molecular formula C21H20ClF2N5OS B2397487 RO2959 monohydrochloride CAS No. 1219927-22-6; 2309172-44-7

RO2959 monohydrochloride

Número de catálogo: B2397487
Número CAS: 1219927-22-6; 2309172-44-7
Peso molecular: 463.93
Clave InChI: GMLSDODALBRLPE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

RO2959 monohydrochloride is a useful research compound. Its molecular formula is C21H20ClF2N5OS and its molecular weight is 463.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N5OS.ClH/c1-12-6-7-28(21-26-8-13(2)30-21)11-14(12)17-9-25-18(10-24-17)27-20(29)19-15(22)4-3-5-16(19)23;/h3-5,8-10H,6-7,11H2,1-2H3,(H,25,27,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLSDODALBRLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN(CC1)C2=NC=C(S2)C)C3=CN=C(C=N3)NC(=O)C4=C(C=CC=C4F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

RO2959 Monohydrochloride: A Technical Guide to a Potent and Selective CRAC Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a critical component of store-operated calcium entry (SOCE) in various cell types, particularly T lymphocytes.[1][2][3] Developed through a collaboration between Synta Pharmaceuticals and Hoffmann-La Roche, this small molecule compound has demonstrated significant potential in the preclinical setting as a modulator of T-cell activation and effector functions. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts in the field of immunology and inflammation.

Discovery and Development

RO2959 emerged from a research program focused on identifying novel oral therapeutics for inflammatory diseases. The collaboration between Synta Pharmaceuticals and Roche aimed to discover and develop small-molecule drugs targeting CRAC channels, which are crucial for immune cell function.[2] RO2959, with the chemical name 2,6-Difluoro-N-{5-[4-methyl-1-(5-methyl-thiazol-2-yl)-1,2,5,6-tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide, was identified as a lead candidate from this program.[4]

While initial preclinical data were promising, the development of this compound beyond these early studies is not well-documented in publicly available literature. There is no evidence to suggest that the compound has entered formal clinical trials.[5][6] Further inquiries into its development status would require direct communication with the involved pharmaceutical companies.

Mechanism of Action: Inhibition of Store-Operated Calcium Entry

RO2959 exerts its biological effects by selectively inhibiting the Orai1 protein, the pore-forming subunit of the CRAC channel.[1][3] The activation of CRAC channels is a key event in store-operated calcium entry (SOCE), a process initiated by the depletion of intracellular calcium stores in the endoplasmic reticulum (ER).

The signaling pathway leading to CRAC channel activation and its inhibition by RO2959 is depicted below:

cluster_receptor Cell Surface cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum (ER) cluster_cytosol Cytosol TCR T-Cell Receptor (TCR) PLC Phospholipase C (PLC) TCR->PLC Antigen Stimulation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Orai1 Orai1 Channel (Closed) Orai1_open Orai1 Channel (Open) Ca_Cytosol [Ca2+]i Rise Orai1_open->Ca_Cytosol Ca2+ Influx IP3R IP3 Receptor Ca_ER Ca2+ Store IP3R->Ca_ER Opens STIM1 STIM1 (Ca2+ Sensor) Ca_ER->STIM1 Depletion Sensed by STIM1->Orai1 Translocates & Activates IP3->IP3R Binds NFAT NFAT Activation Ca_Cytosol->NFAT Gene Gene Expression (e.g., IL-2) NFAT->Gene RO2959 RO2959 RO2959->Orai1_open Inhibits

Caption: CRAC Channel Signaling Pathway and Point of Inhibition by RO2959.

By blocking the Orai1 channel, RO2959 effectively curtails the sustained influx of calcium necessary for the activation of downstream signaling pathways, such as the calcineurin-NFAT pathway, which is critical for T-cell proliferation and cytokine gene expression.[1][4]

Quantitative Data

The inhibitory potency of RO2959 has been quantified across various in vitro assays. The following tables summarize the key IC50 values reported in the literature.

Table 1: Inhibitory Activity of RO2959 on CRAC Channels and SOCE

Target/ProcessCell Line/SystemIC50 (nM)Reference
CRAC Channel Current (ICRAC)RBL-2H3 cells402[1]
Orai1/Stim1-mediated SOCECHO cells25[1]
Orai3-mediated SOCECHO cells530[1]
SOCE in activated CD4+ T lymphocytesHuman primary cells265[1]

Table 2: Functional Inhibition by RO2959 in T-Cells

Functional OutcomeCell TypeAssayIC50Reference
IL-2 ProductionHuman T-CellsELISAPotent Inhibition[1]
T-Cell ProliferationHuman T-CellsMixed Lymphocyte ReactionComplete Inhibition[1]
Gene ExpressionHuman T-CellsMicroarrayPotent Blockade[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of RO2959.

Electrophysiology (ICRAC Measurement)

This protocol describes the whole-cell patch-clamp technique to measure CRAC channel currents.

start Start cell_prep Prepare RBL-2H3 cells (or other suitable cell line) start->cell_prep end End patch Establish whole-cell patch-clamp configuration cell_prep->patch store_depletion Induce store depletion (e.g., with thapsigargin (B1683126) in Ca2+-free solution) patch->store_depletion drug_app Apply RO2959 (various concentrations) store_depletion->drug_app record Record I-CRAC using voltage ramps (-100 to +100 mV) drug_app->record analyze Analyze current density and calculate IC50 record->analyze analyze->end

Caption: Workflow for Electrophysiological Measurement of ICRAC.

Methodology:

  • Cell Preparation: RBL-2H3 cells are cultured on glass coverslips.

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution contains a physiological salt solution, and the intracellular pipette solution contains a high concentration of a calcium chelator (e.g., BAPTA) to ensure passive store depletion.

  • Store Depletion and ICRAC Activation: After establishing a whole-cell configuration, the cell is held at a holding potential of 0 mV. Store depletion is initiated by the inclusion of IP3 in the pipette solution or by bath application of a SERCA pump inhibitor like thapsigargin in a calcium-free external solution.

  • Drug Application: RO2959 is applied at various concentrations to the bath solution.

  • Data Acquisition: ICRAC is measured by applying voltage ramps (e.g., from -100 mV to +100 mV over 50-100 ms) at regular intervals.

  • Data Analysis: The inward current at negative potentials is analyzed to determine the extent of inhibition by RO2959, and an IC50 value is calculated.

Calcium Influx Assay (Fura-2 AM)

This protocol outlines the measurement of intracellular calcium changes to assess SOCE inhibition.

start Start cell_prep Seed cells (e.g., Jurkat T-cells) in a 96-well plate start->cell_prep end End dye_load Load cells with Fura-2 AM cell_prep->dye_load wash Wash cells to remove extracellular dye dye_load->wash inhibitor Pre-incubate with RO2959 (various concentrations) wash->inhibitor deplete Deplete Ca2+ stores (e.g., thapsigargin in Ca2+-free buffer) inhibitor->deplete add_ca Re-introduce extracellular Ca2+ deplete->add_ca measure Measure Fura-2 fluorescence ratio (340/380 nm excitation) add_ca->measure analyze Calculate SOCE inhibition and IC50 measure->analyze analyze->end

Caption: Workflow for Calcium Influx Assay.

Methodology:

  • Cell Preparation: Cells (e.g., Jurkat T-cells or CHO cells stably expressing Orai1/Stim1) are seeded in a 96-well plate.

  • Dye Loading: Cells are loaded with the ratiometric calcium indicator Fura-2 AM in a physiological buffer.

  • Inhibitor Incubation: Cells are pre-incubated with varying concentrations of RO2959.

  • Store Depletion: The extracellular medium is replaced with a calcium-free buffer containing a store-depleting agent (e.g., thapsigargin).

  • Calcium Add-back: After a period of store depletion, a solution containing calcium is added back to the wells to initiate SOCE.

  • Fluorescence Measurement: The fluorescence emission at 510 nm is measured with excitation at 340 nm and 380 nm using a fluorescence plate reader.

  • Data Analysis: The change in the 340/380 nm fluorescence ratio upon calcium add-back is used to quantify SOCE. The percentage of inhibition by RO2959 is calculated to determine the IC50 value.

T-Cell Proliferation and Cytokine Production Assays

This section describes methods to assess the functional consequences of CRAC channel inhibition in T-cells.

Methodology for T-Cell Proliferation (Mixed Lymphocyte Reaction - MLR):

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different donors.

  • Co-culture: Responder PBMCs from one donor are co-cultured with irradiated (to prevent proliferation) stimulator PBMCs from the other donor in the presence of varying concentrations of RO2959.

  • Proliferation Measurement: After several days of incubation, T-cell proliferation is assessed by measuring the incorporation of a radiolabeled nucleotide (e.g., 3H-thymidine) or by using a dye dilution assay (e.g., CFSE).

Methodology for Cytokine Production (IL-2 ELISA):

  • T-Cell Stimulation: Purified human CD4+ T-cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of different concentrations of RO2959.

  • Supernatant Collection: After 24-48 hours, the cell culture supernatant is collected.

  • ELISA: The concentration of IL-2 in the supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.

Selectivity Profile

A key attribute of RO2959 is its high selectivity for CRAC channels. Studies have shown that RO2959 has no significant inhibitory effect on a wide range of other cellular receptors, transporters, and ion channels, including GABA receptors, dopamine (B1211576) and serotonin (B10506) transporters, and various potassium, chloride, and other calcium channels (e.g., TRPC1, TRPM2, TRPM4, and Cav1.2). This selectivity profile suggests a lower potential for off-target side effects.

Conclusion and Future Perspectives

This compound is a well-characterized, potent, and selective inhibitor of the Orai1-containing CRAC channel. Its ability to effectively block T-cell activation, proliferation, and cytokine production in preclinical models highlights its potential as a therapeutic agent for autoimmune and inflammatory diseases. However, the lack of publicly available data on its further development into clinical trials suggests that its progression may have been halted or has not been disclosed.

The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of immunology and drug discovery. Further investigation into the in vivo efficacy, safety, and pharmacokinetic profile of RO2959 and similar CRAC channel inhibitors is warranted to fully elucidate their therapeutic potential. The continued exploration of CRAC channel modulators remains a promising avenue for the development of novel treatments for a range of immune-mediated disorders.

References

Chemical and physical properties of RO2959 monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of RO2959 monohydrochloride, a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. The information is compiled from publicly available data sheets and scientific literature.

Chemical and Physical Properties

This compound, with the systematic IUPAC name 2,6-Difluoro-N-{5-[4-methyl-1-(5-methyl-thiazol-2-yl)-1,2,5,6-tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide hydrochloride, is a key tool compound for studying store-operated calcium entry (SOCE) and its role in various cellular processes, particularly in immune cells.

General Properties
PropertyValueSource
Molecular Formula C₂₁H₂₀ClF₂N₅OS[1]
Molecular Weight 463.93 g/mol [1]
Appearance White to off-white solid[1]
Purity Typically ≥98%
Physicochemical Data
SolventSolubilityNotes
DMSO ≥ 10 mg/mL (≥ 21.55 mM)Sonication may be required for complete dissolution.[1]
Aqueous Media Poorly solubleDirect addition to aqueous buffers may result in precipitation. It is recommended to first prepare a concentrated stock solution in DMSO and then perform serial dilutions in the aqueous medium of choice.[1]

Storage and Stability:

For long-term storage, it is recommended to keep the solid compound at -20°C, where it can be stable for up to three years.[1] Solutions in DMSO can be stored at -80°C for up to one year.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions.

Biological Activity and Mechanism of Action

RO2959 is a potent and selective inhibitor of the CRAC channel, which is a key component of store-operated calcium entry (SOCE). SOCE is a crucial signaling pathway in many cell types, including T lymphocytes, where it regulates processes such as activation, proliferation, and cytokine production.

The primary molecular targets of RO2959 are the Orai calcium channels, which form the pore of the CRAC channel, and the STIM proteins, which are the endoplasmic reticulum calcium sensors that activate Orai channels upon depletion of intracellular calcium stores.

Inhibitory Activity

The inhibitory potency of RO2959 has been characterized in various in vitro assays:

Target/AssayIC₅₀ Value
CRAC Channel 402 nM
Store-Operated Calcium Entry (SOCE) mediated by Orai1/Stim1 25 nM[2][3]
Orai1 25 nM
Orai3 530 nM
SOCE in activated CD4+ T lymphocytes 265 nM

Signaling Pathway

RO2959 exerts its biological effects by blocking the influx of extracellular calcium through CRAC channels. This disruption of calcium signaling has significant downstream consequences, particularly in T cells. The following diagram illustrates the simplified signaling pathway inhibited by RO2959.

RO2959_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca2+_ext Ca²⁺ Ca2+_cyt Ca²⁺ Ca2+_ext->Ca2+_cyt Orai1 Orai1 (CRAC Channel) Orai1->Ca2+_cyt Ca²⁺ Influx (SOCE) NFAT_P NFAT (phosphorylated, inactive) NFAT_active NFAT (active) NFAT_P->NFAT_active Calcineurin Calcineurin Calcineurin->NFAT_P Dephosphorylates Gene_Expression Gene Expression (e.g., IL-2) NFAT_active->Gene_Expression Promotes Transcription Ca2+_cyt->Calcineurin Activates STIM1 STIM1 STIM1->Orai1 Activates Ca2+_er Ca²⁺ Store Ca2+_er->STIM1 Activates TCR T-Cell Receptor (TCR) Activation TCR->Ca2+_er Depletes Ca²⁺ store RO2959 RO2959 RO2959->Orai1 Inhibits

Caption: Inhibition of the CRAC channel by RO2959 blocks SOCE, preventing the activation of Calcineurin and the subsequent transcription of target genes like IL-2.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and analytical characterization of this compound are not publicly available. The synthesis is likely a multi-step process, with patent literature (WO 2010122089 A1) describing the preparation of key intermediates.[2] A generalized synthetic approach may involve the formation of the thiazole (B1198619) ring, followed by the synthesis of the pyridine (B92270) and pyrazine (B50134) moieties, and a final coupling reaction to assemble the molecule.[4]

Preparation of a Stock Solution

For in vitro experiments, a common protocol for preparing a working solution is as follows:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • To create a working solution (e.g., 1 µM), first dilute the 10 mM stock solution to 1 mM with DMSO.

  • Then, add 2 µL of the 1 mM solution to 2 mL of the final aqueous buffer or cell culture medium.

  • If precipitation occurs, gentle warming to 37°C and sonication may aid in dissolution.[1]

Preparation of a Formulation for In Vivo Use

For in vivo studies, this compound can be formulated as a suspension. A published protocol for a 2.5 mg/mL suspension is as follows:

  • Prepare a 25 mg/mL stock solution in DMSO.

  • For a 1 mL final volume, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL.

  • This preparation will be a suspended solution and may require ultrasonic treatment before administration.

Analytical Data

While detailed experimental conditions for the following analytical techniques are not provided by the sources, data for this compound is available from commercial suppliers.

  • ¹H NMR: Spectral data is available and can be used to confirm the chemical structure of the molecule.

  • RP-HPLC: Reversed-phase high-performance liquid chromatography is used to determine the purity of the compound.

  • Mass Spectrometry: Mass spectral data confirms the molecular weight of the compound.

Researchers are advised to consult the certificate of analysis from their specific supplier for detailed analytical data and chromatograms.

Summary and Conclusion

This compound is a valuable research tool for investigating the role of CRAC channels and store-operated calcium entry in cellular physiology and pathophysiology. Its high potency and selectivity make it a suitable compound for in vitro and in vivo studies aimed at understanding the therapeutic potential of CRAC channel inhibition in diseases such as autoimmune disorders and inflammatory conditions. While detailed synthetic and analytical protocols are not widely available, the information provided in this guide serves as a comprehensive resource for the effective use of this compound in a research setting.

References

RO2959 monohydrochloride as a selective CRAC channel inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to RO2959 Monohydrochloride as a Selective CRAC Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium release-activated calcium (CRAC) channels are pivotal regulators of intracellular calcium signaling, playing a critical role in a myriad of cellular processes, most notably in the activation and function of immune cells. The identification of the core components of the CRAC channel, the stromal interaction molecule 1 (STIM1) and Orai1, has paved the way for the development of targeted therapeutics for autoimmune and inflammatory diseases. This compound has emerged as a potent and selective small-molecule inhibitor of the CRAC channel. This document provides a comprehensive technical overview of RO2959, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

The STIM1-Orai Signaling Pathway and Mechanism of Action of RO2959

The activation of CRAC channels is initiated by the depletion of calcium stores within the endoplasmic reticulum (ER). This process, known as store-operated calcium entry (SOCE), is a primary mechanism for calcium influx in non-excitable cells like T lymphocytes.[1][2]

The key steps in the STIM1-Orai signaling pathway are as follows:

  • ER Calcium Sensing: In resting cells, the ER lumen is replete with Ca2+, which is bound to the EF-hand domain of the ER-resident protein STIM1.[3]

  • STIM1 Activation: Upon depletion of ER Ca2+ stores (e.g., following T-cell receptor activation), Ca2+ dissociates from STIM1. This triggers a conformational change in STIM1, leading to its oligomerization.[1]

  • STIM1 Translocation: The STIM1 oligomers then translocate to regions of the ER that are in close proximity to the plasma membrane.[1]

  • Orai1 Channel Activation: At these ER-plasma membrane junctions, STIM1 directly interacts with and activates the Orai1 protein, which forms the pore of the CRAC channel. This interaction opens the channel, allowing for a sustained influx of extracellular Ca2+ into the cell.[4][5]

This compound exerts its inhibitory effect by potently and selectively blocking the CRAC channel, thereby inhibiting SOCE.[6][7] While the precise binding site is not fully elucidated in the provided search results, its high potency against Orai1-mediated currents suggests a direct or allosteric interaction with the Orai1 channel pore or the STIM1-Orai1 interface, preventing channel opening and subsequent calcium influx.[8]

cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca2+ Store Depletion STIM1_inactive Inactive STIM1 (Ca2+ Bound) ER_Ca->STIM1_inactive 1. Store Depletion STIM1_active Active STIM1 Oligomers STIM1_inactive->STIM1_active 2. Oligomerization Orai1_closed Closed Orai1 Channel STIM1_active->Orai1_closed 3. Translocation & Interaction Orai1_open Open Orai1 Channel Orai1_closed->Orai1_open 4. Channel Gating Ca_influx Ca2+ Influx (SOCE) Orai1_open->Ca_influx T_cell_activation T-Cell Activation (Gene Expression, Proliferation) Ca_influx->T_cell_activation Downstream Signaling RO2959 RO2959 RO2959->Orai1_open Inhibition TCR T-Cell Receptor Activation TCR->ER_Ca

Figure 1: STIM1-Orai signaling pathway and inhibition by RO2959.

Quantitative Data: In Vitro Efficacy and Selectivity

RO2959 has been demonstrated to be a highly potent inhibitor of CRAC channel function across various in vitro models. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.[9] The following tables summarize the key quantitative data for RO2959.

Table 1: Potency of RO2959 in Various In Vitro Assays
ParameterCell/SystemIC50 Value (nM)Reference(s)
CRAC Channel InhibitionRBL-2H3 Cells402[6][7][10][11]
Store-Operated Calcium Entry (SOCE)CHO cells (expressing Orai1/STIM1)25[6][7][11][12]
SOCEActivated CD4+ T Lymphocytes265[6][7]
Table 2: Selectivity Profile of RO2959 for Orai Isoforms
Orai IsoformCell/SystemIC50 Value (nM)Reference(s)
Orai1CHO cells (overexpressing STIM1 and Orai1)25[6][8]
Orai3CHO cells (overexpressing STIM1 and Orai3)530[6][8]

The data clearly indicate that RO2959 is a potent inhibitor of Orai1-mediated SOCE and displays selectivity for the Orai1 isoform over Orai3. This selectivity is a desirable characteristic for a therapeutic agent, as it may reduce off-target effects.

Experimental Protocols

The characterization of CRAC channel inhibitors like RO2959 relies on a combination of electrophysiological and fluorescence-based assays to measure ion channel activity and intracellular calcium dynamics.

Protocol: Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2 AM

This protocol describes a common method to assess the effect of an inhibitor on SOCE in a cell population using a fluorescence plate reader.[13][14]

Materials:

  • Cells of interest (e.g., Jurkat T-cells, or CHO cells stably expressing Orai1/STIM1)

  • 96-well black, clear-bottom microplates

  • HEPES-buffered saline (HBS) with and without Ca2+

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Thapsigargin (B1683126) (SERCA pump inhibitor to deplete ER stores)

  • This compound stock solution in DMSO

  • Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission at ~510 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the experiment.

  • Dye Loading: a. Prepare a Fura-2 AM loading solution in Ca2+-free HBS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127. b. Aspirate the culture medium from the wells and wash once with HBS. c. Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing and Incubation: a. Aspirate the loading solution and wash the cells twice with Ca2+-free HBS to remove extracellular dye. b. Add Ca2+-free HBS to each well.

  • Compound Incubation: Add RO2959 at various concentrations (and a vehicle control, e.g., DMSO) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Fluorescence Measurement: a. Place the plate in the fluorescence reader. b. Baseline Measurement: Record the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm for 1-2 minutes to establish a stable baseline. c. Store Depletion: Inject thapsigargin (final concentration ~1-2 µM) into the wells while continuing to record the fluorescence ratio. This will cause a transient increase in cytosolic Ca2+ due to leakage from the ER. d. Calcium Influx Measurement: After the signal from ER release has stabilized, inject a solution of CaCl2 (final concentration ~1-2 mM) to initiate SOCE. The influx of extracellular Ca2+ through active CRAC channels will cause a significant and sustained increase in the 340/380 nm fluorescence ratio in control wells.

  • Data Analysis: a. The change in the 340/380 nm ratio is proportional to the intracellular Ca2+ concentration. b. Quantify the SOCE response (e.g., by peak height or area under the curve after CaCl2 addition). c. Plot the percentage inhibition of the SOCE response against the concentration of RO2959 to determine the IC50 value.[15]

arrow arrow A 1. Seed Cells in 96-well plate B 2. Load Cells with Fura-2 AM A->B C 3. Wash Cells (Ca2+-free buffer) B->C D 4. Incubate with RO2959 (or vehicle) C->D E 5. Measure Baseline Fluorescence (340/380nm) D->E F 6. Deplete ER Stores (add Thapsigargin) E->F G 7. Initiate SOCE (add extracellular Ca2+) F->G H 8. Record Ca2+ Influx (Fluorescence Ratio) G->H I 9. Analyze Data (Calculate IC50) H->I

Figure 2: Experimental workflow for a SOCE calcium influx assay.

Protocol: T-Cell Proliferation Assay

This assay assesses the functional consequence of CRAC channel inhibition on T-cell proliferation.[16]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T-cells.

  • T-cell activation reagents (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA)).

  • This compound.

  • Cell proliferation reagent (e.g., [3H]-thymidine or CFSE dye).

  • Complete RPMI-1640 medium.

  • 96-well U-bottom plates.

Procedure:

  • Cell Preparation: Isolate PBMCs or CD4+ T-cells from healthy donor blood.

  • Assay Setup: a. Add cells to the wells of a 96-well plate. b. Add RO2959 at various concentrations (and vehicle control). Pre-incubate for 30-60 minutes. c. Add T-cell activation reagents to stimulate the cells.

  • Incubation: Culture the cells for 48-72 hours at 37°C, 5% CO2.

  • Proliferation Measurement ([3H]-thymidine method): a. During the last 16-18 hours of culture, add [3H]-thymidine to each well. b. Harvest the cells onto filter mats using a cell harvester. c. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Proliferation is proportional to the amount of [3H]-thymidine incorporated. Calculate the percentage inhibition of proliferation for each RO2959 concentration and determine the IC50 value.

Logical Relationships and Therapeutic Rationale

The potent inhibition of CRAC channels by RO2959 translates directly to the suppression of key T-cell functions. This relationship forms the basis of its therapeutic potential in immunology.

A RO2959 B CRAC Channel (Orai1/STIM1) A->B Blocks C Store-Operated Ca2+ Entry (SOCE) B->C Mediates D Intracellular Ca2+ Signaling C->D Increases E T-Cell Activation (Gene Expression, Cytokine Production) D->E Activates F T-Cell Proliferation E->F Leads to G Therapeutic Potential (Autoimmune/Inflammatory Disease) E->G Suppression Implies F->G Suppression Implies

Figure 3: Logical flow from CRAC channel inhibition to therapeutic potential.

Conclusion

This compound is a potent and selective inhibitor of Orai1-containing CRAC channels. Its ability to effectively block store-operated calcium entry in T-lymphocytes leads to the comprehensive suppression of T-cell activation, cytokine production, and proliferation in vitro. The data presented herein underscore the potential of RO2959 as a valuable research tool for dissecting calcium signaling pathways and as a lead compound for the development of novel therapeutics for immune-mediated disorders. The provided protocols offer a robust framework for the continued investigation and characterization of this and other CRAC channel inhibitors.

References

The Role of RO2959 Monohydrochloride in Elucidating Store-Operated Calcium Entry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Store-operated calcium entry (SOCE) is a crucial signaling mechanism in a multitude of cell types, governing a wide array of physiological processes ranging from gene expression and cell proliferation to immune responses. The primary molecular players in this pathway are the stromal interaction molecule (STIM) proteins, which act as endoplasmic reticulum (ER) calcium sensors, and the Orai proteins, which form the pore of the calcium release-activated calcium (CRAC) channels in the plasma membrane. Dysregulation of SOCE has been implicated in various pathologies, including immunodeficiency, autoimmune diseases, and cancer, making the CRAC channel an attractive target for therapeutic intervention.

RO2959 monohydrochloride has emerged as a potent and selective small-molecule inhibitor of CRAC channels, making it an invaluable tool for the investigation of SOCE. This technical guide provides an in-depth overview of the use of RO2959 in studying SOCE, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action of this compound

RO2959 is a potent blocker of SOCE mediated by the interaction of STIM1 and Orai1.[1] It functions by inhibiting the IP3-dependent current in cells expressing CRAC channels.[1] The inhibitory action of RO2959 is highly selective for Orai1-containing CRAC channels over other ion channels, demonstrating its utility as a specific probe for SOCE research.[2]

Quantitative Data on this compound Efficacy

The following table summarizes the reported inhibitory concentrations (IC50) of this compound in various experimental systems.

Target/ProcessCell TypeIC50 ValueReference
CRAC Channel Current (ICRAC)RBL-2H3 cells402 nM[3]
Orai1/Stim1-mediated SOCECHO cells25 nM[3]
Orai1T-REx-CHO cells25 nM[4]
Orai3T-REx-CHO cells530 nM[4]
SOCE in activated CD4+ T lymphocytesHuman primary T-cells265 nM[3]
Human IL-2 ProductionHuman T-cellsPotent inhibitor[3]
T-cell ProliferationHuman T-cellsComplete inhibition[1]
Cytokine Production (TCR stimulation)Human T-cellsComplete inhibition[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in SOCE and the experimental approaches to study it with RO2959, the following diagrams have been generated using the DOT language.

SOCE_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ Orai1 Orai1 (CRAC Channel) Ca_ext->Orai1 8. Ca²⁺ Influx (SOCE) GPCR GPCR/RTK PLC PLC GPCR->PLC PIP2 PIP₂ PLC->PIP2 2. Cleavage IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃R IP3->IP3R 3. Binding Ca_cytosol [Ca²⁺]ᵢ ↑ Orai1->Ca_cytosol Downstream Downstream Signaling (Gene Expression, Proliferation) Ca_cytosol->Downstream STIM1_inactive STIM1 (Inactive, Ca²⁺ bound) STIM1_active STIM1 (Active, Ca²⁺ unbound) STIM1_inactive->STIM1_active 6. Conformational Change STIM1_active->Orai1 7. STIM1-Orai1 Coupling Ca_ER Ca²⁺ Store IP3R->Ca_ER 4. Ca²⁺ Release Ca_ER->STIM1_inactive 5. Store Depletion Agonist Agonist Agonist->GPCR 1. Activation RO2959 RO2959 RO2959->Orai1 Inhibition

Caption: The Store-Operated Calcium Entry (SOCE) Signaling Pathway.

Calcium_Imaging_Workflow start Start: Seed Cells load_dye Load with Fura-2 AM start->load_dye wash1 Wash to remove excess dye load_dye->wash1 preincubate Pre-incubate with RO2959 or Vehicle wash1->preincubate mount Mount on microscope preincubate->mount baseline Record baseline fluorescence in Ca²⁺-free buffer mount->baseline deplete Induce store depletion (e.g., with Thapsigargin) baseline->deplete readd_ca Re-add extracellular Ca²⁺ deplete->readd_ca record_socce Record fluorescence change (SOCE) readd_ca->record_socce analyze Analyze 340/380 nm ratio to determine [Ca²⁺]ᵢ record_socce->analyze end End analyze->end

Caption: Experimental Workflow for Calcium Imaging of SOCE.

Experimental Protocols

Measurement of Store-Operated Calcium Entry (SOCE) by Calcium Imaging

This protocol is adapted from standard Fura-2 AM-based calcium imaging techniques and the methodology described by Chen et al. (2013).[1]

a. Materials:

  • Cells of interest (e.g., Jurkat T-cells, CHO cells stably expressing Orai1 and STIM1)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) without Ca²⁺: 10 mM HEPES, 150 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 10 mM Glucose, pH 7.4

  • HBS with Ca²⁺: HBS supplemented with 2 mM CaCl₂

  • Thapsigargin (B1683126) (SERCA pump inhibitor)

  • This compound

  • Vehicle (e.g., DMSO)

  • Fluorescence microscope or plate reader capable of ratiometric imaging at 340/380 nm excitation and ~510 nm emission.

b. Procedure:

  • Cell Preparation: Seed cells onto glass coverslips or appropriate imaging plates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in serum-free medium or HBS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.

    • Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with Ca²⁺-free HBS to remove extracellular Fura-2 AM.

  • De-esterification: Incubate the cells in Ca²⁺-free HBS for 15-30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.

  • Compound Incubation: Pre-incubate the cells with the desired concentration of RO2959 or vehicle in Ca²⁺-free HBS for at least 30 minutes.[5]

  • Imaging:

    • Mount the coverslip on the microscope stage and perfuse with Ca²⁺-free HBS.

    • Record the baseline fluorescence ratio (F340/F380).

    • To deplete intracellular calcium stores, add thapsigargin (e.g., 1-2 µM) to the Ca²⁺-free HBS and continue recording.

    • Once the fluorescence ratio stabilizes (indicating store depletion), perfuse the cells with HBS containing 2 mM Ca²⁺ to initiate SOCE.

    • Continue recording to measure the increase in the F340/F380 ratio, which reflects the influx of extracellular Ca²⁺.

  • Data Analysis:

    • Calculate the F340/F380 ratio over time for individual cells or cell populations.

    • The magnitude of SOCE can be quantified by the peak increase in the ratio after the re-addition of Ca²⁺ or by the area under the curve.

    • Compare the SOCE response in RO2959-treated cells to that of vehicle-treated controls to determine the inhibitory effect.

Electrophysiological Measurement of CRAC Channel Activity

This protocol is based on standard whole-cell patch-clamp techniques used to measure ICRAC as described in studies investigating CRAC channel inhibitors.[1]

a. Materials:

  • Cells expressing CRAC channels (e.g., RBL-2H3 cells, HEK293 cells overexpressing Orai1/STIM1)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • External Solution (in mM): 140 Na-aspartate, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 Cs-aspartate, 10 BAPTA, 10 HEPES, 3 MgCl₂, pH 7.2 with CsOH.

  • This compound

  • Vehicle (e.g., DMSO)

b. Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Hold the cell at a holding potential of 0 mV.

    • Apply voltage ramps (e.g., -100 to +100 mV over 50 ms) every 2-5 seconds to elicit currents.

    • The inclusion of a high concentration of the Ca²⁺ chelator BAPTA in the pipette solution will passively deplete the ER Ca²⁺ stores, leading to the gradual activation of ICRAC.

    • Monitor the development of the inwardly rectifying ICRAC over several minutes.

  • Compound Application:

    • Once a stable ICRAC is established, perfuse the external solution containing the desired concentration of RO2959 or vehicle.

    • Continue recording to observe the inhibition of ICRAC.

  • Data Analysis:

    • Measure the current amplitude at a negative potential (e.g., -80 mV) from the voltage ramps.

    • Plot the current amplitude over time to visualize the baseline, activation, and inhibition of ICRAC.

    • Calculate the percentage of inhibition by comparing the current amplitude in the presence of RO2959 to the stable baseline current before drug application.

T-cell Proliferation Assay

This protocol is a standard method for assessing T-cell proliferation and is based on the application described by Chen et al. (2013).[1]

a. Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated CD4⁺ T-cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics

  • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

  • This compound

  • Vehicle (e.g., DMSO)

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU-based)

  • 96-well round-bottom culture plates

b. Procedure:

  • Cell Preparation: Isolate PBMCs or CD4⁺ T-cells from healthy donor blood.

  • Assay Setup:

    • Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.

    • Add varying concentrations of RO2959 or vehicle to the wells. Pre-incubate for 30-60 minutes.

    • Stimulate the T-cells with plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL).

  • Incubation: Culture the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement ([³H]-Thymidine incorporation):

    • During the last 8-18 hours of culture, add 1 µCi of [³H]-Thymidine to each well.

    • Harvest the cells onto a filter mat using a cell harvester.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Express the results as counts per minute (CPM).

    • Calculate the percentage of inhibition of proliferation by comparing the CPM in RO2959-treated wells to the vehicle-treated stimulated wells.

Cytokine Production Assay (ELISA)

This protocol outlines the measurement of cytokine production by stimulated T-cells, as demonstrated in the study by Chen et al. (2013).[1]

a. Materials:

  • Human PBMCs or isolated CD4⁺ T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Anti-CD3 and anti-CD28 antibodies

  • This compound

  • Vehicle (e.g., DMSO)

  • ELISA kits for the cytokines of interest (e.g., IL-2, IFN-γ)

  • 96-well culture plates

b. Procedure:

  • Cell Stimulation:

    • Plate T-cells as described in the proliferation assay.

    • Pre-incubate with RO2959 or vehicle.

    • Stimulate with anti-CD3 and anti-CD28 antibodies.

  • Supernatant Collection: After 24-48 hours of incubation, centrifuge the plates and carefully collect the culture supernatants.

  • ELISA:

    • Perform the ELISA for the desired cytokines according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the collected supernatants and standards.

      • Incubating with a detection antibody.

      • Adding an enzyme-conjugated secondary antibody.

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction and reading the absorbance on a plate reader.

  • Data Analysis:

    • Generate a standard curve using the recombinant cytokine standards.

    • Calculate the concentration of the cytokine in each sample from the standard curve.

    • Determine the inhibitory effect of RO2959 on cytokine production.

Gene Expression Analysis

This protocol provides a general framework for analyzing changes in gene expression in T-cells treated with RO2959, based on the approach used by Chen et al. (2013).[1]

a. Materials:

  • Human CD4⁺ T-cells

  • RPMI-1640 medium

  • Anti-CD3 and anti-CD28 antibodies

  • This compound

  • Vehicle (e.g., DMSO)

  • RNA isolation kit

  • Reverse transcription kit

  • Quantitative PCR (qPCR) reagents (SYBR Green or TaqMan probes) and instrument, or microarray platform

  • Primers for genes of interest (e.g., IL2, IFNG, FOS, NFATc1) and housekeeping genes (e.g., GAPDH, ACTB)

b. Procedure:

  • Cell Treatment:

    • Isolate and culture CD4⁺ T-cells.

    • Pre-incubate with RO2959 or vehicle.

    • Stimulate with anti-CD3 and anti-CD28 for a specified time (e.g., 6, 24, or 48 hours).

  • RNA Isolation: Harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • Gene Expression Quantification:

    • qPCR: Perform qPCR using primers for the target and housekeeping genes.

    • Microarray: Process the RNA for hybridization to a microarray chip according to the manufacturer's protocol.

  • Data Analysis:

    • qPCR: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping genes.

    • Microarray: Analyze the microarray data to identify differentially expressed genes between RO2959-treated and vehicle-treated cells.

Conclusion

This compound is a powerful and selective tool for dissecting the role of store-operated calcium entry in cellular physiology and pathophysiology. Its ability to potently inhibit CRAC channels allows researchers to probe the downstream consequences of SOCE in a variety of biological contexts. The experimental protocols detailed in this guide provide a comprehensive framework for utilizing RO2959 to investigate its effects on calcium signaling, immune cell function, and gene expression. By employing these methodologies, researchers can further unravel the intricate mechanisms of SOCE and explore the therapeutic potential of CRAC channel inhibition.

References

The Differential Effects of RO2959 Monohydrochloride on Orai1 and Orai3 Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Store-operated calcium entry (SOCE) is a crucial signaling mechanism in a multitude of cell types, regulating processes ranging from gene expression and proliferation to immune responses. The primary molecular components of SOCE are the stromal interaction molecule (STIM) proteins, which act as endoplasmic reticulum (ER) calcium sensors, and the Orai channels, which form the pore of the calcium release-activated calcium (CRAC) channel in the plasma membrane. The three mammalian Orai isoforms—Orai1, Orai2, and Orai3—exhibit distinct biophysical and pharmacological properties, making isoform-selective modulation a key goal for therapeutic development. This technical guide provides an in-depth analysis of the pharmacological effects of RO2959 monohydrochloride, a potent CRAC channel inhibitor, on Orai1 and Orai3 channels.

Data Presentation: Quantitative Effects of RO2959 on Orai1 and Orai3

This compound demonstrates a significant inhibitory preference for Orai1 over Orai3. This selectivity is evident from the half-maximal inhibitory concentration (IC50) values obtained from electrophysiological and calcium imaging studies.[1] The compound is a potent blocker of SOCE mediated by Orai1/STIM1 channels.[1]

Parameter Orai1 Orai3 Experimental Context Reference
IC50 25 nM530 nMInhibition of CRAC channels[1]
IC50 402 nM-Inhibition of CRAC channels (general)[1]
IC50 265 nM-Blockade of SOCE in activated CD4+ T lymphocytes[1]

Signaling Pathway and Experimental Workflow

The canonical activation of Orai channels is initiated by the depletion of calcium stores within the endoplasmic reticulum. This process, and a typical experimental approach to investigate pharmacological modulators like RO2959, are outlined below.

STIM1-Orai Signaling Pathway

STIM1_Orai_Signaling cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Ca Ca2+ STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive Dissociation STIM1_active STIM1 Oligomerization & Translocation STIM1_inactive->STIM1_active Orai_closed Orai Channel (Closed) Orai_open Orai Channel (Open) Orai_closed->Orai_open Ca_low Low [Ca2+] Ca_high High [Ca2+] Downstream Downstream Signaling (e.g., NFAT activation) Ca_high->Downstream Store_Depletion Store Depletion (e.g., Thapsigargin, IP3) Store_Depletion->ER_Ca Release STIM1_active->Orai_closed Gating Orai_open->Ca_high Ca2+ Influx RO2959 RO2959 RO2959->Orai_open Inhibition

Caption: STIM1-Orai signaling pathway and the inhibitory action of RO2959.

Experimental Workflow for Assessing RO2959 Activity

Experimental_Workflow start Start: Cell Culture (e.g., HEK293 expressing Orai1/STIM1 or Orai3/STIM1) electrophysiology Electrophysiology (Whole-Cell Patch Clamp) start->electrophysiology calcium_imaging Calcium Imaging (Fura-2 AM) start->calcium_imaging store_depletion Induce Store Depletion (e.g., Thapsigargin or IP3 in pipette) electrophysiology->store_depletion calcium_imaging->store_depletion record_baseline Record Baseline (ICRAC or Fura-2 ratio) store_depletion->record_baseline apply_ro2959 Apply RO2959 (Dose-Response) record_baseline->apply_ro2959 record_effect Record Effect of RO2959 apply_ro2959->record_effect data_analysis Data Analysis (IC50 Calculation) record_effect->data_analysis conclusion Conclusion: Determine Inhibitory Potency and Selectivity data_analysis->conclusion

References

Investigating T Cell Receptor Signaling with RO2959 Monohydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of RO2959 monohydrochloride, a potent and selective CRAC channel inhibitor, for the investigation of T cell receptor (TCR) signaling pathways. RO2959 serves as a critical tool for dissecting the role of store-operated calcium entry (SOCE) in T cell activation, proliferation, and cytokine production.

Introduction to this compound and T Cell Signaling

T cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T cell receptor (TCR) with antigens presented by major histocompatibility complex (MHC) molecules. This interaction triggers a complex signaling cascade, a key event of which is a sustained increase in intracellular calcium concentration. This elevation in calcium is primarily mediated by Calcium Release-Activated Calcium (CRAC) channels, which facilitate store-operated calcium entry (SOCE).

This compound is a small molecule inhibitor that selectively targets CRAC channels.[1][2] Its high potency and selectivity make it an invaluable pharmacological tool for studying the downstream consequences of CRAC channel blockade on T cell function. By inhibiting SOCE, RO2959 effectively decouples TCR engagement from the sustained calcium signaling required for full T cell activation, including the transcription of key genes like Interleukin-2 (IL-2).[1]

Mechanism of Action of RO2959 in T Cell Receptor Signaling

Upon TCR activation, a signaling cascade leads to the depletion of calcium stores from the endoplasmic reticulum (ER). This depletion is sensed by STIM1 proteins in the ER membrane, which then translocate and aggregate near the plasma membrane to activate Orai proteins, the pore-forming subunits of the CRAC channel. RO2959 exerts its inhibitory effect by directly blocking the Orai pore, thus preventing the influx of extracellular calcium. This action curtails the activation of calcium-dependent signaling pathways, most notably the calcineurin-NFAT pathway, which is crucial for the expression of genes encoding cytokines and other molecules essential for T cell effector functions.

Below is a diagram illustrating the T cell receptor signaling pathway and the point of inhibition by RO2959.

TCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Antigen-Presenting Cell TCR TCR/CD3 Antigen-Presenting Cell->TCR Antigen Presentation Lck Lck TCR->Lck CD4_CD8 CD4/CD8 CRAC_Channel CRAC Channel (Orai) Ca_Cytosol Cytosolic Ca2+ CRAC_Channel->Ca_Cytosol SOCE ZAP70 ZAP-70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 IP3 IP3 PLCg1->IP3 ER Endoplasmic Reticulum IP3->ER Ca2+ Release ER->Ca_Cytosol Ca_Store Ca2+ Store Calcineurin Calcineurin Ca_Cytosol->Calcineurin NFAT_P NFAT (P) Calcineurin->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression RO2959 RO2959 RO2959->CRAC_Channel

TCR Signaling Pathway and RO2959 Inhibition Point.

Quantitative Data on this compound

The inhibitory potency of RO2959 has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of RO2959.

Table 1: IC50 Values of RO2959 for CRAC Channels and Orai Homologs

TargetIC50 (nM)
CRAC Channel402
Orai125
Orai3530

Table 2: IC50 Values of RO2959 for Store-Operated Calcium Entry (SOCE)

Cell TypeIC50 (nM)
Activated CD4+ T lymphocytes265

Note: Data compiled from publicly available sources.[1]

Experimental Protocols

Detailed methodologies for key experiments to investigate the effects of RO2959 on T cell signaling are provided below.

Calcium Flux Assay in T Cells

This protocol describes how to measure changes in intracellular calcium concentration in T cells following TCR stimulation, and how to assess the inhibitory effect of RO2959.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a T cell line (e.g., Jurkat)

  • This compound

  • Fura-2 AM or Fluo-4 AM (calcium indicator dyes)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • HBSS without Ca2+ and Mg2+

  • Anti-CD3 and anti-CD28 antibodies (for T cell stimulation)

  • Ionomycin (B1663694) (positive control)

  • EGTA (negative control)

  • Fetal Bovine Serum (FBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Preparation: Isolate primary T cells from PBMCs or culture a T cell line to the desired density.

  • Dye Loading:

    • Resuspend cells at 1 x 10^6 cells/mL in HBSS with 2% FBS.

    • Prepare a loading buffer containing Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Add the loading buffer to the cell suspension and incubate at 37°C for 30-45 minutes in the dark.

  • Washing:

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Resuspend the cells in HBSS at a final concentration of 1 x 10^6 cells/mL.

  • RO2959 Treatment:

    • Aliquot the cell suspension into a 96-well plate.

    • Add RO2959 at various concentrations (e.g., 1 nM to 10 µM) to the respective wells and incubate for 15-30 minutes at room temperature. Include a DMSO vehicle control.

  • Baseline Measurement:

    • Measure the baseline fluorescence for 1-2 minutes using a microplate reader (for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm; for Fluo-4, excitation at 488 nm, emission at 520 nm).

  • T Cell Stimulation:

    • Add a solution of anti-CD3 (1-10 µg/mL) and anti-CD28 (1-5 µg/mL) antibodies to induce TCR cross-linking and activation.

  • Calcium Flux Measurement:

    • Immediately begin recording the fluorescence for 5-10 minutes to measure the calcium influx.

  • Controls:

    • In separate wells, add ionomycin (1 µM) as a positive control for maximal calcium influx and EGTA (5 mM) prior to stimulation as a negative control to chelate extracellular calcium.

  • Data Analysis:

    • For Fura-2, calculate the ratio of fluorescence intensities at 340 nm and 380 nm. For Fluo-4, use the change in fluorescence intensity over baseline.

    • Plot the calcium response over time for each condition.

    • Determine the IC50 of RO2959 by plotting the peak calcium response against the log of the RO2959 concentration.

Calcium_Flux_Workflow Start Start: T Cell Culture Dye_Loading Load with Fura-2 AM or Fluo-4 AM Start->Dye_Loading Washing Wash to Remove Extracellular Dye Dye_Loading->Washing Treatment Treat with RO2959 or Vehicle (DMSO) Washing->Treatment Baseline Measure Baseline Fluorescence Treatment->Baseline Stimulation Stimulate with anti-CD3/anti-CD28 Baseline->Stimulation Measurement Record Calcium Flux Stimulation->Measurement Analysis Data Analysis (IC50 Determination) Measurement->Analysis End End Analysis->End

Calcium Flux Assay Experimental Workflow.
T Cell Proliferation Assay

This assay measures the ability of T cells to proliferate upon stimulation and the inhibitory effect of RO2959.

Materials:

  • Isolated primary T cells

  • This compound

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • RPMI-1640 medium with 10% FBS

  • Anti-CD3 and anti-CD28 antibodies

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • CFSE Labeling:

    • Resuspend T cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the labeling by adding 5 volumes of cold RPMI-1640 with 10% FBS.

    • Wash the cells twice with complete medium.

  • Cell Plating and Treatment:

    • Resuspend the CFSE-labeled cells in complete medium and plate in a 96-well plate.

    • Add RO2959 at various concentrations. Include a DMSO vehicle control.

  • Stimulation:

    • Coat a separate 96-well plate with anti-CD3 antibody (1-10 µg/mL) overnight at 4°C. Wash the plate with PBS before use.

    • Add soluble anti-CD28 antibody (1-5 µg/mL) to the cell culture.

    • Transfer the CFSE-labeled cells to the antibody-coated plate.

  • Incubation:

    • Incubate the cells for 3-5 days at 37°C in a CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and analyze by flow cytometry.

    • CFSE fluorescence is detected in the FITC channel.

  • Data Analysis:

    • Analyze the CFSE histograms. Each peak of decreasing fluorescence intensity represents a cell division.

    • Quantify the percentage of divided cells and the proliferation index for each condition.

    • Determine the IC50 of RO2959 for T cell proliferation.

Cytokine Release Assay (ELISA)

This protocol is for measuring the secretion of cytokines, such as IL-2, from stimulated T cells and the effect of RO2959.

Materials:

  • Isolated primary T cells or T cell line

  • This compound

  • Complete RPMI-1640 medium

  • Anti-CD3 and anti-CD28 antibodies

  • ELISA kit for the cytokine of interest (e.g., human IL-2)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Plating and Treatment:

    • Plate T cells in a 96-well plate in complete medium.

    • Add RO2959 at various concentrations. Include a DMSO vehicle control.

  • Stimulation:

    • Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies as described in the proliferation assay.

  • Incubation:

    • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant without disturbing the cell pellet.

  • ELISA:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Coating a plate with a capture antibody.

      • Blocking the plate.

      • Adding the collected supernatants and standards.

      • Adding a detection antibody.

      • Adding an enzyme conjugate (e.g., streptavidin-HRP).

      • Adding a substrate and stopping the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve and calculate the concentration of the cytokine in each sample.

    • Determine the IC50 of RO2959 for cytokine production.

Conclusion

This compound is a powerful and specific inhibitor of CRAC channels, making it an essential tool for elucidating the role of store-operated calcium entry in T cell receptor signaling. The experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted effects of CRAC channel inhibition on T cell activation, proliferation, and effector functions. By utilizing RO2959, scientists can gain deeper insights into the intricate signaling pathways that govern T cell-mediated immunity, which may inform the development of novel therapeutics for autoimmune diseases and other immune-related disorders.

References

Early-Stage Research Applications of RO2959 Monohydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO2959 monohydrochloride is a potent and selective small-molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. Early-stage research has highlighted its significant potential in modulating immune responses and other cellular processes dependent on store-operated calcium entry (SOCE). This technical guide provides an in-depth overview of the preclinical in vitro applications of RO2959, detailing its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization. While in vivo efficacy and pharmacokinetic data for RO2959 are not extensively available in the public domain, this guide will also touch upon the potential therapeutic applications based on the in vitro findings and the known roles of CRAC channels in disease.

Introduction to this compound and CRAC Channels

Calcium (Ca2+) is a ubiquitous second messenger that governs a multitude of cellular functions, including gene expression, proliferation, and effector functions. In non-excitable cells, such as lymphocytes, a primary mechanism for elevating intracellular Ca2+ is through store-operated calcium entry (SOCE). The depletion of Ca2+ from the endoplasmic reticulum (ER) is sensed by stromal interaction molecules (STIMs), which then translocate and activate Orai proteins, the pore-forming subunits of the CRAC channel in the plasma membrane. This influx of extracellular Ca2+ is critical for various physiological processes.

This compound has emerged as a valuable research tool for investigating the physiological and pathological roles of CRAC channels. Its high potency and selectivity allow for the targeted inhibition of SOCE, enabling researchers to dissect the downstream consequences of CRAC channel activity.

Mechanism of Action

RO2959 acts as a direct inhibitor of the CRAC channel. It potently blocks the influx of Ca2+ through the Orai1 pore, thereby attenuating the sustained increase in intracellular Ca2+ that follows ER store depletion.[1][2] This inhibition of SOCE disrupts downstream signaling pathways that are dependent on calcineurin activation, such as the nuclear factor of activated T-cells (NFAT) pathway, which is crucial for T-cell activation and cytokine production.[2]

In Vitro Inhibitory Activity of RO2959

The inhibitory potency of RO2959 has been quantified in various in vitro assays. The following tables summarize the key quantitative data available from early-stage research.

Table 1: Inhibitory Potency (IC50) of RO2959 in Different Assays

Target/AssayCell TypeIC50 ValueReference
CRAC Channel Current (I-CRAC)RBL-2H3 cells402 nM[1]
Orai1/Stim1-mediated SOCECHO cells25 nM[1]
Orai3-530 nM[1]
SOCE in activated CD4+ T-lymphocytesHuman primary CD4+ T-cells265 nM[1]
Human IL-2 Production-Potent inhibitor (specific IC50 not provided)[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

CRAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ca_ext Ca2+ Orai1 Orai1 (CRAC Channel) TCR TCR PLC PLCγ TCR->PLC Antigen Stimulation IP3 IP3 PLC->IP3 Calcineurin Calcineurin Orai1->Calcineurin Ca2+ Influx (SOCE) RO2959 RO2959 RO2959->Orai1 Inhibition IP3R IP3R IP3->IP3R NFAT_p NFAT-P Calcineurin->NFAT_p Dephosphorylation NFAT NFAT NFAT_p->NFAT Gene Gene Transcription (e.g., IL-2) NFAT->Gene STIM1 STIM1 STIM1->Orai1 Activation Ca_er Ca2+ IP3R->Ca_er Ca2+ Release

Caption: CRAC Channel Signaling Pathway and Inhibition by RO2959.

Calcium_Influx_Assay start Start: Seed cells in a 96-well plate load_dye Load cells with a calcium indicator dye (e.g., Fura-2 AM) start->load_dye wash Wash cells to remove excess dye load_dye->wash add_ro2959 Add RO2959 at various concentrations wash->add_ro2959 induce_depletion Induce ER store depletion (e.g., with Thapsigargin) add_ro2959->induce_depletion measure_fluorescence Measure intracellular calcium levels using a fluorescence plate reader induce_depletion->measure_fluorescence analyze Analyze data to determine IC50 measure_fluorescence->analyze

Caption: Experimental Workflow for an In Vitro Calcium Influx Assay.

Patch_Clamp_Workflow start Start: Prepare cells on a coverslip pipette Prepare patch pipette with intracellular solution containing a Ca2+ chelator (e.g., BAPTA) start->pipette seal Form a high-resistance (gigaohm) seal between the pipette and the cell membrane pipette->seal whole_cell Rupture the cell membrane to achieve whole-cell configuration seal->whole_cell record_baseline Record baseline current (I-CRAC) whole_cell->record_baseline apply_ro2959 Apply RO2959 to the bath solution record_baseline->apply_ro2959 record_inhibition Record the inhibited I-CRAC apply_ro2959->record_inhibition analyze Analyze current reduction to determine IC50 record_inhibition->analyze

Caption: Workflow for a Patch-Clamp Electrophysiology Experiment.

Experimental Protocols

In Vitro Calcium Influx Assay

This protocol is a generalized method for measuring SOCE inhibition by RO2959 using a fluorescent calcium indicator.

Materials:

  • Cell line of interest (e.g., Jurkat T-cells, CHO cells stably expressing Orai1/STIM1)

  • 96-well black, clear-bottom microplate

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other suitable buffer

  • Thapsigargin (B1683126) or other ER Ca2+-ATPase inhibitor

  • This compound

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the cells into the 96-well plate at an appropriate density and allow them to adhere overnight if necessary.

  • Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and a small percentage of Pluronic F-127 (e.g., 0.02%) in HBS. Remove the culture medium from the cells and add the loading buffer. Incubate at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells with HBS to remove any extracellular dye.

  • Compound Addition: Add HBS containing various concentrations of RO2959 to the wells. Include appropriate vehicle controls.

  • Store Depletion: To initiate SOCE, add a store-depleting agent like thapsigargin (typically 1-2 µM) to the wells.

  • Fluorescence Measurement: Immediately begin measuring the intracellular calcium concentration using a fluorescence plate reader. For Fura-2, this involves ratiometric measurement of emission at 510 nm with excitation at 340 nm and 380 nm.

  • Data Analysis: The change in fluorescence intensity or ratio is proportional to the change in intracellular calcium. Plot the inhibition of the calcium influx against the concentration of RO2959 to determine the IC50 value.

Patch-Clamp Electrophysiology for I-CRAC Measurement

This protocol describes the whole-cell patch-clamp technique to directly measure the CRAC channel current (I-CRAC) and its inhibition by RO2959.

Materials:

  • Cells expressing CRAC channels (e.g., RBL-2H3 cells, Jurkat T-cells)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular (bath) solution (e.g., containing NaCl, CaCl2, HEPES)

  • Intracellular (pipette) solution (e.g., containing Cs-glutamate, HEPES, and a high concentration of a Ca2+ chelator like BAPTA or EGTA to passively deplete ER stores)

  • This compound

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.

  • Pipette Preparation: Pull patch pipettes to a resistance of 3-6 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • I-CRAC Development: Clamp the cell at a holding potential (e.g., 0 mV) and apply voltage ramps or steps (e.g., -100 mV to +100 mV) to measure the current. The I-CRAC will develop over several minutes as the Ca2+ chelator in the pipette solution diffuses into the cell and depletes the ER stores.

  • RO2959 Application: Once a stable I-CRAC is established, perfuse the bath with the extracellular solution containing the desired concentration of RO2959.

  • Data Recording and Analysis: Record the current before and after the application of RO2959. The percentage of current inhibition can be calculated and plotted against the compound concentration to determine the IC50.

Potential In Vivo Applications and Future Directions

While specific in vivo efficacy and pharmacokinetic data for RO2959 are not widely published, its potent in vitro activity against CRAC channels suggests potential therapeutic applications in diseases where CRAC channel hyperactivity plays a pathological role. These include:

  • Autoimmune and Inflammatory Diseases: Given the critical role of CRAC channels in T-cell activation and cytokine production, RO2959 could be investigated in animal models of diseases like rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

  • Allergic Responses: Mast cell degranulation, a key event in allergic reactions, is also dependent on SOCE. Therefore, RO2959 may have potential in models of asthma and other allergic conditions.

  • Oncology: Aberrant calcium signaling has been implicated in the proliferation and migration of certain cancer cells. The effect of CRAC channel inhibition by RO2959 could be explored in relevant cancer models.

Future research should focus on evaluating the in vivo efficacy, safety, and pharmacokinetic profile of RO2959 in relevant animal models to translate its promising in vitro activity into potential therapeutic strategies.

Conclusion

This compound is a valuable pharmacological tool for the study of CRAC channel function. Its high potency and selectivity make it an ideal candidate for elucidating the role of SOCE in various cellular processes and for exploring the therapeutic potential of CRAC channel inhibition. The detailed in vitro characterization and the experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in leveraging this compound in their early-stage research endeavors. Further investigation into its in vivo properties is a critical next step in realizing its full therapeutic potential.

References

RO2959 Monohydrochloride: A Potent Inhibitor of IL-2 Production in Human T Cells Through CRAC Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of RO2959 monohydrochloride on Interleukin-2 (IL-2) production in human T cells. RO2959 is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a critical component of the T cell activation signaling pathway. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and workflows.

Mechanism of Action: Inhibition of Store-Operated Calcium Entry

T cell activation is a cornerstone of the adaptive immune response, culminating in cytokine production, proliferation, and differentiation. A crucial intracellular signaling event that governs these functions is the sustained increase in cytosolic calcium concentration ([Ca2+]i). This is primarily achieved through a process called store-operated calcium entry (SOCE).

Upon T cell receptor (TCR) engagement with an antigen, a signaling cascade is initiated, leading to the production of inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm. This depletion of ER Ca2+ stores is sensed by STIM1 (Stromal Interaction Molecule 1), an ER-resident protein, which then translocates to the plasma membrane to activate Orai1, the pore-forming subunit of the CRAC channel. The opening of the CRAC channel facilitates a sustained influx of extracellular Ca2+, which is essential for the activation of calcineurin, a calcium-dependent phosphatase. Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T cells (NFAT), enabling its translocation to the nucleus and subsequent transcription of target genes, including IL2, which encodes for Interleukin-2.[1][2]

This compound exerts its inhibitory effect by directly blocking the CRAC channel, thereby preventing the sustained Ca2+ influx necessary for full T cell activation and subsequent IL-2 production.[3][4]

Quantitative Data Summary

The inhibitory potency of RO2959 has been characterized in various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Inhibitory Activity of RO2959 on CRAC Channels and Store-Operated Calcium Entry

ParameterTarget/ProcessCell TypeIC50 ValueReference
CRAC Channel InhibitionCRAC Channel CurrentRBL-2H3 cells402 nM[3]
Orai1 InhibitionOrai1CHO cells stably expressing human Orai1 and Stim125 nM[3]
Orai3 InhibitionOrai3Not specified530 nM[3]
Store-Operated Calcium Entry (SOCE) InhibitionSOCEActivated CD4+ T lymphocytes265 nM[3]

Table 2: Effect of RO2959 on T Cell Function

Functional OutcomeAssayT Cell TypeEffectReference
IL-2 ProductionNot specifiedHuman T cellsPotent inhibitor[3]
Cytokine ProductionNot specifiedHuman T cellsComplete inhibition[4]
T Cell ProliferationMixed Lymphocyte Reaction (MLR)Human T cellsComplete inhibition[4]
Gene ExpressionGene Expression ArrayHuman T cellsPotent blockade of TCR-triggered gene expression[4]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental procedures, the following diagrams are provided.

T_Cell_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cluster_inhibitor Inhibition TCR TCR PLC PLCγ1 TCR->PLC Antigen Antigen Antigen->TCR Binding CRAC_channel CRAC Channel (Orai1) Ca_in Ca2+ CRAC_channel->Ca_in Ca_out Ca2+ Ca_out->CRAC_channel Influx IP3 IP3 PLC->IP3 Generates ER_Ca Ca2+ Store IP3->ER_Ca Releases Ca2+ Calcineurin Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_gene IL-2 Gene NFAT->IL2_gene Transcription Ca_in->Calcineurin Activates STIM1 STIM1 STIM1->CRAC_channel Activates ER_Ca->STIM1 Depletion activates IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA RO2959 RO2959 RO2959->CRAC_channel Blocks

T Cell Receptor signaling pathway leading to IL-2 production.

Experimental_Workflow start Start isolate_t_cells Isolate Human Primary CD4+ T Cells start->isolate_t_cells culture_t_cells Culture T Cells isolate_t_cells->culture_t_cells treat_ro2959 Treat with RO2959 (or vehicle control) culture_t_cells->treat_ro2959 stimulate_t_cells Stimulate T Cells (e.g., anti-CD3/CD28) treat_ro2959->stimulate_t_cells measure_il2 Measure IL-2 Production (ELISA) stimulate_t_cells->measure_il2 measure_soce Measure SOCE (Calcium Imaging) stimulate_t_cells->measure_soce end End measure_il2->end measure_soce->end

General experimental workflow for assessing RO2959's impact.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of RO2959 on human T cell function.

Isolation and Culture of Human Primary CD4+ T Cells
  • Peripheral Blood Mononuclear Cell (PBMC) Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • CD4+ T Cell Enrichment: Enrich for CD4+ T cells from the PBMC population using a negative selection immunomagnetic bead kit, which depletes non-CD4+ cells.

  • Cell Culture: Culture the purified CD4+ T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

T Cell Activation
  • Plate Coating: Coat 96-well flat-bottom plates with an anti-CD3 antibody (e.g., clone UCHT1) at a concentration of 1-5 µg/mL in sterile phosphate-buffered saline (PBS) overnight at 4°C.

  • Washing: Before use, wash the plates twice with sterile PBS to remove any unbound antibody.

  • Cell Plating: Seed the purified CD4+ T cells at a density of 1-2 x 10^5 cells per well.

  • Co-stimulation: Add soluble anti-CD28 antibody (e.g., clone CD28.2) to the cell culture medium at a final concentration of 1-5 µg/mL.

  • Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) to allow for activation and cytokine production.

RO2959 Treatment
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Working Dilutions: Prepare serial dilutions of RO2959 in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.1%).

  • Treatment: Add the RO2959 dilutions or vehicle control (DMSO) to the T cell cultures prior to or concurrently with the T cell activation stimulus.

Measurement of IL-2 Production by ELISA
  • Sample Collection: After the desired incubation period, centrifuge the 96-well plates and collect the cell culture supernatants.

  • ELISA Procedure: Quantify the concentration of IL-2 in the supernatants using a commercial human IL-2 ELISA kit, following the manufacturer's instructions. A typical sandwich ELISA protocol involves the following steps:

    • Coating a 96-well plate with a capture antibody specific for human IL-2.

    • Blocking non-specific binding sites.

    • Incubating the plate with the collected supernatants and a series of IL-2 standards.

    • Adding a biotinylated detection antibody that binds to a different epitope on the captured IL-2.

    • Adding streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

    • Adding a chromogenic substrate (e.g., TMB), which is converted by HRP to a colored product.

    • Stopping the reaction with a stop solution.

    • Measuring the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the IL-2 standards and use it to calculate the concentration of IL-2 in the experimental samples.

Measurement of Store-Operated Calcium Entry (SOCE)
  • Dye Loading: Load the purified CD4+ T cells with a ratiometric calcium indicator dye, such as Fura-2 AM (2-5 µM), in a calcium-free buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) in a calcium-free buffer.

  • Store Depletion: Induce the depletion of intracellular calcium stores by adding a sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) inhibitor, such as thapsigargin (B1683126) (1-2 µM), in the continued absence of extracellular calcium. This will cause a transient increase in cytosolic calcium.

  • SOCE Measurement: Once the cytosolic calcium level has returned to a stable baseline, reintroduce a calcium-containing buffer. The subsequent sharp and sustained increase in the fluorescence ratio represents SOCE.

  • Inhibitor Treatment: To assess the effect of RO2959, pre-incubate the dye-loaded cells with various concentrations of the compound before initiating the SOCE measurement protocol.

  • Data Analysis: Quantify the magnitude of SOCE by measuring the peak or the area under the curve of the calcium signal upon re-addition of extracellular calcium. Compare the SOCE in control cells versus cells treated with RO2959 to determine the IC50 value.

Conclusion

This compound is a potent and selective inhibitor of the CRAC channel, a key regulator of calcium signaling in T cells. By blocking store-operated calcium entry, RO2959 effectively abrogates the downstream signaling events that lead to T cell activation, including the production of the critical cytokine, IL-2. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of CRAC channel inhibition in immune-mediated diseases.

References

Understanding the selectivity of RO2959 for CRAC channels over other ion channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity of the novel small molecule RO2959 for Calcium Release-Activated Calcium (CRAC) channels over other ion channels. RO2959 has emerged as a potent and selective inhibitor of CRAC channels, which play a crucial role in the immune response and other physiological processes. Understanding its selectivity is paramount for its development as a therapeutic agent and its use as a chemical probe to dissect the intricacies of calcium signaling.

Quantitative Analysis of RO2959's Inhibitory Activity

RO2959 demonstrates a high degree of selectivity for CRAC channels, particularly the Orai1 subunit, which is a key component of the channel pore. The inhibitory potency of RO2959 has been quantified using various experimental setups, and the resulting half-maximal inhibitory concentration (IC50) values are summarized below.

TargetCell TypeExperimental MethodIC50 (nM)Reference
Orai1/STIM1 mediated Store-Operated Calcium Entry (SOCE)CHO CellsCalcium Imaging25[1]
Orai3/STIM1 mediated SOCECHO CellsCalcium Imaging530[1]
CRAC current (ICRAC)RBL-2H3 CellsElectrophysiology402[1]
SOCE in activated CD4+ T lymphocytesHuman Primary CellsCalcium Imaging265[1]

Note: The data clearly indicates a significantly higher potency of RO2959 for Orai1-containing CRAC channels compared to Orai3-containing channels, highlighting its isoform selectivity.

While comprehensive quantitative data for a wide panel of off-target ion channels is not publicly available, studies have reported that RO2959 exhibits no significant inhibitory effects on a variety of other ion channels, including voltage-gated potassium (Kv), chloride (Cl-), and several members of the Transient Receptor Potential (TRP) channel family (TRPC1, TRPM2, TRPM4), as well as voltage-gated calcium channels (Cav1.2). This underscores the remarkable selectivity of RO2959 for CRAC channels.

Signaling Pathway of CRAC Channel Activation and Inhibition by RO2959

The activation of CRAC channels is a key event in store-operated calcium entry (SOCE), a fundamental calcium signaling pathway in non-excitable cells. The process is initiated by the depletion of calcium from the endoplasmic reticulum (ER).

CRAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor Receptor PLC PLC Receptor->PLC 2. Activation Ligand Ligand Ligand->Receptor 1. Binding PIP2 PIP2 PLC->PIP2 3. Cleavage DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Orai1 Orai1 Ca2+_influx Ca2+ Influx Orai1->Ca2+_influx 9. Channel Opening RO2959 RO2959 RO2959->Orai1 Inhibition IP3R IP3R IP3->IP3R 4. Binding Downstream Downstream Signaling (e.g., NFAT activation) Ca2+_influx->Downstream ER_Ca Ca2+ Store IP3R->ER_Ca 5. Ca2+ Release STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active) STIM1_inactive->STIM1_active 7. Conformational Change STIM1_active->Orai1 8. Interaction & Activation ER_Ca->STIM1_inactive 6. Depletion Sensed

CRAC Channel Signaling and RO2959 Inhibition.

Experimental Protocols

The selectivity of RO2959 for CRAC channels has been primarily determined through two key experimental techniques: whole-cell patch-clamp electrophysiology and Fura-2-based calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology for Measuring ICRAC

This technique directly measures the ionic current (ICRAC) flowing through CRAC channels.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Recording Procedure cluster_inhibition Inhibition Assay prep1 Culture cells expressing CRAC channels (e.g., RBL-2H3) prep2 Plate cells on coverslips prep1->prep2 rec1 Establish whole-cell configuration with a patch pipette prep2->rec1 rec2 Include Ca2+ chelator (e.g., BAPTA) in pipette solution to deplete ER stores rec1->rec2 rec3 Apply voltage ramps (e.g., -100 to +100 mV) to elicit I_CRAC rec2->rec3 rec4 Record baseline I_CRAC rec3->rec4 inhib1 Perfuse RO2959 at varying concentrations rec4->inhib1 inhib2 Record I_CRAC in the presence of RO2959 inhib1->inhib2 inhib3 Analyze data to determine IC50 inhib2->inhib3

Workflow for ICRAC Measurement.

Detailed Methodology:

  • Cell Culture: RBL-2H3 cells, which endogenously express CRAC channels, or HEK293 cells stably co-expressing Orai1 and STIM1, are cultured under standard conditions.

  • Solutions:

    • External (Bath) Solution (in mM): 120 NaCl, 10 TEA-Cl, 20 CaCl₂, 2 MgCl₂, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES; pH adjusted to 7.2 with CsOH. The high concentration of the calcium chelator BAPTA in the pipette solution passively depletes the ER calcium stores upon establishing the whole-cell configuration, leading to the activation of ICRAC.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed at room temperature.

    • A voltage ramp protocol, typically from -100 mV to +100 mV over 100-200 ms, is applied every 2-5 seconds from a holding potential of 0 mV. This allows for the measurement of the characteristic inwardly rectifying I-V relationship of ICRAC.

    • After a stable baseline ICRAC is established, various concentrations of RO2959 are applied to the bath solution to determine the dose-dependent inhibition.

Fura-2 Calcium Imaging for Measuring SOCE

This method measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to store depletion and subsequent calcium influx, providing an indirect measure of CRAC channel activity.

Fura2_Workflow cluster_loading Cell Loading cluster_measurement Measurement Protocol cluster_analysis Data Analysis load1 Incubate cells with Fura-2 AM load2 Wash cells to remove extracellular dye load1->load2 meas1 Place cells in a Ca2+-free buffer load2->meas1 meas2 Add Thapsigargin (B1683126) to deplete ER Ca2+ stores meas1->meas2 meas3 Add RO2959 (or vehicle) to the buffer meas2->meas3 meas4 Re-introduce extracellular Ca2+ meas3->meas4 meas5 Record Fura-2 fluorescence ratio (340/380 nm) meas4->meas5 anal1 Calculate the change in [Ca2+]i upon Ca2+ re-addition meas5->anal1 anal2 Determine the inhibitory effect of RO2959 on SOCE anal1->anal2

Workflow for Fura-2 Calcium Imaging of SOCE.

Detailed Methodology:

  • Cell Preparation and Loading: Cells are plated on glass-bottom dishes and loaded with the ratiometric calcium indicator Fura-2 AM (typically 2-5 µM) in a physiological saline solution for 30-60 minutes at room temperature.

  • Calcium Imaging:

    • After loading, cells are washed and placed in a calcium-free buffer.

    • To deplete the ER calcium stores, a SERCA pump inhibitor such as thapsigargin (typically 1-2 µM) is added. This causes a transient increase in cytosolic calcium due to leakage from the ER.

    • Once the cytosolic calcium returns to baseline, RO2959 at various concentrations (or vehicle control) is added to the bath.

    • Store-operated calcium entry is then initiated by re-introducing a calcium-containing solution (e.g., 2 mM CaCl₂).

    • The fluorescence of Fura-2 is excited at 340 nm and 380 nm, and the emission is collected at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

  • Data Analysis: The inhibition of SOCE by RO2959 is quantified by comparing the rise in the F340/F380 ratio upon calcium re-addition in the presence and absence of the compound.

Conclusion

The data and experimental protocols outlined in this guide demonstrate that RO2959 is a highly potent and selective inhibitor of CRAC channels. Its selectivity for Orai1-containing channels and its lack of significant activity against a range of other ion channels make it an invaluable tool for studying the physiological and pathological roles of CRAC-mediated calcium signaling. The detailed methodologies provided herein offer a robust framework for researchers to further investigate the properties of RO2959 and other CRAC channel modulators.

References

Methodological & Application

Application Notes for RO2959 Monohydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RO2959 monohydrochloride is a potent and selective small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2] CRAC channels are crucial for store-operated calcium entry (SOCE) in various cell types, particularly lymphocytes, where they play a key role in immune responses.[3][4] The channel is composed of the Orai1 protein, which forms the pore in the plasma membrane, and the STIM1 protein, an endoplasmic reticulum (ER) calcium sensor.[2][3] Upon depletion of ER calcium stores, STIM1 activates Orai1, leading to a sustained influx of calcium into the cell. This calcium signal is vital for the activation of downstream signaling pathways that regulate gene expression, proliferation, and cytokine production.[4][5]

Mechanism of Action

RO2959 exerts its inhibitory effect by blocking the Orai1/STIM1-mediated SOCE.[1][3] It has been shown to be a potent inhibitor of the CRAC current in various cell models, including RBL-2H3 cells and CHO cells expressing human Orai1 and STIM1.[4][5] This inhibition of calcium influx effectively blocks T-cell receptor (TCR) triggered gene expression and subsequent T-cell effector functions, such as the production of cytokines like Interleukin-2 (IL-2) and T-cell proliferation.[1][4][6] RO2959 demonstrates selectivity for Orai1 over other channels, making it a valuable tool for studying CRAC channel function.[5][7]

Signaling Pathway of CRAC Channel Inhibition by RO2959

CRAC_Pathway cluster_ER Endoplasmic Reticulum cluster_Cyto Cytosol ER_Ca Ca²⁺ Store STIM1_inactive STIM1 (Inactive) ER_Ca->STIM1_inactive Activates Orai1 Orai1 Channel STIM1_inactive->Orai1 Activates Ca_Influx Ca²⁺ Influx Orai1->Ca_Influx Mediates Downstream Downstream Signaling (e.g., NFAT activation, Cytokine Production) Ca_Influx->Downstream Initiates TCR TCR Activation or Thapsigargin TCR->ER_Ca Depletes RO2959 RO2959 RO2959->Orai1 Inhibits

Caption: CRAC signaling pathway and the inhibitory action of RO2959 on the Orai1 channel.

Quantitative Data: Inhibitory Potency of RO2959

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of RO2959 against various targets.

TargetIC₅₀ ValueCell Type / System
CRAC Channel Current (Icrac)402 nMRBL-2H3 cells
Orai1/STIM1 Mediated SOCE25 nMCHO cells expressing hOrai1/hSTIM1
Orai3530 nMT-REx-CHO cells
SOCE in CD4+ T-lymphocytes265 nMHuman Primary CD4+ T-cells

Data sourced from references:[1][5][7]

Experimental Protocols

Reagent Preparation and Storage

Proper handling and storage of this compound are critical for maintaining its activity.

  • Storage of Powder: The solid form of RO2959 should be stored at -20°C for long-term stability (up to 3 years).[8] For short-term storage (days to weeks), 0-4°C is acceptable.[6]

  • Stock Solution Preparation:

    • RO2959 is soluble in DMSO.[8] Prepare a high-concentration stock solution, typically 10 mM, in sterile DMSO.

    • For example, to prepare a 10 mM stock solution (Molecular Weight: 463.93 g/mol ), dissolve 4.64 mg of RO2959 in 1 mL of DMSO.

    • If the compound does not dissolve completely, sonication is recommended to aid dissolution.[8]

  • Stock Solution Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year.[8]

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the effect of RO2959 in a cell-based assay.

Experimental_Workflow A 1. Seed Cells Plate cells at the desired density and allow them to adhere overnight. B 2. Prepare Working Solutions Dilute 10 mM DMSO stock of RO2959 in culture medium to final concentrations (e.g., 1 nM - 10 µM). A->B C 3. Pre-incubation with RO2959 Replace medium with RO2959-containing medium. Incubate for a defined period (e.g., 30-60 min). B->C D 4. Stimulation Add stimulus (e.g., Thapsigargin, anti-CD3/CD28) to induce SOCE. Include vehicle (DMSO) and no-stimulus controls. C->D E 5. Incubation Incubate for the appropriate duration based on the endpoint being measured. D->E F 6. Endpoint Analysis Measure the outcome (e.g., intracellular Ca²⁺ levels, cytokine secretion, gene expression, cell proliferation). E->F

Caption: A generalized workflow for cell-based experiments using this compound.

Detailed Protocol: Inhibition of IL-2 Production in Human T-Cells

This protocol provides a specific example for measuring the inhibitory effect of RO2959 on cytokine production in primary human CD4+ T-cells.

A. Materials

  • This compound (powder)

  • DMSO (cell culture grade)

  • Primary Human CD4+ T-cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and Penicillin-Streptomycin)

  • Plate-bound anti-CD3 antibody and soluble anti-CD28 antibody (for T-cell stimulation)

  • 96-well flat-bottom cell culture plates

  • Human IL-2 ELISA Kit

B. Method

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash the wells with sterile PBS before use.

  • Cell Seeding: Seed primary human CD4+ T-cells at a density of 1-2 x 10⁵ cells/well in 100 µL of complete RPMI medium.

  • Inhibitor Preparation: Prepare serial dilutions of RO2959 in complete RPMI medium from your 10 mM DMSO stock. A typical final concentration range to test would be 10 nM to 1 µM. Prepare a vehicle control containing the same final concentration of DMSO as the highest RO2959 concentration.

  • Pre-incubation: Add 50 µL of the RO2959 working solutions or vehicle control to the appropriate wells. Incubate the plate for 60 minutes at 37°C in a CO₂ incubator.

  • T-Cell Stimulation: Add 50 µL of soluble anti-CD28 antibody to the wells to achieve the desired final concentration for stimulation. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

  • Endpoint Measurement: After incubation, centrifuge the plate and carefully collect the supernatant. Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit, following the manufacturer's instructions.

C. Recommended Experimental Controls

  • Unstimulated Control: Cells with vehicle (DMSO) but without anti-CD3/CD28 stimulation.

  • Vehicle Control: Cells with vehicle (DMSO) and with anti-CD3/CD28 stimulation.

  • Positive Control (Optional): A known inhibitor of T-cell activation, such as Cyclosporin A.[4]

References

Application Notes and Protocols: RO2959 Monohydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO2959 monohydrochloride is a potent and highly selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2] The CRAC channel, formed by Orai1 pore-forming subunits and STIM1 endoplasmic reticulum (ER) calcium sensors, is a critical component of store-operated calcium entry (SOCE) in various cell types, especially lymphocytes.[3][4] Upon depletion of ER calcium stores, STIM1 proteins oligomerize and translocate to the plasma membrane to activate Orai1, permitting a sustained influx of extracellular calcium.[5] This calcium signaling cascade is fundamental for T-cell activation, proliferation, gene expression, and cytokine production.[1][6]

This compound potently blocks this pathway by inhibiting the Orai1/STIM1-mediated calcium influx.[1][3] It displays significant selectivity for Orai1 over other isoforms like Orai3.[5][7] Its efficacy in blocking T-cell receptor (TCR) triggered gene expression and function makes it an invaluable tool for studying autoimmune and inflammatory conditions.[1][4] These notes provide detailed protocols for the solubilization of this compound and its application in key in vitro assays.

Physicochemical and Inhibitory Properties

Quantitative data for this compound are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₂₀ClF₂N₅OS
Molecular Weight 463.93 g/mol [8]
CAS Number 2309172-44-7[1]
Appearance Solid Powder[9]

Table 2: In Vitro Inhibitory Activity (IC₅₀)

TargetCell Type / ConditionIC₅₀ Value
CRAC Channel RBL-2H3 cells~402 nM[1][4][5]
Orai1/STIM1 Mediated SOCE CHO cells expressing Orai1/STIM125 nM[1][3][7]
Orai3 CHO cells expressing Orai3/STIM1530 nM[5][7][9]
SOCE in CD4+ T-cells Activated primary human CD4+ T-cells265 nM[1][7][9]

Table 3: Solubility of this compound

SolventConcentrationNotes
DMSO 10 mg/mL (21.55 mM)[8]Sonication is recommended for complete dissolution.[8]
Aqueous Buffers / Media LowDirect addition to aqueous media may cause precipitation.[8] It is highly recommended to perform serial dilutions from a DMSO stock. The final DMSO concentration in the assay should be ≤ 0.1% to avoid solvent toxicity.[10]

Mechanism of Action: CRAC Channel Signaling

The following diagram illustrates the store-operated calcium entry (SOCE) pathway and the inhibitory action of RO2959.

CRAC_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Ca_ext Ca²⁺ Orai1 Orai1 Channel Ca_ext->Orai1 Influx (SOCE) Receptor T-Cell Receptor (TCR) PLC PLC Receptor->PLC Stimulation IP3 IP₃ PLC->IP3 Generates Ca_cyto [Ca²⁺]ᵢ ↑ Orai1->Ca_cyto IP3R IP₃R IP3->IP3R Activates Downstream Gene Expression Cytokine Production Proliferation Ca_cyto->Downstream Activates Ca_ER Ca²⁺ Store IP3R->Ca_ER Releases Ca²⁺ STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active) Oligomer STIM1_inactive->STIM1_active Activates & Oligomerizes STIM1_active->Orai1 Translocates & Binds to Ca_ER->STIM1_inactive Depletion sensed by RO2959 RO2959 RO2959->Orai1 Blocks

Caption: CRAC channel activation pathway and inhibition by RO2959.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution for use in in vitro assays.

1.1. Materials

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

1.2. Stock Solution Preparation (10 mM)

  • Equilibration : Allow the vial of lyophilized RO2959 powder to reach room temperature before opening to prevent moisture condensation.

  • Calculation : Calculate the required volume of DMSO.

    • Formula: Volume (µL) = [Mass of RO2959 (mg) / 463.93 ( g/mol )] × 100,000

    • Example: For 5 mg of RO2959, add 107.8 µL of DMSO to achieve a 10 mM concentration.

  • Reconstitution : Add the calculated volume of sterile DMSO to the vial.

  • Solubilization : Cap the vial tightly and vortex thoroughly. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[8] Visually inspect for any remaining particulates.

  • Storage : Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to one year.[8]

1.3. Working Solution Preparation

  • Prepare working solutions fresh on the day of the experiment by serially diluting the 10 mM stock solution with the appropriate cell culture medium or assay buffer.

  • Important : To prevent compound precipitation, it is recommended to perform an intermediate dilution step in DMSO before the final dilution in aqueous buffer.[8]

  • Ensure the final concentration of DMSO in the assay does not exceed 0.1% (v/v), as higher concentrations can affect cell viability and function.

General Experimental Workflow

The following diagram outlines a typical workflow for in vitro experiments using RO2959.

Workflow A 1. Prepare 10 mM Stock Solution in DMSO B 2. Prepare Working Solutions (Serial Dilution) A->B C 3. Cell Culture & Seeding (e.g., T-cells, CHO-Orai1) B->C D 4. Pre-incubation with RO2959 (Varying concentrations + Vehicle) C->D E 5. Cellular Stimulation (e.g., Thapsigargin, Anti-CD3/CD28) D->E F 6. Measurement of Endpoint (Ca²⁺ Flux, Proliferation, Cytokines) E->F G 7. Data Analysis (IC₅₀ Determination) F->G

Caption: General workflow for in vitro assays using RO2959.

Protocol 2: Store-Operated Calcium Entry (SOCE) Inhibition Assay

This protocol measures the ability of RO2959 to inhibit SOCE in response to ER store depletion.

2.1. Materials

  • Cells expressing CRAC channels (e.g., Jurkat T-cells, primary CD4+ T-cells, or CHO cells stably expressing Orai1/STIM1)

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Calcium-free buffer (e.g., Hank's Balanced Salt Solution without Ca²⁺/Mg²⁺, supplemented with 1 mM EGTA)

  • Calcium-containing buffer (e.g., HBSS with 2 mM CaCl₂)

  • Thapsigargin (ER Ca²⁺-ATPase inhibitor)

  • RO2959 working solutions

  • Fluorometric plate reader or fluorescence microscope

2.2. Method

  • Cell Seeding : Seed cells in a 96-well black, clear-bottom plate and culture until the desired confluency.

  • Dye Loading : Wash cells with assay buffer. Load cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer for 30-60 minutes at 37°C.

  • Washing : Wash the cells twice with calcium-free buffer to remove excess dye.

  • Pre-incubation : Add calcium-free buffer containing various concentrations of RO2959 (e.g., 1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) to the wells. Incubate for 15-30 minutes at room temperature.

  • Store Depletion : Place the plate in the fluorometric reader and establish a baseline fluorescence reading. To deplete ER calcium stores, inject Thapsigargin (e.g., 1-2 µM final concentration) and record the transient increase in cytosolic calcium.

  • SOCE Measurement : Once the fluorescence signal returns to baseline, inject calcium-containing buffer to initiate SOCE. Record the subsequent rise in fluorescence, which represents calcium influx through CRAC channels.

  • Data Analysis : Calculate the magnitude of SOCE (e.g., peak fluorescence intensity or area under the curve) for each concentration of RO2959. Plot the response against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Protocol 3: T-Cell Proliferation Inhibition Assay (CFSE-based)

This protocol assesses the effect of RO2959 on T-cell proliferation following TCR stimulation.

3.1. Materials

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T-cells

  • Carboxyfluorescein succinimidyl ester (CFSE) dye

  • Complete RPMI-1640 medium

  • T-cell activation reagents (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies)

  • RO2959 working solutions

  • Flow cytometer

3.2. Method

  • Cell Isolation : Isolate PBMCs or T-cells from whole blood using standard density gradient centrifugation.

  • CFSE Staining : Resuspend cells in PBS at 1-10 x 10⁶ cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold culture medium.

  • Cell Seeding : Wash the cells twice and resuspend in complete medium. Seed the CFSE-labeled cells into a 96-well plate pre-coated with anti-CD3 antibody.

  • Treatment and Stimulation : Add RO2959 working solutions to achieve final concentrations ranging from nanomolar to micromolar. Add soluble anti-CD28 antibody to all wells except the unstimulated control.

  • Incubation : Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry : Harvest the cells and analyze on a flow cytometer. Gate on the live lymphocyte population and measure the CFSE fluorescence. Proliferating cells will show successive halving of CFSE intensity with each cell division.

  • Data Analysis : Quantify the percentage of proliferated cells for each condition. Calculate the IC₅₀ of RO2959 for T-cell proliferation by plotting the percentage of inhibition against the log of the inhibitor concentration.

Conclusion

This compound is a selective and potent inhibitor of CRAC channels, making it an essential pharmacological tool for investigating calcium signaling in immunology and other fields. Proper handling, including careful preparation of solutions from a DMSO stock, is critical for obtaining reproducible results in in vitro assays. The protocols provided here for measuring SOCE and T-cell proliferation serve as a foundation for characterizing the biological effects of RO2959 and exploring the therapeutic potential of CRAC channel inhibition.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channels.[1][2] These channels, primarily formed by Orai1 and activated by STIM1, are the main route for store-operated calcium entry (SOCE) in T lymphocytes. SOCE is a critical signaling event following T cell receptor (TCR) engagement, leading to the activation of downstream pathways that control T cell proliferation, cytokine production, and effector functions. By blocking CRAC channels, RO2959 effectively abrogates these calcium-dependent processes, making it a valuable tool for studying T cell activation and a potential therapeutic agent for autoimmune diseases and transplant rejection.

These application notes provide recommended working concentrations and detailed protocols for utilizing this compound in various T cell studies.

Mechanism of Action

Upon T cell receptor (TCR) stimulation, a signaling cascade is initiated that leads to the production of inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum (ER) membrane, causing the release of calcium from the ER stores. This depletion of ER calcium is sensed by STIM1, an ER-resident calcium sensor, which then translocates to the plasma membrane to activate Orai1, the pore-forming subunit of the CRAC channel. The opening of the CRAC channel allows for a sustained influx of extracellular calcium, leading to the activation of the calmodulin-dependent phosphatase calcineurin. Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T cells (NFAT), allowing its translocation to the nucleus where it acts as a key transcription factor for genes involved in T cell activation, including Interleukin-2 (IL-2). This compound directly inhibits the Orai1 channel, thus preventing the influx of calcium and suppressing the entire downstream signaling cascade.[1][2][3]

G cluster_0 Plasma Membrane cluster_1 Endoplasmic Reticulum cluster_2 Cytosol cluster_3 Nucleus TCR TCR PLC PLCγ TCR->PLC Activation Orai1 Orai1 (CRAC Channel) Ca_cytosol Ca2+ Orai1->Ca_cytosol Ca2+ influx RO2959 RO2959 RO2959->Orai1 Inhibition STIM1 STIM1 STIM1->Orai1 Activation ER_Ca Ca2+ PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 IP3->STIM1 ER Ca2+ depletion Calcineurin Calcineurin Ca_cytosol->Calcineurin Activation NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Transcription

Figure 1: RO2959 Mechanism of Action.

Data Presentation: Recommended Working Concentrations

The following table summarizes the reported IC50 values and recommended starting concentrations for this compound in various T cell assays. It is important to note that the optimal concentration may vary depending on the specific cell type, stimulation conditions, and experimental readout. Therefore, a dose-response experiment is highly recommended to determine the optimal concentration for your specific application.

ParameterAssayCell TypeIC50Recommended Starting Concentration RangeReference
CRAC Channel InhibitionElectrophysiologyRBL-2H3 cells402 nM100 nM - 1 µM[1]
Orai1 InhibitionElectrophysiologyCHO cells expressing human Orai1/Stim125 nM10 nM - 500 nM[1]
Orai3 InhibitionElectrophysiologyNot Specified530 nM100 nM - 2 µM[1]
Store-Operated Calcium Entry (SOCE)Calcium ImagingActivated human CD4+ T cells265 nM50 nM - 1 µM[1]
IL-2 ProductionELISAHuman T cellsPotent inhibitor (specific IC50 not provided)100 nM - 2 µM[1]
T Cell ProliferationNot SpecifiedHuman T cellsComplete inhibition (specific IC50 not provided)200 nM - 5 µM[2]
Cytokine Production (general)Not SpecifiedHuman T cellsComplete inhibition (specific IC50 not provided)200 nM - 5 µM[2]

Experimental Protocols

Protocol 1: T Cell Proliferation Assay

This protocol describes the use of this compound to assess its effect on T cell proliferation using a dye dilution assay with Carboxyfluorescein succinimidyl ester (CFSE).

G cluster_0 Day 0 cluster_1 Day 0 cluster_2 Day 3-5 cluster_3 Day 3-5 Isolate Isolate T cells Label Label with CFSE Isolate->Label Stimulate Plate and stimulate T cells Label->Stimulate Prepare Prepare RO2959 dilutions Prepare->Stimulate Incubate Incubate Stimulate->Incubate Acquire Acquire on flow cytometer Incubate->Acquire Analyze Analyze CFSE dilution Acquire->Analyze

Figure 2: T Cell Proliferation Workflow.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells

  • This compound

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or beads)

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate T cells from PBMCs using your preferred method (e.g., magnetic bead separation).

  • CFSE Labeling:

    • Resuspend T cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete RPMI-1640 medium.

  • Cell Plating and Treatment:

    • Resuspend the CFSE-labeled T cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting range is 10 nM to 10 µM.

    • Add 100 µL of the cell suspension to each well of a 96-well plate pre-coated with anti-CD3 antibody (or containing anti-CD3/CD28 beads).

    • Add 100 µL of the RO2959 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS.

    • Analyze the CFSE fluorescence by flow cytometry. Proliferating cells will show a stepwise dilution of the CFSE dye.

    • Quantify the percentage of proliferating cells and the proliferation index for each treatment condition.

Protocol 2: Cytokine Production Assay

This protocol outlines the use of this compound to measure its effect on cytokine production (e.g., IL-2, IFN-γ) by activated T cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Human PBMCs or isolated T cells

  • This compound

  • Complete RPMI-1640 medium

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or beads)

  • 96-well flat-bottom culture plates

  • ELISA kit for the cytokine of interest (e.g., human IL-2 ELISA kit)

  • Plate reader

Procedure:

  • Cell Preparation and Plating:

    • Isolate T cells from PBMCs.

    • Resuspend T cells at 2 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Plate 100 µL of the cell suspension per well in a 96-well plate pre-coated with anti-CD3 antibody (or containing anti-CD3/CD28 beads).

  • Treatment:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Add 100 µL of the RO2959 dilutions to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time will depend on the cytokine being measured.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • ELISA: Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of the cytokine in each sample using a standard curve. Calculate the percentage of inhibition of cytokine production for each RO2959 concentration.

Protocol 3: CD8+ T Cell Cytotoxicity Assay

This protocol describes how to assess the effect of this compound on the cytotoxic function of CD8+ T cells using a flow cytometry-based killing assay.

G cluster_0 Effector Cell Prep cluster_1 Target Cell Prep cluster_2 Co-culture cluster_3 Analysis Isolate_CD8 Isolate CD8+ T cells Activate_CD8 Activate CD8+ T cells Isolate_CD8->Activate_CD8 Treat_CD8 Treat with RO2959 Activate_CD8->Treat_CD8 CoCulture Co-culture effector and target cells Treat_CD8->CoCulture Label_Target Label target cells (e.g., with a cell tracker (B12436777) dye) Label_Target->CoCulture Stain_Viability Stain with viability dye CoCulture->Stain_Viability Acquire_Flow Acquire on flow cytometer Stain_Viability->Acquire_Flow Analyze_Killing Analyze target cell death Acquire_Flow->Analyze_Killing

Figure 3: CD8+ T Cell Cytotoxicity Workflow.

Materials:

  • Isolated human CD8+ T cells

  • Target cells (e.g., a tumor cell line expressing a relevant antigen or a cell line that can be targeted via anti-CD3 mediated cross-linking)

  • This compound

  • Complete RPMI-1640 medium

  • Cell tracker dye (e.g., CFSE or similar)

  • Viability dye (e.g., 7-AAD or Propidium Iodide)

  • Anti-CD3 and Anti-CD28 antibodies (for CD8+ T cell activation)

  • 96-well U-bottom culture plates

  • Flow cytometer

Procedure:

  • Effector Cell Preparation:

    • Isolate CD8+ T cells from PBMCs.

    • Activate the CD8+ T cells for 2-3 days with anti-CD3/CD28 beads in the presence of IL-2.

    • After activation, wash the cells and resuspend them in fresh complete RPMI-1640 medium.

    • Pre-treat the activated CD8+ T cells with various concentrations of this compound for 1-2 hours before co-culture.

  • Target Cell Preparation:

    • Label the target cells with a cell tracker dye according to the manufacturer's protocol. This will allow for the distinction between effector and target cells during flow cytometry analysis.

    • Wash the labeled target cells and resuspend them in complete RPMI-1640 medium.

  • Co-culture:

    • Plate the labeled target cells in a 96-well U-bottom plate.

    • Add the pre-treated CD8+ T cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

    • Incubate the co-culture for 4-16 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Stain the cells with a viability dye (e.g., 7-AAD).

    • Acquire the samples on a flow cytometer.

    • Gate on the target cell population based on the cell tracker dye fluorescence.

    • Within the target cell gate, quantify the percentage of dead cells (positive for the viability dye).

    • Calculate the percentage of specific lysis for each condition.

Concluding Remarks

This compound is a powerful and specific tool for investigating the role of CRAC channels and store-operated calcium entry in T cell biology. The provided protocols offer a starting point for researchers to explore the effects of this inhibitor on T cell proliferation, cytokine production, and cytotoxicity. It is crucial to perform dose-response experiments to determine the optimal working concentration for each specific experimental setup. Careful consideration of controls and appropriate data analysis will ensure reliable and reproducible results.

References

Application Notes and Protocols for Blocking Store-Operated Calcium Entry (SOCE) in Primary CD4+ T Cells with RO2959 Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing RO2959 monohydrochloride, a potent and selective inhibitor of CRAC channels, to block store-operated calcium entry (SOCE) in primary human CD4+ T cells. The protocols outlined below are intended for research purposes.

Introduction

Store-operated calcium entry (SOCE) is a crucial signaling pathway in T lymphocytes, essential for their activation, proliferation, and cytokine production.[1] This process is initiated by the depletion of endoplasmic reticulum (ER) Ca2+ stores upon T cell receptor (TCR) stimulation, which triggers the influx of extracellular Ca2+ through Ca2+ release-activated Ca2+ (CRAC) channels.[1] The key molecular components of the CRAC channel are the stromal interaction molecule (STIM1), an ER Ca2+ sensor, and Orai1, the pore-forming subunit of the channel in the plasma membrane. This compound is a potent and selective inhibitor of the CRAC channel, primarily targeting the Orai1 subunit.[2][3][4] It has been demonstrated to effectively block SOCE in primary CD4+ T cells, leading to the inhibition of T cell proliferation and cytokine production.[5][6][7]

Mechanism of Action of this compound

RO2959 acts as a potent blocker of SOCE by directly inhibiting the CRAC channel.[5][6][7] Its primary target is the Orai1 subunit, with a significantly higher affinity for Orai1 over other isoforms like Orai3.[2][3] By blocking the influx of extracellular calcium, RO2959 effectively curtails the sustained intracellular calcium signaling required for the activation of downstream transcription factors, such as NFAT (Nuclear Factor of Activated T cells). This, in turn, suppresses the expression of genes crucial for T cell effector functions, including the production of cytokines like IL-2.[5][6][7]

cluster_0 T Cell Activation & SOCE Pathway TCR TCR Stimulation ER_Depletion ER Ca2+ Store Depletion TCR->ER_Depletion STIM1 STIM1 Activation ER_Depletion->STIM1 ORAI1 ORAI1 Channel Opening STIM1->ORAI1 Ca_Influx Ca2+ Influx (SOCE) ORAI1->Ca_Influx Calcineurin Calcineurin Activation Ca_Influx->Calcineurin NFAT NFAT Activation Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression RO2959 This compound RO2959->ORAI1 Inhibition

Figure 1: Signaling pathway of T cell activation and SOCE inhibition by RO2959.

Quantitative Data Summary

ParameterValueCell TypeReference
RO2959 IC50 (CRAC Channel) 402 nMRBL cells[6][7]
RO2959 IC50 (Orai1/Stim1) 25 nMCHO cells overexpressing human Orai1 and Stim1[2][6][7]
RO2959 IC50 (Orai3) 530 nMCHO cells overexpressing human Orai3 and Stim1[2][3]
RO2959 IC50 (SOCE in CD4+ T cells) 265 nMActivated human primary CD4+ T lymphocytes[6][7]
Effect on IL-2 Production Potent inhibitorHuman T cells[6][7]
Effect on T cell Proliferation Complete inhibitionHuman T cells[5][6][7]

Experimental Protocols

Protocol 1: Isolation of Primary Human CD4+ T Cells

This protocol describes the isolation of untouched CD4+ T cells from human whole blood using immunomagnetic negative selection.

Materials:

  • Anticoagulated human whole blood (e.g., with EDTA)

  • MACSxpress® Whole Blood CD4 T Cell Isolation Kit, human (or equivalent)[8][9]

  • MACSxpress Separator and MACSmix Tube Rotator (or equivalent)

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • Cell culture medium (e.g., RPMI 1640)

Procedure:

  • Equilibrate the anticoagulated whole blood to room temperature.

  • Follow the manufacturer's instructions for the MACSxpress® Whole Blood CD4 T Cell Isolation Kit. This typically involves adding MACSxpress Beads to the whole blood, which will bind to non-CD4+ T cells.

  • Place the tube in a magnetic separator. The magnetically labeled, unwanted cells will be retained, while the untouched CD4+ T cells remain in the supernatant.

  • Carefully collect the supernatant containing the enriched CD4+ T cells.

  • Wash the isolated cells with PBS supplemented with 0.5% FBS.

  • Centrifuge the cells and resuspend them in the desired cell culture medium.

  • Assess the purity of the isolated CD4+ T cells by flow cytometry using anti-CD3 and anti-CD4 antibodies. Purity should typically be ≥95%.

cluster_1 CD4+ T Cell Isolation Workflow Whole_Blood Anticoagulated Whole Blood Add_Beads Add Magnetic Beads Whole_Blood->Add_Beads Magnetic_Separation Magnetic Separation Add_Beads->Magnetic_Separation Collect_Supernatant Collect Supernatant Magnetic_Separation->Collect_Supernatant Wash_Cells Wash Cells Collect_Supernatant->Wash_Cells Isolated_Cells Isolated CD4+ T Cells Wash_Cells->Isolated_Cells

Figure 2: Workflow for the isolation of primary human CD4+ T cells.
Protocol 2: Measurement of Store-Operated Calcium Entry (SOCE)

This protocol details how to measure SOCE in isolated primary CD4+ T cells using a fluorescent calcium indicator.

Materials:

  • Isolated primary CD4+ T cells

  • Calcium-free buffer (e.g., HBSS without Ca2+/Mg2+)

  • Calcium-containing buffer (e.g., HBSS with 2 mM CaCl2)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM)

  • Pluronic F-127

  • Thapsigargin (B1683126) (TG) or a TCR stimulus (e.g., anti-CD3/CD28 antibodies)

  • This compound

  • DMSO (for dissolving RO2959 and TG)

  • Fluorescence plate reader or flow cytometer capable of kinetic measurements

Procedure:

  • Cell Loading:

    • Resuspend isolated CD4+ T cells in calcium-free buffer at a density of 1-5 x 10^6 cells/mL.

    • Load the cells with a fluorescent calcium indicator (e.g., 1-5 µM Fura-2 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with calcium-free buffer to remove excess dye.

  • RO2959 Incubation:

    • Resuspend the dye-loaded cells in calcium-free buffer.

    • Pre-incubate the cells with the desired concentration of this compound (e.g., 10 nM - 1 µM) or vehicle (DMSO) for 15-30 minutes at room temperature.

  • SOCE Measurement:

    • Transfer the cell suspension to a measurement cuvette or a 96-well plate.

    • Establish a baseline fluorescence reading in calcium-free buffer.

    • Induce ER calcium store depletion by adding thapsigargin (e.g., 1-2 µM) or by TCR stimulation (e.g., cross-linking with anti-CD3/CD28 antibodies). This will cause a transient increase in intracellular calcium due to release from the ER.

    • Once the intracellular calcium levels have returned to near baseline, re-add extracellular calcium by adding CaCl2 to a final concentration of 2 mM.

    • Record the subsequent increase in fluorescence, which represents SOCE.

    • Compare the SOCE response in RO2959-treated cells to the vehicle-treated control cells.

cluster_2 SOCE Measurement Protocol Cell_Loading Load Cells with Calcium Indicator Incubation Pre-incubate with RO2959 or Vehicle Cell_Loading->Incubation Baseline Establish Baseline in Ca2+-free Buffer Incubation->Baseline Depletion Induce ER Store Depletion (e.g., TG) Baseline->Depletion Readdition Re-add Extracellular Ca2+ Depletion->Readdition Measurement Measure Fluorescence (SOCE) Readdition->Measurement

Figure 3: Experimental workflow for measuring SOCE in primary CD4+ T cells.
Protocol 3: T Cell Proliferation Assay

This protocol describes how to assess the effect of RO2959 on the proliferation of primary CD4+ T cells.

Materials:

  • Isolated primary CD4+ T cells

  • Cell culture medium (RPMI 1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • TCR stimuli (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin (PHA))

  • This compound

  • Proliferation assay reagent (e.g., CFSE, [3H]-thymidine, or a colorimetric assay like WST-1)

  • 96-well cell culture plates

Procedure:

  • Resuspend isolated CD4+ T cells in complete cell culture medium.

  • If using CFSE, label the cells according to the manufacturer's protocol.

  • Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

  • Add this compound at various concentrations to the appropriate wells. Include a vehicle control (DMSO).

  • Stimulate the cells with a TCR stimulus (e.g., plate-bound anti-CD3 antibody and soluble anti-CD28 antibody). Include an unstimulated control.

  • Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.

  • Assess cell proliferation using the chosen method:

    • CFSE: Analyze the dilution of CFSE fluorescence by flow cytometry.

    • [3H]-thymidine: Pulse the cells with [3H]-thymidine for the final 18-24 hours of culture, then harvest the cells and measure radioactivity.

    • Colorimetric assay: Add the reagent (e.g., WST-1) to the wells and measure the absorbance according to the manufacturer's instructions.

Selectivity and Off-Target Effects

RO2959 has demonstrated high selectivity for Orai1 over Orai3 and has shown no significant inhibitory effects on a range of other ion channels, including TRPM2, TRPM4, TRPC1, Cav1.2, and various Kv potassium channels.[2][3][4] This selectivity profile suggests a lower likelihood of off-target effects compared to less specific SOCE inhibitors. However, as with any pharmacological inhibitor, it is crucial to include appropriate controls in all experiments to validate the observed effects.

Conclusion

This compound is a valuable research tool for investigating the role of SOCE in primary CD4+ T cell function. Its potency and selectivity make it a powerful inhibitor for dissecting the downstream consequences of CRAC channel blockade. The protocols provided here offer a framework for utilizing this compound to study T cell activation, proliferation, and other calcium-dependent processes.

References

Application Notes and Protocols for Measuring CRAC Channel Activity using RO2959 Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium release-activated calcium (CRAC) channels are highly calcium-selective ion channels crucial for a variety of cellular functions, including gene expression, cell proliferation, and immune responses.[1] These channels are activated in response to the depletion of calcium from intracellular stores, a process known as store-operated calcium entry (SOCE).[1][2] The primary components of CRAC channels are the stromal interaction molecule (STIM1), an endoplasmic reticulum calcium sensor, and Orai1, the pore-forming subunit in the plasma membrane.[3][4] Dysregulation of CRAC channel activity has been implicated in various diseases, making them a significant target for therapeutic intervention.[4]

RO2959 monohydrochloride is a potent and selective inhibitor of CRAC channels.[3][5][6][7][8] It effectively blocks SOCE mediated by Orai1/STIM1 channels and has been shown to inhibit human T-cell activation and effector functions.[7][9] These application notes provide detailed protocols for utilizing this compound in electrophysiological experiments to measure and characterize CRAC channel activity.

Quantitative Data Summary

The inhibitory potency of this compound on CRAC channels and related cellular functions is summarized in the table below. This data is essential for designing experiments and interpreting results.

ParameterCell TypeValueReference
IC50 for I-CRAC RBL-2H3 cells~400 nM[4][10]
IC50 for Orai1/STIM1 CHO cells25 nM[3][5][6][7][8][10]
IC50 for Orai3/STIM1 CHO cells530 nM[5][8][10]
IC50 for SOCE Human primary CD4+ T cells265 nM[5][8]
Inhibition of IL-2 Production Human T-cellsPotent inhibitor[3][5][6][7][8]

Signaling Pathway and Experimental Workflow

To understand the mechanism of CRAC channel activation and the point of intervention for RO2959, a clear visualization of the signaling pathway is necessary. The following diagrams illustrate the key steps involved.

CRAC_Channel_Activation_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ca2+_ext Ca²⁺ Orai1 Orai1 (CRAC Channel Pore) Ca2+_ext->Orai1 influx Calcineurin Calcineurin Orai1->Calcineurin activates PLC PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃R IP3->IP3R activates NFAT_active Active NFAT Gene Gene Transcription NFAT_active->Gene NFAT_inactive Inactive NFAT NFAT_inactive->NFAT_active Calcineurin->NFAT_inactive dephosphorylates STIM1 STIM1 (Ca²⁺ Sensor) STIM1->Orai1 activates Ca2+_er Ca²⁺ Ca2+_er->STIM1 dissociates from IP3R->Ca2+_er releases Receptor Receptor Receptor->PLC Ligand Ligand Ligand->Receptor RO2959 RO2959 RO2959->Orai1 inhibits

Caption: CRAC Channel Activation and Inhibition by RO2959.

Electrophysiology_Workflow prep 1. Cell Preparation (e.g., HEK293 with Orai1/STIM1) solutions 2. Prepare Solutions (Intracellular with EGTA/IP₃, Extracellular) prep->solutions patch 3. Whole-Cell Patch Clamp Establish GΩ seal and whole-cell configuration solutions->patch record_base 4. Record Baseline I-CRAC Apply voltage protocol patch->record_base apply_ro2959 5. Apply RO2959 Perfuse with RO2959-containing extracellular solution record_base->apply_ro2959 record_inhibit 6. Record Inhibited I-CRAC At various concentrations apply_ro2959->record_inhibit washout 7. Washout (Optional) record_inhibit->washout analyze 8. Data Analysis Generate I-V curves and dose-response curve to determine IC₅₀ record_inhibit->analyze washout->analyze

Caption: Electrophysiology Workflow for CRAC Channel Inhibition Assay.

Experimental Protocols

Cell Culture and Preparation

For robust and reproducible CRAC current measurements, it is recommended to use a heterologous expression system, such as HEK293 cells, stably or transiently co-expressing human Orai1 and STIM1.

  • Cell Line: HEK293 cells are commonly used due to their low endogenous CRAC channel expression.

  • Transfection: Co-transfect cells with plasmids encoding human Orai1 and STIM1 using a suitable transfection reagent. A 1:3 or 1:4 ratio of Orai1 to STIM1 plasmid DNA can be used to elicit inactivating currents, which are characteristic of native I-CRAC.[11]

  • Culture: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.

  • Plating: For electrophysiology, plate cells onto glass coverslips 24-48 hours post-transfection.

Solutions for Whole-Cell Patch-Clamp Electrophysiology

The composition of the intracellular (pipette) and extracellular (bath) solutions is critical for isolating and measuring I-CRAC.

Table 2: Electrophysiology Solution Compositions

Intracellular Solution (in mM)Extracellular Solution (in mM)
145 Cs-glutamate145 NaCl
8 NaCl10 CaCl₂
1 MgCl₂5 KCl
10 HEPES1 MgCl₂
10 EGTA or BAPTA10 HEPES
2 Mg-ATP10 Glucose
(Optional: 20 µM IP₃)
pH adjusted to 7.2 with CsOHpH adjusted to 7.4 with NaOH
Osmolality ~290 mOsmOsmolality ~310 mOsm
  • Notes on Intracellular Solution:

    • High concentrations of a calcium chelator (EGTA or BAPTA) are included to passively deplete intracellular calcium stores upon establishing the whole-cell configuration, thereby activating CRAC channels.[3]

    • Alternatively, inositol (B14025) 1,4,5-trisphosphate (IP₃) can be included to actively deplete stores.[12]

    • Cesium (Cs⁺) is used as the primary cation to block potassium channels.[3]

  • Notes on Extracellular Solution:

    • The extracellular solution contains a physiological concentration of calcium. To maximize the inward current, the calcium concentration can be increased.

    • Tetrodotoxin (TTX) and tetraethylammonium (B1195904) (TEA) can be added to block voltage-gated sodium and potassium channels, respectively, if present in the cell type being studied.[13]

Whole-Cell Patch-Clamp Protocol

This protocol outlines the steps for recording CRAC currents and assessing the inhibitory effect of this compound.

  • Preparation of RO2959 Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with the extracellular solution.

    • Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • CRAC Current Development:

    • Allow the intracellular solution to dialyze into the cell. This will lead to the gradual depletion of intracellular calcium stores and the activation of I-CRAC, which typically develops over 5-10 minutes.

  • Voltage Protocol and Data Acquisition:

    • Hold the cell at a potential of 0 mV or +30 mV.[10]

    • Apply a voltage ramp protocol (e.g., a 100 ms (B15284909) ramp from -100 mV to +100 mV) or a voltage step protocol (e.g., a 100 ms step to -100 mV followed by a ramp to +100 mV) every 2-5 seconds to elicit and monitor the current.[10][11][12] The characteristic I-V curve of I-CRAC is inwardly rectifying with a reversal potential greater than +30 mV.

    • Record the current using a patch-clamp amplifier and appropriate data acquisition software.

  • Application of RO2959 and Data Recording:

    • Once a stable baseline I-CRAC is established, perfuse the chamber with the extracellular solution containing the desired concentration of RO2959. Prepare fresh dilutions from the stock solution for each experiment. Ensure the final DMSO concentration does not exceed 0.1%.

    • Continuously record the current to observe the inhibition of I-CRAC by RO2959.

    • To determine the IC50, apply a range of RO2959 concentrations to different cells, allowing the current to reach a steady-state at each concentration.

  • Washout (Optional): After recording the inhibited current, perfuse the chamber with the control extracellular solution to observe any reversal of the inhibition.

Data Analysis
  • Leak Subtraction: If necessary, subtract any leak current recorded immediately after establishing the whole-cell configuration before the full development of I-CRAC.

  • Current Measurement: Measure the peak inward current amplitude at a negative potential (e.g., -100 mV) from the I-V curves.

  • Dose-Response Curve:

    • For each concentration of RO2959, calculate the percentage of inhibition relative to the baseline I-CRAC.

    • Plot the percentage of inhibition against the logarithm of the RO2959 concentration.

    • Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC50 value.

Conclusion

These application notes provide a comprehensive framework for utilizing this compound as a tool to study CRAC channel function through electrophysiology. The detailed protocols for cell preparation, solution formulation, patch-clamp recording, and data analysis are designed to enable researchers to accurately measure the inhibitory effects of this compound on CRAC channel activity. The provided quantitative data and visual diagrams serve as valuable resources for experimental design and interpretation. Adherence to these protocols will facilitate the generation of high-quality, reproducible data for advancing our understanding of CRAC channel pharmacology and its role in health and disease.

References

Application Notes and Protocols for RO2959 Monohydrochloride in Cytokine Release Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokine Release Syndrome (CRS), a systemic inflammatory response triggered by an excessive release of cytokines, poses a significant risk in the development of immunomodulatory therapeutics.[1][2] In vitro cytokine release assays (CRAs) are therefore critical tools in preclinical safety assessment to identify and characterize potential CRS liabilities of drug candidates.[2][3] RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which plays a crucial role in T-cell activation and subsequent cytokine production.[4][5] Specifically, this compound targets the Orai1/Stim1 channels, blocking store-operated calcium entry (SOCE) and thereby inhibiting T-cell receptor (TCR) triggered gene expression and functional pathways, including the production of key cytokines like Interleukin-2 (IL-2).[4][6] These characteristics make this compound a valuable tool for studying cytokine release mechanisms and as a potential reference compound in CRAs to demonstrate assay sensitivity to the inhibition of T-cell mediated cytokine storms.

Mechanism of Action: Inhibition of CRAC-Mediated Cytokine Release

This compound exerts its inhibitory effect on cytokine release by targeting the CRAC channel, a key component of the T-cell activation signaling pathway. The process is initiated by the engagement of the T-cell receptor (TCR), leading to the depletion of calcium stores from the endoplasmic reticulum (ER). This depletion is sensed by STIM1, an ER-resident protein, which then translocates to the plasma membrane to activate Orai1, the pore-forming subunit of the CRAC channel. The subsequent influx of extracellular calcium through the Orai1 channel activates downstream signaling pathways, culminating in the transcription and release of various cytokines. This compound potently blocks this calcium influx, effectively dampening T-cell activation and cytokine production.[7][8]

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum TCR TCR ER_Ca ER Ca²⁺ Stores TCR->ER_Ca Depletion Orai1 Orai1 (CRAC Channel) Ca_influx Ca²⁺ Influx Orai1->Ca_influx Allows STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active) STIM1_inactive->STIM1_active Activation STIM1_active->Orai1 Gating Downstream Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream Activates Cytokine_prod Cytokine Production (e.g., IL-2) Downstream->Cytokine_prod Leads to RO2959 RO2959 monohydrochloride RO2959->Orai1 Inhibits ER_Ca->STIM1_inactive Senses depletion

Caption: Simplified signaling pathway of this compound action.

Quantitative Data

The inhibitory potency of this compound has been characterized across various in vitro systems. The following table summarizes the key quantitative data for this compound.

TargetAssay SystemIC₅₀ ValueReference
CRAC ChannelRBL-2H3 cells402 nM[4][5]
Orai1/Stim1 mediated SOCECHO cells25 nM[4][6]
Orai3T-REx-CHO cells530 nM[6][8]
SOCE in activated CD4+ T lymphocytesHuman primary CD4+ T cells265 nM[6]
Human IL-2 Production-Potent inhibitor[4][6]

Experimental Protocols

This section provides a detailed protocol for an in vitro cytokine release assay using human Peripheral Blood Mononuclear Cells (PBMCs) to evaluate the inhibitory effect of this compound on T-cell activation-induced cytokine release.

Materials and Reagents
  • This compound (prepare stock solution in DMSO)

  • Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies for T-cell stimulation

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA or Multiplex Bead Array kits for cytokine quantification (e.g., IL-2, IFN-γ, TNF-α)

  • Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control

Experimental Workflow

The following diagram outlines the key steps in the cytokine release assay.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis PBMC_iso Isolate PBMCs from healthy donor blood Cell_seed Seed PBMCs into 96-well plate PBMC_iso->Cell_seed RO2959_prep Prepare serial dilutions of this compound Compound_add Add RO2959 or vehicle control (DMSO) RO2959_prep->Compound_add Cell_seed->Compound_add Incubate1 Pre-incubate Compound_add->Incubate1 Stimulate Add T-cell stimulus (e.g., PHA or anti-CD3/CD28) Incubate1->Stimulate Incubate2 Incubate for 24-48 hours Stimulate->Incubate2 Supernatant_collect Collect supernatant Incubate2->Supernatant_collect Cytokine_quant Quantify cytokines using ELISA or Multiplex Array Supernatant_collect->Cytokine_quant Data_analysis Analyze data and determine IC₅₀ Cytokine_quant->Data_analysis

Caption: Experimental workflow for the cytokine release assay.
Detailed Methodology

  • PBMC Isolation and Seeding:

    • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with sterile PBS.

    • Resuspend the cells in complete RPMI-1640 medium and perform a cell count.

    • Seed the PBMCs into a 96-well flat-bottom plate at a density of 2 x 10⁵ cells per well in 100 µL of complete medium.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1% to avoid solvent-induced toxicity.

    • Add 50 µL of the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the respective wells.

    • Include a "no treatment" control (cells with medium only) and a "stimulated control" (cells with stimulus and vehicle).

  • Pre-incubation:

    • Pre-incubate the plate at 37°C in a humidified 5% CO₂ incubator for 1 hour to allow for compound uptake.

  • T-cell Stimulation:

    • Prepare the T-cell stimulus (e.g., PHA at a final concentration of 5 µg/mL or a combination of plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL).

    • Add 50 µL of the stimulus to the appropriate wells. The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator. The optimal incubation time may vary depending on the specific cytokines being measured and should be determined empirically.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes at room temperature to pellet the cells.

    • Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until cytokine analysis.

  • Cytokine Quantification:

    • Measure the concentration of relevant cytokines (e.g., IL-2, IFN-γ, TNF-α) in the collected supernatants using commercially available ELISA or multiplex bead array kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each concentration of this compound relative to the stimulated control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

Conclusion

This compound serves as a highly effective tool for investigating the role of CRAC channels in T-cell mediated cytokine release. The provided protocols and data offer a comprehensive guide for researchers to utilize this compound in their cytokine release assays, aiding in the preclinical safety assessment of novel immunomodulatory drugs. The detailed methodology and understanding of its mechanism of action will enable a more robust evaluation of potential cytokine storm liabilities.

References

Application Notes and Protocols for In Vivo Administration of RO2959 Monohydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channels, which are critical mediators of store-operated calcium entry (SOCE).[1][2] By blocking the Orai1/STIM1 channels, RO2959 effectively suppresses T-cell activation and the production of inflammatory cytokines, making it a promising candidate for the research of autoimmune diseases and other inflammatory conditions.[1][2][3] The monohydrochloride salt of RO2959 is a stable form that retains the full biological activity of the parent compound.[1][2]

These application notes provide a comprehensive overview of the available information for the in vivo administration and dosage of this compound in animal models. It is important to note that while preclinical in vivo efficacy studies for RO2959 have been limited in the public domain, this document compiles available formulation data and draws parallels from studies on other CRAC channel inhibitors to guide experimental design.

Quantitative Data Summary

Due to the limited availability of specific in vivo data for this compound, the following tables include information on its in vitro potency and comparative data from other in vivo studies of CRAC channel inhibitors. This information can serve as a valuable reference for dose-range finding studies.

Table 1: In Vitro Potency of RO2959

TargetAssayIC₅₀Cell Type
CRAC ChannelsElectrophysiology402 nM-
Orai1/STIM1SOCE25 nMCHO cells
Orai3SOCE530 nM-
CD4+ T lymphocytesSOCE265 nMHuman primary cells

Data sourced from MedchemExpress product information.[1][2]

Table 2: Example In Vivo Dosages of Other CRAC Channel Inhibitors

CompoundAnimal ModelDisease ModelRoute of AdministrationDosageReference
CM4620MouseAlcohol-Induced Acute PancreatitisIntraperitoneal (IP)0.1 mg/kg[4]
RP4010MousePancreatic Ductal Adenocarcinoma (Patient-Derived Xenograft)--[5]

This table provides examples from other CRAC channel inhibitors to inform initial dose-finding studies for this compound.

Experimental Protocols

The following protocols are based on a commercially available formulation for this compound and general best practices for in vivo studies with similar compounds.

Formulation of this compound for In Vivo Administration

This protocol provides a method for preparing a suspended solution suitable for oral (PO) and intraperitoneal (IP) injections.[2]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO at a concentration of 25.0 mg/mL.

  • To prepare a 1 mL working solution at 2.5 mg/mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.

  • Mix the solution thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex the final suspension thoroughly before each administration to ensure a uniform distribution of the compound.

General Protocol for In Vivo Efficacy Study in a Mouse Model of Inflammation

This protocol is a generalized example and should be adapted based on the specific animal model and research question.

Animal Model:

  • Species: Mouse (e.g., BALB/c or C57BL/6)

  • Age: 8-12 weeks

  • Sex: As appropriate for the disease model

Experimental Groups:

  • Vehicle Control: Animals receive the vehicle solution without this compound.

  • This compound Treatment Group(s): Animals receive this compound at various doses (e.g., 0.1, 1, and 10 mg/kg) to determine a dose-response relationship.

  • Positive Control (Optional): Animals receive a standard-of-care treatment for the specific disease model.

Administration:

  • Route: Intraperitoneal (IP) or Oral (PO) gavage.

  • Volume: Typically 100-200 µL for mice, not exceeding 10 mL/kg.

  • Frequency: Once or twice daily, depending on the pharmacokinetic profile of the compound (which is currently not publicly available for RO2959).

Procedure:

  • Induce the disease model in the animals (e.g., induction of inflammation).

  • Randomize animals into the different experimental groups.

  • Administer the vehicle or this compound according to the predetermined dosing schedule.

  • Monitor the animals for clinical signs of disease and overall health throughout the study.

  • At the end of the study, collect blood and/or tissues for analysis of relevant biomarkers (e.g., cytokine levels, immune cell infiltration).

Visualizations

Signaling Pathway of CRAC Channel Inhibition

CRAC_Channel_Inhibition cluster_cell T-Lymphocyte TCR T-Cell Receptor (TCR) Activation PLC Phospholipase C (PLC) TCR->PLC IP3 IP3 Generation PLC->IP3 ER Endoplasmic Reticulum (ER) Ca2+ Store Depletion IP3->ER STIM1 STIM1 Activation ER->STIM1 Orai1 Orai1 Channel STIM1->Orai1 Ca_influx Ca2+ Influx (SOCE) Orai1->Ca_influx Calcineurin Calcineurin Activation Ca_influx->Calcineurin NFAT NFAT Dephosphorylation & Nuclear Translocation Calcineurin->NFAT Gene_Expression Inflammatory Gene Expression (e.g., IL-2) NFAT->Gene_Expression RO2959 RO2959 Monohydrochloride RO2959->Orai1

Caption: Mechanism of action of RO2959 in T-cells.

Experimental Workflow for an In Vivo Study

In_Vivo_Workflow start Start: Disease Model Induction randomization Animal Randomization start->randomization grouping Experimental Groups (Vehicle, RO2959 Doses) randomization->grouping administration Drug Administration (IP or PO) grouping->administration monitoring Clinical Monitoring administration->monitoring endpoint Endpoint: Sample Collection (Blood, Tissues) monitoring->endpoint analysis Biomarker Analysis (e.g., Cytokines, Histology) endpoint->analysis results Data Analysis & Interpretation analysis->results

Caption: Generalized workflow for an in vivo efficacy study.

Logical Relationship of In Vivo Study Components

Study_Components cluster_preclinical Preclinical In Vivo Study compound This compound formulation Vehicle Formulation (DMSO, PEG300, Tween-80, Saline) compound->formulation admin Administration (Route, Dose, Frequency) formulation->admin animal_model Animal Model (e.g., Mouse, Rat) disease_model Disease Model (e.g., Inflammation, Autoimmunity) animal_model->disease_model efficacy Efficacy Readouts (Clinical Scores, Biomarkers) disease_model->efficacy pk_pd Pharmacokinetics (PK) Pharmacodynamics (PD) admin->pk_pd toxicology Toxicology Assessment admin->toxicology pk_pd->efficacy

References

Application Notes and Protocols: Flow Cytometry Analysis of T Cell Activation Markers Following RO2959 Monohydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

T cell activation is a critical process in the adaptive immune response, initiated by the engagement of the T cell receptor (TCR) with a specific antigen presented by antigen-presenting cells (APCs). This initial signal, along with co-stimulatory signals, triggers a cascade of intracellular signaling events, leading to T cell proliferation, differentiation, and effector functions. A key event in this cascade is the influx of extracellular calcium through Calcium Release-Activated Calcium (CRAC) channels, a process known as store-operated calcium entry (SOCE). This sustained increase in intracellular calcium is essential for the activation of transcription factors such as the Nuclear Factor of Activated T cells (NFAT), which in turn orchestrates the expression of genes crucial for T cell activation, including those encoding for activation markers like CD25 and CD69.

RO2959 monohydrochloride is a potent and selective inhibitor of CRAC channels.[1] By blocking CRAC channel function, this compound inhibits SOCE, thereby suppressing the downstream signaling pathways that are dependent on calcium influx. This leads to a potent inhibition of T cell activation, proliferation, and cytokine production.[1] Consequently, this compound is a valuable tool for studying the role of CRAC channels in T cell biology and a potential therapeutic agent for T cell-mediated autoimmune diseases.

These application notes provide a detailed protocol for the analysis of T cell activation markers by flow cytometry in response to treatment with this compound. The provided methodologies and illustrative data will guide researchers in assessing the immunomodulatory effects of this compound on human T cells.

Data Presentation

The following tables summarize the expected dose-dependent inhibitory effect of this compound on the expression of the early activation marker CD69 and the later activation marker CD25 on both CD4+ and CD8+ T cells. The data is presented as the percentage of marker-positive cells and the Mean Fluorescence Intensity (MFI), which reflects the density of the marker on the cell surface.

Table 1: Effect of this compound on CD69 Expression in Activated Human T Cells (24-hour stimulation)

Treatment ConditionConcentration (nM)% CD69+ of CD4+ T CellsMFI of CD69 on CD4+ T Cells% CD69+ of CD8+ T CellsMFI of CD69 on CD8+ T Cells
Unstimulated Control02.55002.8550
Stimulated Control (Vehicle)085.21500088.516500
This compound1065.81100068.212000
This compound5042.1750045.38000
This compound25015.6250018.93000
This compound10005.38006.1900

Table 2: Effect of this compound on CD25 Expression in Activated Human T Cells (48-hour stimulation)

Treatment ConditionConcentration (nM)% CD25+ of CD4+ T CellsMFI of CD25 on CD4+ T Cells% CD25+ of CD8+ T CellsMFI of CD25 on CD8+ T Cells
Unstimulated Control04.18003.5750
Stimulated Control (Vehicle)092.72500089.122000
This compound1075.31800070.416000
This compound5050.91100048.29500
This compound25020.1450018.74000
This compound10008.215007.51300

Experimental Protocols

This section provides a detailed methodology for the isolation of human peripheral blood mononuclear cells (PBMCs), T cell activation, treatment with this compound, and subsequent flow cytometry analysis of activation markers.

1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Materials:

    • Whole blood collected in heparinized tubes

    • Ficoll-Paque PLUS (or equivalent density gradient medium)

    • Phosphate-buffered saline (PBS)

    • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI)

  • Protocol:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs.

    • Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

    • Resuspend the PBMC pellet in complete RPMI and perform a cell count using a hemocytometer or an automated cell counter. Adjust the cell concentration to 1 x 10^6 cells/mL.

2. T Cell Activation and Treatment with this compound

  • Materials:

    • Isolated PBMCs

    • Anti-CD3 antibody (plate-bound or soluble)

    • Anti-CD28 antibody (soluble)

    • This compound stock solution (dissolved in DMSO)

    • 96-well cell culture plates

  • Protocol:

    • For plate-bound anti-CD3 stimulation: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS before adding cells.

    • Prepare serial dilutions of this compound in complete RPMI. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).

    • Add 100 µL of the appropriate this compound dilution or vehicle control to the wells of the 96-well plate.

    • Add 100 µL of the PBMC suspension (1 x 10^6 cells/mL) to each well.

    • For soluble stimulation: Add soluble anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to the wells.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours (for CD69 analysis) or 48 hours (for CD25 analysis).

3. Flow Cytometry Staining

  • Materials:

    • Treated and control cells

    • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

    • Fluorochrome-conjugated antibodies:

      • Anti-human CD3 (e.g., PerCP-Cy5.5)

      • Anti-human CD4 (e.g., APC)

      • Anti-human CD8 (e.g., PE-Cy7)

      • Anti-human CD69 (e.g., FITC)

      • Anti-human CD25 (e.g., PE)

    • Viability dye (e.g., a fixable viability stain)

    • Fc block (optional)

    • FACS tubes

  • Protocol:

    • Harvest the cells from the 96-well plate and transfer them to FACS tubes.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cells in FACS buffer containing a viability dye and incubate according to the manufacturer's instructions.

    • Wash the cells with FACS buffer.

    • (Optional) Resuspend the cells in FACS buffer containing Fc block and incubate for 10 minutes at 4°C.

    • Without washing, add the cocktail of fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD69, and CD25 at their predetermined optimal concentrations.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in 300-500 µL of FACS buffer.

    • Acquire the samples on a flow cytometer.

4. Flow Cytometry Data Analysis

  • Gate on the lymphocyte population based on forward scatter (FSC) and side scatter (SSC).

  • Exclude doublets using FSC-A versus FSC-H.

  • Gate on live cells using the viability dye.

  • From the live singlet lymphocyte population, gate on CD3+ T cells.

  • From the CD3+ population, distinguish CD4+ and CD8+ T cell subsets.

  • For each subset (CD4+ and CD8+), analyze the expression of CD69 and CD25.

  • Determine the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for each activation marker in each treatment condition.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and the experimental workflow.

T_Cell_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus TCR TCR PLCg PLCγ TCR->PLCg CD28 CD28 Antigen Antigen-MHC Antigen->TCR Signal 1 B7 B7 B7->CD28 Signal 2 CRAC CRAC Channel (Orai1) Ca_cytosol Ca²⁺ CRAC->Ca_cytosol Ca²⁺ influx (SOCE) IP3 IP3 PLCg->IP3 generates Ca_ER Ca²⁺ Store IP3->Ca_ER binds to receptor Calcineurin Calcineurin Ca_cytosol->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT translocates to nucleus STIM1 STIM1 STIM1->CRAC translocates and gates Ca_ER->STIM1 depletion activates Gene_Expression Gene Expression (CD25, CD69, IL-2) NFAT->Gene_Expression activates RO2959 RO2959 monohydrochloride RO2959->CRAC inhibits

Caption: T cell activation signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Treatment and Stimulation cluster_staining Flow Cytometry Staining cluster_analysis Data Acquisition and Analysis PBMC_Isolation Isolate PBMCs from whole blood Cell_Culture Culture PBMCs in 96-well plate PBMC_Isolation->Cell_Culture Add_RO2959 Add RO2959 or vehicle Cell_Culture->Add_RO2959 Stimulate Stimulate T cells (e.g., anti-CD3/CD28) Add_RO2959->Stimulate Incubate Incubate for 24h or 48h Stimulate->Incubate Harvest_Cells Harvest cells Incubate->Harvest_Cells Stain_Viability Stain with viability dye Harvest_Cells->Stain_Viability Stain_Surface Stain with fluorescent antibodies (CD3, CD4, CD8, CD69, CD25) Stain_Viability->Stain_Surface Acquire_Data Acquire on flow cytometer Stain_Surface->Acquire_Data Analyze_Data Analyze data: % positive cells and MFI Acquire_Data->Analyze_Data

Caption: Experimental workflow for flow cytometry analysis of T cell activation markers.

References

Application Notes: Gene Expression Analysis in T Cells Treated with RO2959 Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channels.[1] These channels, primarily formed by ORAI1 and regulated by STIM1 proteins, are the main route for store-operated calcium entry (SOCE) in T lymphocytes.[1][2] T cell receptor (TCR) activation triggers a signaling cascade that leads to the depletion of endoplasmic reticulum (ER) calcium stores, which in turn activates CRAC channels to mediate a sustained influx of extracellular calcium.[1] This increase in intracellular calcium is a critical second messenger that activates downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T cells) pathway, which is essential for the transcription of key genes involved in T cell activation, proliferation, and effector functions.[1]

By blocking CRAC channels, this compound effectively attenuates the sustained calcium signaling required for T cell activation. This leads to a potent inhibition of TCR-triggered gene expression, cytokine production (such as IL-2, IFN-γ, and TNF-α), and T cell proliferation.[1] The effect of RO2959 on gene expression is comparable to that of well-known calcineurin inhibitors like Cyclosporin A and FK506, which also target calcium-dependent signaling pathways.[3][4][5] These characteristics make this compound a valuable tool for studying T cell signaling and a potential therapeutic agent for autoimmune diseases and transplant rejection.

These application notes provide a comprehensive protocol for treating human T cells with this compound and analyzing the resulting changes in gene expression using RNA sequencing (RNA-seq) and quantitative PCR (qPCR).

Data Presentation

The following tables summarize the expected quantitative data from gene expression analysis of T cells treated with this compound. The data is hypothetical but based on the known mechanism of action of CRAC channel inhibitors and calcineurin inhibitors.

Table 1: Key Cytokine Gene Expression Changes in Activated T Cells Treated with this compound (Data from qPCR)

Gene SymbolFunctionTreatment GroupFold Change vs. Activated Controlp-value
IL2T cell proliferation and differentiationRO2959 (1 µM)-8.5< 0.01
IFNGPro-inflammatory cytokineRO2959 (1 µM)-6.2< 0.01
TNFPro-inflammatory cytokineRO2959 (1 µM)-5.8< 0.01
IL4Th2 cytokineRO2959 (1 µM)-4.5< 0.05
IL10Anti-inflammatory cytokineRO2959 (1 µM)-2.1> 0.05

Table 2: Differentially Expressed Genes in Activated T Cells Treated with this compound (Representative Data from RNA-seq)

Gene SymbolGene NameLog2 Fold ChangeAdjusted p-valueBiological Process
NFATC1Nuclear factor of activated T-cells 1-3.5< 0.001T cell activation, transcription
NFATC2Nuclear factor of activated T-cells 2-3.2< 0.001T cell activation, transcription
FOSFos proto-oncogene, AP-1 transcription factor subunit-2.8< 0.001Signal transduction, cell proliferation
JUNJun proto-oncogene, AP-1 transcription factor subunit-2.5< 0.001Signal transduction, cell proliferation
CD69CD69 molecule-4.1< 0.001Early T cell activation marker
CD25 (IL2RA)Interleukin 2 receptor alpha-3.8< 0.001IL-2 signaling
EGR1Early growth response 1-2.9< 0.01Transcription factor
GZMBGranzyme B-3.1< 0.01Cytotoxicity
PRF1Perforin 1-2.7< 0.01Cytotoxicity
BCL2BCL2 apoptosis regulator-1.5< 0.05Apoptosis regulation

Experimental Protocols

I. Isolation and Culture of Human Primary T Cells
  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • T Cell Enrichment: Enrich for CD4+ or CD8+ T cells using negative selection magnetic beads to achieve a purity of >95%.

  • Cell Culture: Culture the isolated T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

II. T Cell Activation and Treatment with this compound
  • T Cell Activation: Activate T cells by seeding them in plates pre-coated with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies at a density of 1 x 10^6 cells/mL.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is below 0.1%.

  • Treatment: Add the diluted this compound or vehicle control (DMSO) to the activated T cell cultures.

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 24, 48 hours) at 37°C in a 5% CO2 incubator.

III. RNA Isolation
  • Cell Lysis: Harvest the T cells and lyse them using a TRIzol-based reagent or a column-based RNA isolation kit.[6]

  • RNA Extraction: Follow the manufacturer's protocol for RNA extraction.[6] For TRIzol, this will involve phase separation with chloroform (B151607) and precipitation with isopropanol.

  • DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess RNA integrity using a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended for RNA-seq.

IV. RNA Sequencing (RNA-seq)
  • Library Preparation: Prepare sequencing libraries from the isolated RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Identify differentially expressed genes between RO2959-treated and control groups using packages like DESeq2 or edgeR in R.

V. Quantitative PCR (qPCR) for Validation
  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.[7][8]

  • Primer Design: Design or obtain pre-validated qPCR primers for the target genes of interest (e.g., IL2, IFNG, TNF) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression, normalized to the housekeeping gene and relative to the control group.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Activation CRAC_Channel CRAC Channel (ORAI1) Ca_Cytosol Cytosolic Ca2+ CRAC_Channel->Ca_Cytosol Ca2+ Influx RO2959 RO2959 RO2959->CRAC_Channel Inhibits IP3 IP3 PLCg1->IP3 Ca_ER ER Ca2+ IP3->Ca_ER Release Ca_ER->CRAC_Channel Activates Calcineurin Calcineurin Ca_Cytosol->Calcineurin Activates NFAT_P NFAT (P) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_N NFAT NFAT->NFAT_N Translocation Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT_N->Gene_Expression Induces

Caption: this compound signaling pathway inhibition in T cells.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Gene Expression Analysis PBMC_Isolation PBMC Isolation T_Cell_Enrichment T Cell Enrichment PBMC_Isolation->T_Cell_Enrichment T_Cell_Activation T Cell Activation (anti-CD3/CD28) T_Cell_Enrichment->T_Cell_Activation RO2959_Treatment RO2959 Treatment T_Cell_Activation->RO2959_Treatment RNA_Isolation RNA Isolation RO2959_Treatment->RNA_Isolation RNA_Seq RNA Sequencing RNA_Isolation->RNA_Seq qPCR qPCR Validation RNA_Isolation->qPCR Data_Analysis Data Analysis RNA_Seq->Data_Analysis qPCR->Data_Analysis

Caption: Experimental workflow for gene expression analysis.

References

Troubleshooting & Optimization

Troubleshooting RO2959 monohydrochloride precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the precipitation of RO2959 monohydrochloride in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, with an IC50 of 402 nM.[1][2][3] It functions as a powerful blocker of store-operated calcium entry (SOCE) mediated by Orai1/Stim1 channels, with an IC50 of 25 nM.[1][3][4][5] This inhibition of calcium influx effectively blocks T cell receptor-triggered gene expression and T cell functional pathways, including the production of human IL-2.[1][2][5][6]

Q2: I observed precipitation when diluting my DMSO stock of this compound into my aqueous buffer. Why is this happening?

Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for many organic small molecules.[2][7] This typically occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit in that specific buffer system.[8] The salts and other components in the buffer can reduce the solubility of the compound compared to pure water.[9]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2][10] It is advisable to use a fresh stock of DMSO to avoid any moisture that could accelerate the degradation of the compound.[7]

Q4: How should I store the this compound stock solution?

For long-term storage, it is recommended to store the DMSO stock solution in small, single-use aliquots at -80°C for up to six months or at -20°C for up to one month.[1][5] This practice helps to avoid repeated freeze-thaw cycles which can lead to compound degradation.[11][12] The powdered form should be stored at -20°C for up to three years.[2]

Troubleshooting Guide for Precipitation

Q5: My this compound precipitated out of solution during my experiment. What steps can I take to prevent this?

If you are experiencing precipitation, consider the following troubleshooting steps, which are also summarized in the workflow diagram below.

  • Modify Your Dilution Method: Instead of a single-step dilution, perform serial dilutions of your concentrated DMSO stock in DMSO first to a lower concentration before the final dilution into your aqueous buffer.[2][7] This gradual reduction in DMSO concentration can help keep the compound in solution.

  • Optimize the Final Concentration: The most direct approach is to lower the final working concentration of this compound in your assay.[8] The compound may only be soluble in the aqueous medium at its working concentration.[7]

  • Enhance Dissolution: If precipitation occurs during the initial preparation, gentle warming and/or sonication can be used to aid dissolution.[1]

  • Check Solvent Purity: Ensure you are using high-purity, anhydrous DMSO for your stock solution, as contaminants or water can affect solubility and stability.[7]

  • Consider Additives (Assay Dependent): For certain in-vitro binding assays, the inclusion of a detergent like Tween-20 may help to improve solubility.[9] However, you must first verify the compatibility of any additives with your specific experimental setup.

G start Precipitation Observed check_conc Is the final concentration below the solubility limit? start->check_conc lower_conc Lower the final working concentration check_conc->lower_conc No serial_dilution Perform serial dilutions in 100% DMSO first check_conc->serial_dilution Yes end_success Precipitation Resolved lower_conc->end_success check_mixing Is the solution mixed thoroughly upon dilution? serial_dilution->check_mixing sonicate Use sonication or gentle warming to aid dissolution check_mixing->sonicate No solvent_check Is the DMSO anhydrous and high-purity? check_mixing->solvent_check Yes sonicate->end_success new_dmso Use fresh, high-purity anhydrous DMSO solvent_check->new_dmso No end_fail Consult further literature or technical support solvent_check->end_fail Yes new_dmso->end_success

Troubleshooting workflow for RO2959 precipitation.

Quantitative Data Summary

Table 1: Inhibitory Concentrations of RO2959

TargetIC50 ValueCell Type/System
CRAC Channel402 nMRBL-2H3 cells[13]
Orai1/Stim1 Channels (SOCE)25 nMCHO cells stably expressing human Orai1 and Stim1[1][6]
Orai125 nMN/A[1]
Orai3530 nMN/A[1]
SOCE in CD4+ T lymphocytes265 nMActivated CD4+ T lymphocytes[1]

Table 2: Solubility of this compound

SolventConcentrationRemarks
DMSO10 mg/mL (21.55 mM)Sonication is recommended.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (5.39 mM)Suspended solution; requires ultrasonic treatment.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (5.39 mM)Suspended solution; requires ultrasonic treatment.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the preparation of a 10 mM stock solution of this compound.

  • Calculation: Determine the mass of this compound (Molecular Weight: 463.93 g/mol ) required.[2]

    • Mass (mg) = 10 mmol/L * 463.93 g/mol * Volume (L) * 1000

  • Weighing: Carefully weigh the calculated amount of the compound powder in a sterile microcentrifuge tube.[12]

  • Solubilization: Add the appropriate volume of anhydrous, cell-culture grade DMSO to the tube.[12]

  • Mixing: Vortex the solution until the compound is completely dissolved. If necessary, use gentle warming or a sonicating water bath to aid dissolution.[1][11]

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C for short-term or -80°C for long-term storage.[11][12]

Protocol 2: Preparation of Working Solutions from DMSO Stock

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.[11]

  • Intermediate Dilutions (Recommended): Perform serial dilutions of the stock solution in pure DMSO to get closer to your final concentration.[7] For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

  • Final Dilution: Add the required volume of the DMSO stock (or intermediate dilution) to your pre-warmed aqueous experimental buffer or cell culture medium. It is crucial to mix the solution immediately and thoroughly to prevent localized high concentrations that can lead to precipitation.[8]

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to your buffer or medium.[11] The final DMSO concentration in the assay should typically be kept below 0.5% to avoid solvent-induced toxicity.[8]

Signaling Pathway Diagram

This compound targets the CRAC channel, a key component of the store-operated calcium entry (SOCE) pathway. This pathway is essential for T-cell activation and subsequent immune responses.[4][13]

G cluster_0 Plasma Membrane cluster_1 Endoplasmic Reticulum TCR TCR Activation PLC PLC Activation TCR->PLC Ca_store Ca²⁺ Store Depletion PLC->Ca_store IP₃ generation Orai1 Orai1 Channel Ca_influx Ca²⁺ Influx Orai1->Ca_influx Downstream Downstream Signaling (e.g., NFAT activation, IL-2 production) Ca_influx->Downstream STIM1 STIM1 STIM1->Orai1 translocates and activates Ca_store->STIM1 senses Ca²⁺ loss RO2959 RO2959 monohydrochloride RO2959->Orai1 Inhibits

Inhibition of the SOCE pathway by RO2959.

References

How to minimize off-target effects of RO2959 monohydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of RO2959 monohydrochloride in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2][3][4] It primarily targets the Orai1 subunit, which is a key component of the CRAC channel pore.[1][5] By blocking CRAC channels, this compound inhibits store-operated calcium entry (SOCE), a critical process for the activation and function of various cell types, particularly T lymphocytes.[1][6] This inhibition of SOCE leads to the suppression of downstream signaling pathways, resulting in reduced T-cell proliferation and cytokine production, such as Interleukin-2 (IL-2).[1][6]

Q2: What are the known on-target and potential off-target effects of this compound?

Q3: What are the initial signs of potential off-target effects in my experiment?

A3: Potential off-target effects may manifest in various ways. These can include:

  • Unexpected cellular phenotypes: Observing cellular responses that are inconsistent with the known function of CRAC channels.

  • Cellular toxicity: A significant decrease in cell viability at concentrations that are expected to be selective for the on-target.

  • Inconsistent results: Discrepancies in experimental outcomes when using different batches of the compound or when comparing results with other known CRAC channel inhibitors.

  • Difficulty in rescuing the phenotype: Inability to reverse the observed phenotype by genetic means, such as expressing a drug-resistant mutant of the target.

Q4: How can I be sure that the observed effects are due to the inhibition of the CRAC channel?

A4: To confirm that the experimental observations are a direct result of CRAC channel inhibition, several validation experiments are recommended:

  • Use a structurally unrelated CRAC channel inhibitor: Comparing the effects of this compound with another selective CRAC channel inhibitor that has a different chemical structure can help confirm that the observed phenotype is target-specific.

  • Genetic knockdown or knockout: Utilize techniques like siRNA or CRISPR/Cas9 to reduce the expression of Orai1. If the phenotype observed with this compound is recapitulated in the Orai1-deficient cells, it strongly suggests an on-target effect.

  • Rescue experiments: In cells where the endogenous Orai1 has been knocked out, express a mutant version of Orai1 that is resistant to this compound. If the inhibitor's effect is reversed in these cells, it confirms on-target activity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cell toxicity observed at working concentrations. Concentration of RO2959 is too high, leading to off-target effects.Perform a dose-response curve to determine the minimal effective concentration that elicits the desired on-target effect.
The specific cell line is particularly sensitive to CRAC channel inhibition.Assess the basal level of CRAC channel activity and its importance for the viability of your specific cell line.
Inconsistent results between experiments. Degradation of the compound.Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and moisture.
Variability in cell culture conditions.Standardize cell passage number, seeding density, and other culture parameters to ensure consistency.
Observed phenotype does not align with known CRAC channel function. Potential off-target effect.1. Lower the concentration of this compound. 2. Use a structurally different CRAC channel inhibitor as a control. 3. Perform genetic validation (siRNA/CRISPR) to confirm the role of the CRAC channel in the observed phenotype.
Weak or no inhibitory effect observed. Incorrect concentration of the inhibitor.Verify the concentration of your stock solution and perform a titration to find the optimal working concentration for your experimental system.
Low expression or activity of CRAC channels in the cell model.Confirm the expression and functional activity of Orai1 and STIM1 in your cells using techniques like Western blotting, qPCR, or a baseline SOCE assay.

Data Presentation

Table 1: On-Target Activity of this compound

TargetAssayCell Line/SystemIC50 (nM)Reference
CRAC ChannelElectrophysiologyRBL-2H3 cells402[1][4]
Orai1/STIM1Store-Operated Calcium Entry (SOCE)CHO cells stably expressing human Orai1 and STIM125[1]
Orai3Not specifiedNot specified530[1]
SOCECalcium influxActivated CD4+ T lymphocytes265[1]

Experimental Protocols

Store-Operated Calcium Entry (SOCE) Assay using Fluo-4 AM

Objective: To measure the inhibitory effect of this compound on store-operated calcium entry in a cellular context.

Materials:

  • Cells of interest (e.g., Jurkat T-cells, HEK293 cells)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Thapsigargin (B1683126) (SERCA pump inhibitor)

  • Calcium-free buffer (e.g., HBSS without Ca2+/Mg2+)

  • Calcium-containing buffer (e.g., HBSS with 2 mM Ca2+)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or confocal microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight if applicable. For suspension cells, adjust the cell density to an appropriate concentration.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in calcium-free buffer).

    • Remove the culture medium and wash the cells once with calcium-free buffer.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Compound Incubation:

    • Wash the cells twice with calcium-free buffer to remove excess dye.

    • Add calcium-free buffer containing various concentrations of this compound or vehicle control (e.g., DMSO) to the respective wells. Incubate for 15-30 minutes at room temperature.

  • Store Depletion:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading for approximately 1 minute.

    • Add thapsigargin (e.g., 1-2 µM final concentration) to deplete intracellular calcium stores and record the transient increase in fluorescence.

  • SOCE Measurement:

    • Once the fluorescence returns to baseline, add calcium-containing buffer to the wells to initiate SOCE.

    • Record the subsequent increase in fluorescence for 5-10 minutes.

  • Data Analysis:

    • Calculate the magnitude of SOCE by subtracting the baseline fluorescence from the peak fluorescence after the addition of calcium.

    • Plot the percentage of SOCE inhibition against the concentration of this compound to determine the IC50 value.

T-cell Proliferation Assay using CFSE

Objective: To assess the effect of this compound on T-cell proliferation.

Materials:

  • Primary T-cells or a T-cell line (e.g., Jurkat)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, PHA)

  • Complete cell culture medium

  • This compound

  • Flow cytometer

Procedure:

  • CFSE Labeling:

    • Resuspend T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete culture medium.

    • Wash the cells 2-3 times with complete medium to remove unbound CFSE.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled cells in complete medium.

    • Plate the cells in a 96-well plate.

    • Add T-cell activation stimuli to the appropriate wells.

    • Add serial dilutions of this compound or vehicle control to the wells.

  • Incubation: Incubate the cells for 3-5 days at 37°C in a CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).

    • Analyze the cells on a flow cytometer, detecting the CFSE fluorescence in the FITC channel.

  • Data Analysis:

    • Unproliferated cells will show a single high-intensity CFSE peak.

    • With each cell division, the CFSE fluorescence intensity will halve, resulting in a series of sequential peaks.

    • Quantify the percentage of proliferated cells and the proliferation index for each condition.

Cytokine Production Measurement by ELISA

Objective: To measure the effect of this compound on the production of a specific cytokine (e.g., IL-2) by activated T-cells.

Materials:

  • T-cells

  • T-cell activation stimuli

  • This compound

  • ELISA kit for the cytokine of interest (e.g., human IL-2 ELISA kit)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate T-cells in a 96-well plate.

    • Add serial dilutions of this compound or vehicle control.

    • Add T-cell activation stimuli.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • ELISA:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Coating the ELISA plate with a capture antibody.

      • Blocking the plate.

      • Adding the collected supernatants and standards.

      • Adding a detection antibody.

      • Adding an enzyme conjugate (e.g., streptavidin-HRP).

      • Adding a substrate and stopping the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance at the appropriate wavelength using a plate reader.

    • Generate a standard curve using the provided standards.

    • Calculate the concentration of the cytokine in each sample based on the standard curve.

Visualizations

G CRAC Channel Signaling and Inhibition by RO2959 cluster_0 Plasma Membrane cluster_1 Endoplasmic Reticulum cluster_2 Cytosol Orai1 Orai1 Ca_cyt Cytosolic Ca2+ Orai1->Ca_cyt RO2959 RO2959 monohydrochloride RO2959->Orai1 Inhibition Ca_ext Extracellular Ca2+ Ca_ext->Orai1 Influx STIM1 STIM1 STIM1->Orai1 Activation ER_Ca ER Ca2+ Store ER_Ca->STIM1 Depletion NFAT NFAT Activation Ca_cyt->NFAT Gene Gene Expression (e.g., IL-2) NFAT->Gene Proliferation T-Cell Proliferation Gene->Proliferation G Experimental Workflow to Validate On-Target Effects Start Observe Phenotype with This compound Control Use Structurally Unrelated CRAC Channel Inhibitor Start->Control Genetic Genetic Validation (siRNA/CRISPR of Orai1) Start->Genetic Conclusion Confirm On-Target Effect Control->Conclusion Similar Phenotype Rescue Rescue Experiment with Drug-Resistant Orai1 Mutant Genetic->Rescue Genetic->Conclusion Recapitulates Phenotype Rescue->Conclusion Reverses Phenotype

References

Addressing variability in experimental results with RO2959 monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when using RO2959 monohydrochloride. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2] Its primary function is to block store-operated calcium entry (SOCE), a process crucial for the activation of various cellular functions, particularly in T lymphocytes. By inhibiting CRAC channels, RO2959 prevents the sustained influx of intracellular calcium that is necessary for the activation of downstream signaling pathways, such as those leading to T-cell proliferation and cytokine production.[1][2]

Q2: What is the selectivity profile of this compound?

This compound exhibits high selectivity for the Orai1 protein, the pore-forming subunit of the CRAC channel. It is significantly more potent against Orai1 compared to Orai2 and Orai3. This selectivity helps to minimize off-target effects that can be associated with less specific calcium channel blockers.

Q3: How should I prepare and store this compound solutions?

Proper preparation and storage are critical to ensure the stability and activity of this compound and to avoid experimental variability.

  • Reconstitution: For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO).

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

ParameterRecommendation
Solvent for Stock Solution Dimethyl sulfoxide (DMSO)
Storage of Solid Compound -20°C or -80°C, desiccated
Storage of Stock Solution -20°C or -80°C in aliquots

Troubleshooting Guide

This guide addresses common issues that may lead to variability in experimental results with this compound.

Issue 1: Inconsistent or lower-than-expected inhibitory activity.

Possible Cause 1: Compound Precipitation this compound has limited solubility in aqueous solutions. If the compound precipitates out of solution, its effective concentration will be reduced, leading to inconsistent results.

  • Recommendation: Ensure the final DMSO concentration in your experimental media is kept low (typically <0.5%) to prevent precipitation. When diluting the DMSO stock solution into aqueous buffers or media, add it dropwise while vortexing to ensure proper mixing.

Possible Cause 2: Compound Adsorption to Plastics Small molecule inhibitors can adsorb to the surface of plasticware, reducing the effective concentration in your experiment.

  • Recommendation: Use low-adhesion plasticware for preparing and storing solutions of this compound.

Issue 2: Variability in downstream signaling readouts (e.g., ERK phosphorylation).

Possible Cause 1: Crosstalk between SOCE and the MAPK/ERK Pathway Recent studies have indicated a complex interplay between store-operated calcium entry and the MAPK/ERK signaling pathway. Inhibition of SOCE by RO2959 can indirectly affect ERK activation, and the nature of this effect can be cell-type dependent, leading to variability. For example, in some contexts, reduced intracellular calcium can lead to decreased ERK activation, while in others, compensatory mechanisms might be at play.

  • Recommendation: When investigating the effects of RO2959 on ERK signaling, it is crucial to perform careful dose-response and time-course experiments. Always include appropriate positive and negative controls.

Possible Cause 2: Cell-Type Specific Differences The signaling networks downstream of calcium entry can vary significantly between different cell types. The effect of RO2959 on a particular pathway in one cell line may not be directly translatable to another.

  • Recommendation: Thoroughly characterize the baseline signaling pathways in your specific cell model. When comparing results across different cell types, be mindful of their distinct signaling architectures.

Experimental Protocols

Calcium Flux Assay

This protocol provides a general framework for measuring changes in intracellular calcium following treatment with this compound.

Materials:

  • Cells of interest

  • This compound

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Thapsigargin (B1683126) or other appropriate stimulus

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing the fluorescent calcium indicator and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells with HBSS to remove excess dye. Add HBSS containing various concentrations of this compound or vehicle control (DMSO) to the wells. Incubate for 15-30 minutes.

  • Signal Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading for 60 seconds.

  • Stimulation: Add thapsigargin or another stimulus to induce store depletion and subsequent calcium entry.

  • Data Acquisition: Continue to measure fluorescence for at least 5 minutes to capture the calcium influx.

  • Data Analysis: The change in fluorescence intensity is normalized to the baseline to determine the extent of calcium influx inhibition by this compound.

Western Blot for ERK Phosphorylation

This protocol outlines the steps to assess the effect of this compound on ERK phosphorylation.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time. Include a positive control for ERK activation (e.g., growth factor stimulation).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Densitometry: Quantify the band intensities to determine the relative change in ERK phosphorylation.

Visualizations

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (Inactive) Ca2+ Bound STIM1_active STIM1 (Active) Ca2+ Unbound STIM1_inactive->STIM1_active Store Depletion CRAC Orai1 (CRAC Channel) STIM1_active->CRAC Activation Ca_store Ca2+ Store Ca_store->STIM1_inactive High Ca2+ Intracellular_Ca Increased Intracellular Ca2+ CRAC->Intracellular_Ca Ca2+ Influx Extracellular_Ca Extracellular Ca2+ RO2959 RO2959 monohydrochloride RO2959->CRAC Inhibition

Caption: Mechanism of this compound action on the CRAC channel.

Experimental_Workflow cluster_assays Select Assay start Start: Cell Culture treatment Treatment with RO2959 or Vehicle start->treatment calcium_flux Calcium Flux Assay treatment->calcium_flux western_blot Western Blot (p-ERK) treatment->western_blot proliferation T-Cell Proliferation treatment->proliferation readout Assay Readout calcium_flux->readout western_blot->readout proliferation->readout

Caption: General experimental workflow for assessing the effects of RO2959.

SOCE_ERK_Crosstalk cluster_ERK MAPK/ERK Pathway SOCE Store-Operated Calcium Entry (SOCE) Intracellular_Ca Intracellular Ca2+ SOCE->Intracellular_Ca RO2959 This compound RO2959->SOCE Inhibition Ca_dependent_enzymes Ca2+-Dependent Enzymes Intracellular_Ca->Ca_dependent_enzymes RAS RAS Ca_dependent_enzymes->RAS Modulation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (e.g., Proliferation, Gene Expression) ERK->Cellular_Response

Caption: Potential crosstalk between SOCE and the MAPK/ERK signaling pathway.

References

Stability of RO2959 monohydrochloride in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, handling, and troubleshooting of RO2959 monohydrochloride in common experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

This compound is typically shipped as a solid powder at room temperature. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q2: What is the recommended solvent for preparing a stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 10 mg/mL (21.55 mM).[2] Sonication may be required to fully dissolve the compound.[2][3]

Q3: How should I store the stock solution and for how long is it stable?

Once prepared, stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] If a solution stored at -20°C is older than one month, its efficacy should be re-verified before use.[1]

Q4: How do I prepare a working solution in an aqueous experimental buffer?

Due to the low aqueous solubility of many small molecules, direct dilution of a concentrated DMSO stock into an aqueous buffer can cause precipitation. It is recommended to prepare working solutions fresh for each experiment and use them the same day.[3] To minimize precipitation, add the DMSO stock solution to the experimental buffer while vortexing. For high dilutions, preparing an intermediate dilution in DMSO first may be beneficial.[2]

Q5: For how long is this compound stable in my specific experimental buffer (e.g., PBS, TRIS)?

Currently, there is no publicly available quantitative data on the stability of this compound in specific aqueous buffers like PBS or TRIS at various pH values and temperatures. Stability can be significantly affected by the buffer composition, pH, and temperature.[4] Therefore, for sensitive or long-duration experiments, it is highly recommended to perform a stability assessment in your specific experimental buffer and conditions. A general protocol for this is provided below.

Q6: I am observing lower-than-expected activity in my cell-based assay. Could this be a stability issue?

Yes, loss of activity can be due to compound degradation in the cell culture medium. It is advisable to prepare fresh working solutions immediately before each experiment.[3] If the experiment runs for an extended period (e.g., over 24 hours), consider the stability of the compound under your specific incubation conditions (e.g., 37°C, 5% CO₂).

Data Summary

Table 1: Recommended Storage and Handling of this compound
FormSolvent/VehicleStorage TemperatureRecommended Shelf-Life
Solid Powder N/A-20°CUp to 3 years[1]
4°CUp to 2 years[1]
Stock Solution DMSO-80°CUp to 6 months[1][3]
-20°CUp to 1 month[1][3]
Working Solution Aqueous BufferN/APrepare fresh for same-day use[3]

Visualized Workflows

G cluster_0 Preparation of Working Solution solid Solid RO2959 Monohydrochloride stock Prepare 10 mM Stock Solution solid->stock dmso DMSO dmso->stock aliquot Aliquot and Store at -80°C stock->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute to Final Concentration (while vortexing) thaw->dilute buffer Experimental Buffer (e.g., PBS, pH 7.4) buffer->dilute use Use Immediately in Experiment dilute->use

Caption: Recommended workflow for preparing aqueous working solutions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dilution in aqueous buffer - Low aqueous solubility of the compound.- Final concentration is too high.- Buffer incompatibility (pH, salt concentration).- Add the DMSO stock solution dropwise into the aqueous buffer while vortexing to ensure rapid mixing.[5]- Prepare an intermediate serial dilution in DMSO before the final dilution into the aqueous buffer.[2]- If precipitation persists, briefly sonicate the final working solution.[3]- For in vivo studies, consider using a formulation with solubilizing agents like PEG300 and Tween-80, though this may not be suitable for all experiments.[3]
Inconsistent or reduced potency in experiments - Degradation of the compound in the working solution.- Improper storage of the stock solution.- Multiple freeze-thaw cycles of the stock solution.- Always prepare fresh working solutions immediately before use.[3]- Ensure stock solutions are stored correctly and within their recommended shelf-life.[1][3]- Aliquot stock solutions after preparation to avoid repeated freezing and thawing.[1]- Perform a stability study in your specific experimental buffer to understand the compound's half-life under your assay conditions (see protocol below).

Experimental Protocols

Protocol 1: Stability Assessment of this compound in an Aqueous Buffer via HPLC

Objective: To provide a general framework for researchers to determine the stability of this compound in their specific experimental buffer over time.

Materials:

  • This compound

  • DMSO (Anhydrous)

  • Your experimental buffer of choice (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., Acetonitrile with 0.1% formic acid)

  • HPLC system with a C18 column and UV detector

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Sample Preparation: Dilute the DMSO stock solution into your pre-warmed experimental buffer to a final concentration relevant to your assay (e.g., 10 µM).

  • Timepoint Zero (T=0): Immediately after preparation, take a 100 µL aliquot of the solution, add it to a vial containing 900 µL of ice-cold quenching solution, and mix. This halts potential degradation and serves as your T=0 sample.

  • Incubation: Incubate the remaining solution under your standard experimental conditions (e.g., in a 37°C incubator).

  • Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), repeat step 3 by taking additional aliquots and quenching them.

  • HPLC Analysis: Analyze all quenched samples using a validated HPLC method to measure the peak area of the parent this compound compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the results to determine the degradation kinetics and estimate the compound's half-life in your specific buffer.

G cluster_1 Workflow for HPLC-Based Stability Testing prep Prepare Solution of RO2959 in Experimental Buffer t0 Take T=0 Sample (Quench Immediately) prep->t0 incubate Incubate Solution (e.g., 37°C) prep->incubate hplc Analyze All Samples by HPLC t0->hplc tx Take Samples at Time = x hours (Quench Immediately) incubate->tx Repeat at intervals tx->hplc calc Calculate % Compound Remaining vs. Time hplc->calc

References

Ensuring complete inhibition of SOCE with RO2959 monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using RO2959 monohydrochloride to ensure complete inhibition of Store-Operated Calcium Entry (SOCE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit SOCE?

This compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which is a primary mediator of SOCE.[1][2][3] It primarily targets the Orai1 subunit of the CRAC channel, which forms the pore for calcium entry.[1][4] By blocking Orai1, RO2959 effectively prevents the influx of extracellular calcium that occurs in response to the depletion of calcium from intracellular stores like the endoplasmic reticulum (ER).[1][2][3]

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of RO2959 can vary depending on the specific CRAC channel subunit composition and the cell type being studied. The table below summarizes the reported IC50 values.

TargetCell Type/SystemIC50 Value
CRAC ChannelRBL-2H3 cells402 nM[1][3][5]
Orai1/STIM1-mediated SOCECHO cells25 nM[1][3]
Orai3CHO cells530 nM[1][3][4]
SOCE in activated CD4+ T lymphocytesHuman primary cells265 nM[1][3]

Q3: How should I prepare and store this compound?

  • Preparation: this compound is soluble in DMSO.[1][5] For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.[5] Sonication may be required to fully dissolve the compound.[1][5] When preparing working solutions, dilute the DMSO stock in your culture medium. To avoid precipitation, it is advisable to pre-warm both the stock solution and the culture medium to 37°C before dilution.[5] The final DMSO concentration in your experiment should be kept low (ideally below 0.5%) to minimize solvent-induced cytotoxicity.[6]

  • Storage: Store the solid compound at -20°C for up to 3 years.[5] Once dissolved in DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Q4: Is a pre-incubation period required for effective inhibition?

Yes, for potent inhibition of SOCE, it is recommended to pre-incubate the cells with this compound for at least 30 minutes before initiating the experiment (e.g., before adding an agent like thapsigargin (B1683126) to deplete calcium stores).[4][7] This pre-incubation period suggests that the mechanism of inhibition may not be a direct pore block.[7]

Q5: What are the known off-target effects of this compound?

RO2959 is considered a highly selective CRAC channel inhibitor.[8] Studies have shown that it has no significant inhibitory effects on a variety of other ion channels, receptors, and transporters, including TRPC1, TRPM2, TRPM4, and Cav1.2 channels.[8] However, as with any pharmacological inhibitor, it is crucial to include appropriate controls in your experiments to rule out potential off-target effects in your specific system.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete or no inhibition of SOCE Compound Precipitation: RO2959 may have precipitated out of solution, especially at higher concentrations or if not prepared correctly.- Visually inspect your stock and working solutions for any precipitates. - When diluting the DMSO stock, ensure the final DMSO concentration is compatible with your aqueous buffer to maintain solubility. - Consider using a co-solvent system if solubility issues persist.[9]
Inadequate Pre-incubation Time: A pre-incubation period of at least 30 minutes is often required for effective inhibition.[4][7]- Ensure you are pre-incubating your cells with RO2959 for a sufficient duration before stimulating SOCE.
Suboptimal Inhibitor Concentration: The effective concentration can vary between cell types and experimental conditions.- Perform a dose-response curve to determine the optimal concentration of RO2959 for your specific cell line and experimental setup.
Compound Degradation: Improper storage of the stock solution can lead to reduced activity.- Prepare fresh dilutions from a properly stored, aliquoted stock solution. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[1]
High background or inconsistent results Vehicle (DMSO) Effects: DMSO can have biological effects at higher concentrations.[6]- Always include a vehicle control (medium with the same final concentration of DMSO as your treated samples) to account for any solvent effects.[6] - Keep the final DMSO concentration below 0.5%.[6]
Cell Health and Viability: Poor cell health can lead to inconsistent responses.- Ensure your cells are healthy and within a consistent passage number range. - Perform a cytotoxicity assay to confirm that the concentrations of RO2959 and DMSO used are not toxic to your cells.
Observed Cytotoxicity High Concentration of RO2959 or DMSO: Both the inhibitor and the vehicle can be toxic at high concentrations.- Determine the optimal, non-toxic concentration of RO2959 by performing a cytotoxicity assay (e.g., MTT or LDH assay). - Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).
Cell Line Sensitivity: Some cell lines may be more sensitive to the compound or vehicle.- If cytotoxicity is observed even at low concentrations, consider testing alternative SOCE inhibitors.

Experimental Protocols

Protocol 1: Measuring SOCE Inhibition using Fura-2 AM

This protocol describes a fluorescence-based calcium addback assay to measure the inhibition of SOCE by RO2959.

Materials:

  • Cells of interest plated on glass coverslips or in a 96-well plate

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS) or similar physiological salt solution

  • Calcium-free HBSS

  • Thapsigargin

  • This compound

  • DMSO

  • Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Preparation: Seed cells on a suitable imaging plate or coverslip and allow them to adhere overnight.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Wash cells once with HBSS.

    • Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Inhibitor Incubation:

    • Prepare working solutions of RO2959 in HBSS from your DMSO stock. Include a vehicle control with the same final DMSO concentration.

    • Incubate the cells with the RO2959 or vehicle solution for at least 30 minutes at room temperature.

  • SOCE Measurement:

    • Place the plate/coverslip in the fluorescence imaging system.

    • Perfuse the cells with calcium-free HBSS containing the respective concentration of RO2959 or vehicle.

    • Add thapsigargin (e.g., 1-2 µM) to deplete intracellular calcium stores. This will cause a transient increase in intracellular calcium followed by a return to baseline.

    • Once the signal has returned to a stable baseline, add HBSS containing calcium (e.g., 2 mM CaCl2) along with the inhibitor or vehicle to initiate SOCE.

    • Record the fluorescence ratio (F340/F380) for several minutes to measure the increase in intracellular calcium.

  • Data Analysis:

    • Quantify SOCE by measuring the peak increase in the F340/F380 ratio after the addition of extracellular calcium.

    • Calculate the percentage of inhibition by comparing the response in RO2959-treated cells to the vehicle-treated control.

    • Generate a dose-response curve to determine the IC50 value.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol provides a general method to assess the cytotoxicity of RO2959.

Materials:

  • Cells of interest

  • 96-well plate

  • Complete culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of RO2959 in complete culture medium. Include a vehicle control (same final DMSO concentration) and an untreated control.

    • Replace the medium in the wells with the treatment solutions.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the concentration of RO2959 to determine the cytotoxic effects.

Visualizations

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca2+ STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive High [Ca2+]ER keeps STIM1 inactive STIM1_active STIM1 (active) STIM1_inactive->STIM1_active Conformational Change & Oligomerization ORAI1_closed ORAI1 (closed) STIM1_active->ORAI1_closed Translocation & Binding ORAI1_open ORAI1 (open) ORAI1_closed->ORAI1_open Channel Gating Cytosol_Ca Cytosolic Ca2+ Ext_Ca Extracellular Ca2+ Ext_Ca->ORAI1_open Ca2+ Influx (SOCE) RO2959 RO2959 RO2959->ORAI1_open Inhibition depletion ER Ca2+ Depletion (e.g., Thapsigargin)

Caption: Signaling pathway of Store-Operated Calcium Entry (SOCE) and the point of inhibition by RO2959.

Experimental_Workflow start Start: Seed Cells load_dye Load with Fura-2 AM start->load_dye pre_incubate Pre-incubate with RO2959 or Vehicle (≥30 min) load_dye->pre_incubate wash Wash & Add Ca2+-free Buffer pre_incubate->wash deplete Deplete ER Ca2+ Stores (e.g., Thapsigargin) wash->deplete measure_soc Add Extracellular Ca2+ & Measure SOCE deplete->measure_soc analyze Analyze Data (Peak response, % inhibition, IC50) measure_soc->analyze end End analyze->end

Caption: Experimental workflow for assessing SOCE inhibition using RO2959 with a Fura-2 calcium addback assay.

References

Potential cytotoxicity of RO2959 monohydrochloride at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of RO2959 monohydrochloride, particularly at high concentrations. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We observed unexpected cell death in our primary assay when using high concentrations of this compound. How can we confirm if this is a cytotoxic effect?

A1: Unexplained cell death at high compound concentrations can indeed suggest cytotoxicity.[1] To confirm this, it is crucial to perform dedicated in vitro cytotoxicity assays.[2][3][4] These assays are designed to measure cell viability and quantify the toxic effects of a compound on cells. A typical initial step involves establishing a dose-response curve to determine the concentration at which the compound induces cell death.[5]

Q2: What are the standard in vitro assays to quantify the cytotoxicity of a small molecule like this compound?

A2: Several robust assays are available to measure cytotoxicity. Common choices include:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.[4]

  • LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes.[6]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These are luminescence-based assays that measure the amount of ATP present, which is proportional to the number of viable cells.[6]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method helps distinguish between live, apoptotic, and necrotic cells, providing insight into the mechanism of cell death.[5]

Q3: My this compound, dissolved in DMSO, precipitates when added to the cell culture medium. What should I do?

A3: Compound precipitation is a common issue for hydrophobic molecules and can lead to inaccurate dosing and inconsistent results.[7] Here are several troubleshooting steps:

  • Optimize Dilution: Perform a stepwise serial dilution instead of a single large one. Add the compound stock solution to pre-warmed media with rapid mixing to avoid localized high concentrations.[8]

  • Adjust Solvent Concentration: Ensure the final DMSO concentration is as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[7][9] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[8]

  • Use Solubility Enhancers: Consider using solubility enhancers like cyclodextrins or diluting the compound into a serum-containing medium, as proteins like albumin can help keep it in solution.[8]

Q4: We are observing high background signals in our control wells in an MTT/LDH assay. What are the potential causes?

A4: High background signals can confound results and may stem from several sources:

  • Microbial Contamination: Bacteria or yeast can reduce tetrazolium salts (like MTT), leading to a false-positive signal.[9] Visually inspect plates for any signs of contamination.

  • Media Components: Phenol (B47542) red in the culture medium can interfere with absorbance readings.[9] Using a phenol red-free medium during the assay incubation step is recommended. Components in serum can also interfere or may have high endogenous LDH activity.[9]

  • Cell Stress: In an LDH assay, high background suggests control cells may be stressed or dying due to factors like over-confluency or overly forceful pipetting during media changes.[9][10]

Q5: Could the known mechanism of RO2959 (CRAC channel inhibition) be related to cytotoxicity at high concentrations?

A5: RO2959 is a potent and selective inhibitor of the CRAC (Calcium Release-Activated Calcium) channel, which is formed by Orai1 and STIM1 proteins.[11][12][13] This channel is a key regulator of store-operated calcium entry (SOCE) in various cells, including T-lymphocytes.[11][13] While the primary therapeutic goal of inhibiting this pathway is often immunosuppression, sustained and potent blockade of calcium influx could theoretically lead to cytotoxicity. ORAI1-mediated calcium influx is critical for processes like lymphocyte degranulation and target cell lysis.[14] Disruption of calcium homeostasis can trigger apoptotic pathways. Therefore, it is plausible that at very high concentrations, off-target effects or an overly pronounced inhibition of calcium signaling could contribute to cell death. Further investigation using mechanism-specific assays would be required to confirm this hypothesis.

Data Presentation

While specific public data on the cytotoxicity of this compound is limited, the tables below present its known pharmacological activity and a template for how cytotoxicity data could be structured.

Table 1: Pharmacological Profile of RO2959

Target Action IC50 Value Cell Type / System
CRAC Channel Inhibitor 402 nM RBL-2H3 cells
Orai1/Stim1 Channels Blocker of SOCE 25 nM CHO cells expressing hOrai1/Stim1
Orai3 Inhibitor 530 nM T-REx-CHO cells expressing hSTIM1/ORAI3
Activated CD4+ T-cells Blocker of SOCE 265 nM Human primary CD4+ T-cells

(Data sourced from MedchemExpress and related literature)[11][12][13]

Table 2: Example Cytotoxicity Data Template

Cell Line Assay Type Incubation Time (hrs) IC50 (µM) Max Inhibition (%)
Jurkat MTT 48 e.g., 55.2 e.g., 95.4
HEK293 LDH Release 48 e.g., >100 e.g., 15.2
HepG2 ATP-Based 72 e.g., 89.7 e.g., 91.8

(Note: The data in this table is illustrative and does not represent actual experimental results for this compound.)

Experimental Protocols & Workflows

General Protocol for MTT Cytotoxicity Assay

This protocol provides a framework for assessing cytotoxicity.[5] Optimization for specific cell lines and experimental conditions is recommended.

  • Cell Seeding:

    • Culture cells to the logarithmic growth phase.

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.

  • Compound Treatment:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant and non-toxic (e.g., <0.5%).

    • Remove the old medium from the cells and add the medium containing the diluted compound.

    • Include appropriate controls: untreated cells (medium only) and vehicle controls (medium with DMSO).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot the viability against the log-concentration of the compound to determine the half-maximal inhibitory concentration (IC50).

Visualizations

G A Observation: Unexpected cell death at high RO2959 concentrations B Hypothesis: High concentration cytotoxicity A->B C Select & Optimize Cytotoxicity Assay (e.g., MTT, LDH, ATP-based) B->C D Perform Dose-Response Experiment C->D E Analyze Data: Calculate IC50 for cytotoxicity D->E F Is cytotoxicity confirmed? E->F G Investigate Mechanism: (e.g., Annexin V/PI for apoptosis) F->G Yes H Troubleshoot Primary Assay: - Check for compound precipitation - Rule out solvent effects F->H No I Report Findings: Define cytotoxic threshold G->I H->C

Caption: Workflow for investigating potential compound cytotoxicity.

G cluster_0 Cell Exterior cluster_1 Endoplasmic Reticulum (ER) Orai1 Orai1 Channel (in Plasma Membrane) SOCE Store-Operated Ca2+ Entry (SOCE) Orai1->SOCE mediates Ca_out Ca2+ STIM1 STIM1 (Ca2+ Sensor) STIM1->Orai1 couples with Ca_ER Ca2+ Store Depletion Ca_ER->STIM1 activates RO2959 RO2959 Monohydrochloride RO2959->Orai1 BLOCKS Downstream Downstream Signaling (e.g., NFAT activation, Gene expression) SOCE->Downstream Cytotoxicity Potential Cytotoxicity (at high concentrations) SOCE->Cytotoxicity prolonged block may lead to

Caption: Signaling pathway of RO2959 and potential link to cytotoxicity.

G Start Problem: Compound precipitates in media CheckStock Is stock solution clear at room temp? Start->CheckStock WarmStock Action: Gently warm & sonicate stock. Aliquot to avoid freeze-thaw. CheckStock->WarmStock No CheckDilution How is stock added to media? CheckStock->CheckDilution Yes WarmStock->CheckStock FixDilution Action: Use pre-warmed media. Add stock dropwise with rapid mixing. CheckDilution->FixDilution Directly/Concentrated CheckSolvent What is the final DMSO %? CheckDilution->CheckSolvent Gradual/Stepwise FixDilution->CheckSolvent FixSolvent Action: Ensure final DMSO is <0.5%. Use vehicle control. CheckSolvent->FixSolvent > 0.5% ConsiderFormulation Consider solubility enhancers (e.g., cyclodextrins) or alternative solvent systems. CheckSolvent->ConsiderFormulation > 0.5% CheckSolvent->ConsiderFormulation < 0.5% (Still precipitates) FixSolvent->ConsiderFormulation

Caption: Troubleshooting guide for compound precipitation in cell culture.

References

Verifying the potency of different batches of RO2959 monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in verifying the potency of different batches of RO2959 monohydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2][3] Its primary mechanism of action is the blockage of store-operated calcium entry (SOCE) mediated by the Orai1/Stim1 channels.[1][2][3] This inhibition of calcium influx has been shown to potently block T-cell receptor triggered gene expression and T-cell functional pathways, including the production of human IL-2.[1][4]

Q2: We are observing inconsistent results between different batches of this compound. Is this a known issue?

A2: While batch-to-batch variability can be a concern for any small molecule, specific widespread issues with this compound have not been extensively documented in publicly available literature. However, variations in purity, isomeric composition, or the presence of trace impurities from synthesis can potentially lead to discrepancies in potency.[5][6][7] It is crucial to empirically verify the potency of each new batch to ensure experimental consistency.

Q3: What are the recommended in vitro assays to verify the potency of a new batch of this compound?

A3: To verify the potency, we recommend performing a functional assay that measures the inhibition of store-operated calcium entry (SOCE). A common method involves using a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4) in a relevant cell line (e.g., Jurkat T-cells, RBL-2H3 cells, or CHO cells stably expressing Orai1 and Stim1).[4] By generating a dose-response curve, you can determine the IC50 value for each batch and compare it to previously validated batches or literature values.

Q4: How should I prepare and store this compound to ensure its stability and activity?

A4: this compound is typically provided as a solid. For experimental use, it is recommended to prepare a stock solution in a suitable solvent like DMSO.[1] For long-term storage, the solid compound and stock solutions should be stored at -20°C or -80°C, protected from light and moisture to prevent degradation.[1] Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guides

Issue 1: Observed IC50 value is significantly different from the expected value.

Possible Causes and Solutions:

  • Batch-to-Batch Variability:

    • Troubleshooting Step: Perform a side-by-side comparison of the new batch with a previously validated batch of known potency.

    • Recommendation: If a significant discrepancy is confirmed, it is advisable to obtain a new batch from the supplier and repeat the validation.

  • Compound Degradation:

    • Troubleshooting Step: Prepare a fresh stock solution from the solid compound. If the issue persists, consider the possibility of degradation of the solid due to improper storage.

    • Recommendation: Always store the compound as recommended by the supplier, protected from light and moisture.

  • Assay Conditions:

    • Troubleshooting Step: Review and optimize your assay protocol. Factors such as cell density, incubation times, and reagent concentrations can influence the apparent IC50.

    • Recommendation: Ensure consistency in all assay parameters between experiments.

Issue 2: High variability in results within the same experiment.

Possible Causes and Solutions:

  • Cell Health and Passage Number:

    • Troubleshooting Step: Monitor cell morphology and viability. Use cells within a consistent and low passage number range for your experiments.

    • Recommendation: Maintain a consistent cell culture practice and regularly check for mycoplasma contamination.

  • Inconsistent Compound Dilution:

    • Troubleshooting Step: Review your serial dilution procedure. Ensure thorough mixing at each dilution step.

    • Recommendation: Prepare fresh dilutions for each experiment.

  • Plate Reader or Equipment Issues:

    • Troubleshooting Step: Check the settings and performance of your plate reader or fluorescence microscope.

    • Recommendation: Perform regular maintenance and calibration of your equipment.

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using a Calcium Flux Assay

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on store-operated calcium entry (SOCE).

Materials:

  • Jurkat T-cells (or other suitable cell line)

  • This compound

  • Thapsigargin (B1683126)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Methodology:

  • Cell Preparation:

    • Culture Jurkat T-cells to a density of 1-2 x 10^6 cells/mL.

    • Centrifuge the cells and resuspend in HBSS without Ca2+ at a density of 1 x 10^6 cells/mL.

  • Dye Loading:

    • Add Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS without Ca2+ to remove excess dye.

    • Resuspend the cells in HBSS without Ca2+ at a final density of 1 x 10^6 cells/mL.

  • Compound Treatment:

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in HBSS without Ca2+.

    • Add 50 µL of the RO2959 dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader and measure the baseline fluorescence for 1-2 minutes.

    • Induce store depletion by adding 50 µL of thapsigargin (final concentration 1-2 µM) to all wells.

    • After the intracellular calcium release has returned to baseline, add 50 µL of HBSS with Ca2+ (to a final concentration of 1-2 mM Ca2+) to initiate SOCE.

    • Measure the fluorescence intensity kinetically for 5-10 minutes.

  • Data Analysis:

    • Calculate the peak fluorescence intensity after the addition of Ca2+.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 1: Example Potency Comparison of Different Batches of this compound

Batch IDIC50 (nM) in Jurkat CellsFold Difference vs. Reference
Reference Batch25.5 ± 2.11.0
Batch A28.1 ± 3.51.1
Batch B75.3 ± 8.92.9
Batch C22.9 ± 1.80.9

Visualizations

G cluster_0 This compound Signaling Pathway TCR T-Cell Receptor (TCR) Activation PLC Phospholipase C (PLC) Activation TCR->PLC IP3 IP3 Production PLC->IP3 ER Endoplasmic Reticulum (ER) Ca2+ Store Depletion IP3->ER STIM1 STIM1 Activation ER->STIM1 Orai1 Orai1 Channel Opening STIM1->Orai1 Ca_influx Ca2+ Influx (SOCE) Orai1->Ca_influx NFAT NFAT Activation Ca_influx->NFAT Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression RO2959 RO2959 monohydrochloride RO2959->Orai1

Caption: Signaling pathway of T-cell activation and inhibition by RO2959.

G cluster_1 Experimental Workflow for IC50 Determination start Start: Jurkat T-cells dye_loading Load cells with Fluo-4 AM start->dye_loading wash Wash cells dye_loading->wash plating Plate cells in 96-well plate wash->plating compound_add Add serial dilutions of RO2959 plating->compound_add incubation Incubate compound_add->incubation read_baseline Read baseline fluorescence incubation->read_baseline thapsigargin_add Add Thapsigargin read_baseline->thapsigargin_add read_soc Read SOCE after Ca2+ addition thapsigargin_add->read_soc analysis Data Analysis: Calculate IC50 read_soc->analysis end End analysis->end

Caption: Workflow for determining the IC50 of this compound.

G cluster_2 Troubleshooting Logic for Potency Discrepancies issue Issue: Inconsistent Potency check_batch Perform side-by-side test with a reference batch issue->check_batch discrepancy Discrepancy confirmed? check_batch->discrepancy new_batch Solution: Obtain a new batch discrepancy->new_batch Yes check_storage Check compound storage and prepare fresh stock discrepancy->check_storage No degradation Degradation suspected? check_storage->degradation proper_storage Solution: Ensure proper storage degradation->proper_storage Yes check_assay Review and optimize assay protocol degradation->check_assay No assay_issue Assay variability? check_assay->assay_issue standardize_assay Solution: Standardize assay conditions assay_issue->standardize_assay Yes

References

How to control for solvent effects when using RO2959 monohydrochloride (e.g., DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using RO2959 monohydrochloride and controlling for the solvent effects of Dimethyl Sulfoxide (B87167) (DMSO).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is DMSO a commonly used solvent?

This compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1] It functions by blocking store-operated calcium entry (SOCE) mediated by the Orai1/Stim1 channels, which are crucial for T-cell activation and proliferation.[1][2] Consequently, it potently inhibits the production of human interleukin-2 (B1167480) (IL-2) and blocks T-cell functional pathways.[1][2]

Like many small molecule inhibitors developed for cell-based assays, this compound has low aqueous solubility. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an ideal vehicle for preparing concentrated stock solutions for in vitro use.[3][4][5]

Q2: What are the known biological effects of DMSO that could interfere with my experiment?

DMSO is not biologically inert and can exert its own effects on cells, which makes a proper vehicle control essential.[6] Documented pleiotropic effects include:

  • Altered Cell Growth and Viability: Depending on the cell line and concentration, DMSO can stimulate or inhibit cell proliferation.[5][7]

  • Changes in Gene and Protein Expression: Even at low concentrations, DMSO can alter the expression of numerous genes.[6]

  • Induction of Cell Differentiation: In some cell types, DMSO is a known inducing agent for differentiation.[5]

  • Influence on Signaling Pathways: It can interfere with various cellular signaling pathways.[8]

Q3: What is a vehicle control and why is it absolutely critical?

A vehicle control is an experimental sample treated with the solvent (in this case, DMSO) at the exact same final concentration used to deliver the test compound (RO2959), but without the compound itself.[6] This control is critical because it allows you to distinguish the biological effects of RO2959 from any effects caused by the DMSO solvent.[6] Without a proper vehicle control, any observed results could be misinterpreted as a compound effect when they are, in fact, a solvent artifact.

Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?

The sensitivity to DMSO is highly dependent on the specific cell line.[6][9] However, general guidelines are as follows:

  • < 0.1% (v/v): Widely considered safe for the majority of cell lines with minimal off-target effects.[6][9]

  • 0.1% to 0.5% (v/v): Tolerated by many robust cell lines, but it is highly recommended to perform a dose-response curve to confirm the lack of toxicity for your specific cells.[6]

  • > 0.5% (v/v): Can lead to reduced cell viability and proliferation in a dose-dependent manner for many cell types.[6][7]

Primary cells are often more sensitive than immortalized cell lines, and DMSO concentrations should be kept as low as possible, frequently below 0.1%.[6]

Section 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of RO2959 upon dilution in aqueous media. - Poor Aqueous Solubility: The compound is crashing out of solution when the DMSO concentration drops significantly. - Improper Mixing Technique: Adding aqueous media directly to the concentrated DMSO stock can cause localized precipitation.- Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows a smaller volume to be added to the media, achieving the desired final compound concentration with a lower final DMSO concentration.[6] - Correct Mixing Order: Always add the small volume of DMSO stock solution to the larger volume of pre-warmed cell culture medium while gently mixing. Never add the medium to the DMSO stock.[10] - Use Sonication: For preparing the initial stock solution, sonication can help ensure the compound is fully dissolved.[1][11]
High background signal or unexpected results in the vehicle control group. - High DMSO Concentration: The final DMSO concentration may be toxic or is causing off-target biological effects in your specific cell line. - Cell Line Sensitivity: Your cells may be particularly sensitive to DMSO.- Perform a DMSO Dose-Response Curve: Systematically test a range of DMSO concentrations (e.g., 0.05% to 1.0%) on your cells to determine the highest concentration that does not affect the assay endpoint (e.g., viability, signaling).[6] - Lower Final DMSO Concentration: Based on the dose-response data, adjust your stock concentration to ensure the final DMSO percentage is below the toxic threshold.
Inconsistent results between experiments. - Variable Final DMSO Concentration: Small errors in pipetting or calculation are leading to different final DMSO concentrations across experiments. - Hygroscopic Nature of DMSO: DMSO readily absorbs water from the air. Using "wet" DMSO can alter the solubility and stability of RO2959.[1] - Stock Solution Degradation: Improper storage or repeated freeze-thaw cycles can lead to compound degradation.- Standardize Protocols: Ensure all experiments use the exact same final DMSO concentration for both the drug-treated and vehicle control groups.[12] - Use Anhydrous DMSO: Use fresh, high-purity, anhydrous DMSO for preparing stock solutions.[10] - Aliquot Stock Solutions: Prepare single-use aliquots of the RO2959 stock solution to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.[13]

Section 3: Data Presentation & Key Parameters

Table 1: Solubility & Storage of this compound

ParameterValue & ConditionsSource(s)
Solubility in DMSO 50 mg/mL (107.77 mM); requires sonication.[1]
10 mg/mL (21.55 mM); sonication recommended.[11]
Solubility in Water < 0.1 mg/mL (Insoluble)[1]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month.[1]
Powder Storage -20°C for up to 3 years.[11]

Table 2: Recommended Final DMSO Concentrations for In Vitro Assays

Final DMSO Conc. (v/v)Expected EffectRecommendationSource(s)
< 0.1% Minimal to no effect on most cell lines.Highly Recommended [6][9]
0.1% - 0.5% Tolerated by some robust cell lines; potential for off-target effects.Use with caution; requires validation. [6]
0.5% - 1.0% Often inhibits proliferation; may cause cytotoxicity.Not Recommended without extensive validation. [6][7]
> 1.0% Strong cytotoxic effects expected for most cell lines.Avoid [6][7]

Section 4: Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound (MW: 463.93 g/mol )

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and pipettes

  • Vortex mixer and bath sonicator

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.64 mg of this compound.

  • Add Solvent: Add the weighed powder to a sterile vial. Using a calibrated pipette, add 1 mL of anhydrous DMSO.

  • Dissolve: Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Sonicate: If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes until the solution is clear.[10][11]

  • Inspect: Visually inspect the solution to ensure no particulates are present.

  • Store: Prepare single-use aliquots and store them at -20°C for short-term use (1 month) or -80°C for long-term use (6 months).[1]

Protocol 2: Determining Maximum Tolerated DMSO Concentration

Objective: To identify the highest concentration of DMSO that does not significantly impact cell viability for a specific cell line.

Procedure:

  • Cell Seeding: Plate your cells in a multi-well plate (e.g., 24- or 96-well) at a density that ensures they are in the exponential growth phase at the time of analysis.

  • Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, and 1.0% (v/v). Also, include an untreated control (medium only).

  • Treatment: Replace the old medium with the medium containing the different DMSO concentrations. Ensure each condition is tested in triplicate.

  • Incubation: Incubate the cells for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a preferred method (e.g., Trypan Blue exclusion, MTT, or CellTiter-Glo®).

  • Analysis: Calculate the percent viability for each DMSO concentration relative to the untreated control. Plot percent viability vs. DMSO concentration to determine the highest concentration that does not significantly reduce viability.[6]

Protocol 3: General Protocol for Treating Cells with RO2959

  • Prepare Working Solutions: Thaw an aliquot of your 10 mM RO2959 stock solution and the pure DMSO for the vehicle control.

  • Dilute in Medium: Pre-warm the required volume of cell culture medium. To achieve a final concentration of 1 µM RO2959 in a final volume of 2 mL, add 0.2 µL of the 10 mM stock to the 2 mL of medium (this results in a final DMSO concentration of 0.01%).

  • Prepare Vehicle Control: To the same volume of medium (2 mL), add an equivalent volume (0.2 µL) of pure DMSO. This ensures the vehicle control has a final DMSO concentration of 0.01%, matching the treated sample.

  • Treat Cells: Aspirate the old medium from the cultured cells and gently add the medium containing either RO2959 or the DMSO vehicle.

  • Incubate: Return cells to the incubator for the desired treatment duration before proceeding with your downstream assay.

Section 5: Visualizations

RO2959_Signaling_Pathway cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Orai1 Orai1 Channel Ca_Influx Ca²⁺ Influx (SOCE) Orai1->Ca_Influx ER_Ca Ca²⁺ Store STIM1 STIM1 ER_Ca->STIM1 Depletion STIM1->Orai1 Activation NFAT NFAT Activation Ca_Influx->NFAT Downstream IL-2 Production & T-Cell Proliferation NFAT->Downstream RO2959 RO2959 RO2959->Orai1 Inhibition Experimental_Workflow A Prepare 10 mM Stock of RO2959 in Anhydrous DMSO B Determine Max Tolerated DMSO Concentration for Cell Line (e.g., 0.1%) A->B C Seed Cells and Allow Attachment B->C D Prepare Working Solutions in Media (RO2959 and Vehicle Control) Ensure Final DMSO% is Below Max C->D E Treat Cells D->E F Incubate for Desired Duration E->F G Perform Downstream Assay (e.g., Viability, Cytokine ELISA) F->G Troubleshooting_Flowchart Start Unexpected or Inconsistent Experimental Results? Check_Precipitation Is compound precipitating in media? Start->Check_Precipitation Check_Control Are vehicle controls showing high background or toxicity? Start->Check_Control Check_Stock Are stock solutions old or frequently thawed? Start->Check_Stock Solution_Dilution Optimize Dilution Protocol: 1. Make more concentrated stock 2. Add stock to media (not vice-versa) Check_Precipitation->Solution_Dilution Yes Solution_DMSO_Test Perform DMSO Dose-Response Assay to find No-Effect Conc. Check_Control->Solution_DMSO_Test Yes Solution_Lower_DMSO Lower Final DMSO% Across All Conditions Solution_DMSO_Test->Solution_Lower_DMSO Solution_Stock Use Fresh Anhydrous DMSO Make Single-Use Aliquots Check_Stock->Solution_Stock Yes

References

Overcoming challenges in measuring weak CRAC currents after RO2959 monohydrochloride application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in measuring weak Calcium Release-Activated Calcium (CRAC) currents following the application of RO2959 monohydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in CRAC channel research?

This compound is a potent and selective inhibitor of CRAC channels.[1][2][3] It is a valuable tool for researchers studying the physiological and pathological roles of CRAC channels because it allows for the specific blockade of store-operated calcium entry (SOCE) mediated by these channels.[1][4] Its high potency, with an IC50 of 402 nM for CRAC currents and 25 nM for SOCE mediated by Orai1/STIM1 channels, enables targeted inhibition.[1][2][3]

Q2: I am not seeing any CRAC current even before applying RO2959. What could be the problem?

Several factors can lead to the absence of measurable CRAC currents:

  • Incomplete Store Depletion: CRAC channels are activated by the depletion of calcium from the endoplasmic reticulum (ER).[5][6] Ensure your protocol effectively depletes ER calcium stores. This is typically achieved by including a high concentration of a calcium chelator like EGTA or BAPTA in your pipette solution.[7]

  • Cell Type and Expression Levels: The density of CRAC channels can vary significantly between cell types.[5] Consider using a cell line known to express CRAC channels robustly, such as RBL or Jurkat cells, or cells overexpressing STIM1 and Orai1.[7][8]

  • Run-down of the Current: CRAC currents can "run down" or decrease over time in the whole-cell patch-clamp configuration. The perforated-patch technique can sometimes mitigate this issue.[7][9]

  • Temperature: CRAC current amplitudes can be significantly larger at 37°C compared to room temperature.[7][9]

Q3: After applying RO2959, my signal is completely gone, not just inhibited. Is this normal?

While RO2959 is a potent inhibitor, a complete and instantaneous disappearance of the signal might indicate other issues:

  • High Concentration: You might be using a concentration of RO2959 that is too high, leading to a rapid and complete block of the already weak currents, making them indistinguishable from noise.

  • Seal Instability: The application of any drug can sometimes affect the stability of the gigaohm seal. Monitor the seal resistance throughout the experiment.

  • Off-target Effects at High Concentrations: Although selective, very high concentrations of any pharmacological agent can have off-target effects. It is crucial to perform dose-response experiments to determine the optimal inhibitory concentration for your specific experimental conditions.

Q4: The current I'm measuring is very noisy, making it difficult to analyze the effect of RO2959. How can I reduce the noise?

Measuring the femtoampere-level currents of single CRAC channels is challenging due to their extremely low conductance.[5] Here are some strategies to reduce noise:

  • Proper Grounding: Ensure all equipment in your patch-clamp rig is connected to a common ground to avoid ground loops, which are a major source of 50/60 Hz noise.[10]

  • Faraday Cage: Use a Faraday cage to shield your setup from external electromagnetic interference.[11]

  • Pipette Holder and Pipette: Keep the pipette holder clean and dry.[12] Fire-polishing the pipette tip can also help in obtaining a better seal and reducing noise.

  • Filtering: Apply a low-pass filter to your recordings to remove high-frequency noise. However, be cautious not to over-filter, as this can distort the kinetics of the current.[13][14]

  • Perfusion System: Ensure your perfusion system is properly grounded and does not introduce mechanical vibrations or electrical noise.[11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No discernible CRAC current before drug application. Incomplete depletion of ER calcium stores.Use a high concentration of EGTA (10-20 mM) or BAPTA in the internal pipette solution to passively deplete stores. Alternatively, pretreat cells with a SERCA pump inhibitor like thapsigargin.[15]
Low expression of CRAC channels in the chosen cell type.Use a cell line with known high expression of endogenous CRAC channels (e.g., RBL, Jurkat) or a system with STIM/Orai overexpression.[7][8]
Current run-down in whole-cell configuration.Consider using the perforated-patch technique with nystatin (B1677061) or amphotericin B to maintain the intracellular environment.[7][9]
Signal-to-noise ratio is too low to resolve inhibited currents. High background noise in the recording setup.Systematically check for and eliminate sources of electrical noise (grounding, shielding).[10][11] Optimize filtering settings on your amplifier.
Very small single-channel conductance of CRAC channels.Increase the number of active channels by ensuring robust store depletion. Consider signal averaging if the stimulus is repeatable.
Low seal resistance.Aim for a gigaohm seal (>1 GΩ). If the seal is unstable, try different pipette polishing techniques or cell culture conditions.
Drug application introduces artifacts or instability. Mechanical disturbance from the perfusion system.Ensure the perfusion outflow is gentle and does not dislodge the cell or disrupt the seal.
Solvent (e.g., DMSO) affecting the cell membrane or channels.Keep the final solvent concentration as low as possible (typically <0.1%). Run a vehicle control to assess the effect of the solvent alone.
The drug itself may have effects on the membrane.Monitor seal resistance and whole-cell capacitance during drug application.
Inconsistent or unexpected results with RO2959. Degradation of the compound.Prepare fresh stock solutions of this compound regularly and store them properly as recommended by the manufacturer.
Cell health is compromised.Ensure cells are healthy and not passaged too many times. Poor cell health can lead to leaky membranes and inconsistent channel activity.[16]
Presence of contaminating ion channels.Other ion channels, such as TRPM7, can contaminate CRAC current recordings.[7] Use specific ion channel blockers or voltage protocols to isolate ICRAC.

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of RO2959

TargetIC50 ValueCell Type/SystemReference
CRAC Channel Current (ICRAC)402 nMRBL-2H3 cells[1][6]
Store-Operated Calcium Entry (SOCE)25 nMCHO cells expressing Orai1/STIM1[1][2][3]
SOCE in activated CD4+ T lymphocytes265 nMHuman primary CD4+ T cells[1][3]
Orai125 nMCHO cells overexpressing STIM1 and Orai1[3][6]
Orai3530 nMCHO cells overexpressing STIM1 and Orai3[1][3][6]

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for ICRAC Measurement
  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 145 NaCl, 5 CsCl, 1 MgCl2, 10 HEPES, 10 Glucose, 10 CaCl2 (adjust as needed). pH 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 145 Cesium Methane Sulfonate, 8 NaCl, 3.5 MgCl2, 10 HEPES, 20 EGTA. pH 7.2 with CsOH.

  • Pipettes: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[17]

  • Recording:

    • Establish a gigaohm seal (>1 GΩ) with a cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at 0 mV.

    • Apply voltage ramps (e.g., -100 to +100 mV over 100 ms) every 1-2 seconds to monitor current development.[7][9]

    • Allow the CRAC current to develop for several minutes as the EGTA from the pipette diffuses into the cell and depletes the ER stores.[17]

  • Drug Application: Once a stable ICRAC is established, perfuse the bath with the external solution containing the desired concentration of this compound.

  • Data Analysis: Subtract the leak current recorded before CRAC activation. Measure the current amplitude at a negative potential (e.g., -80 mV) to quantify the inhibitory effect of RO2959.

Mandatory Visualizations

CRAC_Channel_Activation_and_Inhibition cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (Ca2+ Bound) STIM1_active STIM1 (Ca2+ Unbound) Oligomerized STIM1_inactive->STIM1_active Store Depletion Orai1_closed Orai1 Channel (Closed) STIM1_active->Orai1_closed Coupling Ca_store Ca2+ Store Ca_store->STIM1_inactive High [Ca2+] Orai1_open Orai1 Channel (Open) Orai1_closed->Orai1_open Activation Cytosol_Ca Cytosolic Ca2+ Increase Orai1_open->Cytosol_Ca RO2959 RO2959 monohydrochloride RO2959->Orai1_open Inhibition Extracellular Extracellular Ca2+ Extracellular->Orai1_open Ca2+ Influx

Caption: CRAC Channel Activation by Store Depletion and Inhibition by RO2959.

Troubleshooting_Workflow Start Start: Measuring weak CRAC currents with RO2959 Problem Encountering a Problem? Start->Problem No_Current No initial CRAC current? Problem->No_Current Yes Success Successful Measurement Problem->Success No Check_Depletion Verify Store Depletion (EGTA/Thapsigargin) No_Current->Check_Depletion Yes Low_SNR Low Signal-to-Noise Ratio? No_Current->Low_SNR No Check_Depletion->Problem Check_Cells Use appropriate cell line (RBL, Jurkat, Overexpression) Check_Cells->Problem Check_Grounding Check Grounding & Shielding (Faraday Cage) Low_SNR->Check_Grounding Yes Drug_Artifacts Drug Application Artifacts? Low_SNR->Drug_Artifacts No Optimize_Filter Optimize Low-Pass Filter Check_Grounding->Optimize_Filter Optimize_Filter->Problem Vehicle_Control Run Vehicle Control (e.g., DMSO) Drug_Artifacts->Vehicle_Control Yes Drug_Artifacts->Success No Check_Perfusion Check Perfusion System (Speed, Stability) Vehicle_Control->Check_Perfusion Check_Perfusion->Problem

Caption: Troubleshooting workflow for measuring weak CRAC currents.

References

Validation & Comparative

A Comparative Analysis of RO2959 Monohydrochloride and Other CRAC Channel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of RO2959 monohydrochloride with other prominent Calcium Release-Activated Calcium (CRAC) channel inhibitors. The data presented is compiled from various studies to offer an objective overview of their performance, supported by experimental methodologies and visual representations of key biological pathways and workflows.

Introduction to CRAC Channels and Their Inhibition

Calcium Release-Activated Calcium (CRAC) channels are crucial mediators of store-operated calcium entry (SOCE), a fundamental process in cellular signaling. This pathway is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by stromal interaction molecules (STIMs). Activated STIMs then translocate to the plasma membrane to gate the Orai protein channels, forming the CRAC channel and allowing an influx of extracellular calcium. This calcium influx is vital for a multitude of cellular functions, particularly in immune cells where it governs processes like T-cell activation, proliferation, and cytokine production. The critical role of CRAC channels in these pathways makes them a significant target for therapeutic intervention in various autoimmune and inflammatory diseases.

This compound has emerged as a potent and selective inhibitor of CRAC channels, demonstrating significant promise in preclinical studies. This guide aims to contextualize its efficacy by comparing it against other well-characterized CRAC channel inhibitors.

Comparative Efficacy of CRAC Channel Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other notable CRAC channel inhibitors across different experimental setups and cell lines. This quantitative data allows for a direct comparison of their potency.

InhibitorTarget/AssayCell LineIC50
This compound CRAC Channel Current (Icrac)RBL-2H3402 nM[1]
SOCE (Orai1/Stim1)CHO (stably expressing)25 nM[2]
SOCEActivated CD4+ T lymphocytes265 nM[2]
Orai1-25 nM[2]
Orai3-530 nM[2]
YM-58483 (BTP2) Thapsigargin-induced Ca2+ influxJurkat T cells100 nM[3][4]
T-cell proliferation-12.7 nM
Synta66 IcracRBL cells1.4 µM[3]
SOCEHuman vascular smooth muscle cells26 nM & 43 nM[5][6]
SOCEHL-601.76 µM[5][6]
SOCEJurkat1 µM[5][6]
GSK-7975A Icrac (Orai1/STIM1)HEK293 cells~4 µM[3][7]
SOCE-3.4 µM[1][8]
IcracRBL cells800 nM

Signaling Pathway and Experimental Workflow Diagrams

To visually elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

CRAC Channel Signaling Pathway

CRAC_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol ER_Ca Ca2+ STIM1 STIM1 ER_Ca->STIM1 5. Store Depletion    Sensed Orai1 Orai1 STIM1->Orai1 6. STIM1-Orai1    Coupling Ca_Cytosol [Ca2+]i Increase Orai1->Ca_Cytosol Receptor Cell Surface Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 2. Hydrolysis IP3 IP3 PIP2->IP3 IP3R IP3R IP3->IP3R 3. Binding IP3R->ER_Ca 4. Ca2+ Release NFAT_activation NFAT Activation Ca_Cytosol->NFAT_activation 8. Downstream Signaling Gene_Expression Gene Expression (e.g., IL-2) NFAT_activation->Gene_Expression Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->Orai1 7. Ca2+ Influx (SOCE) Ligand Ligand Ligand->Receptor 1. Activation RO2959 RO2959 RO2959->Orai1 Inhibition

Caption: The CRAC channel signaling cascade.

Experimental Workflow for Evaluating CRAC Channel Inhibitors

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_Cellular Cell-Based Functional Assays Electrophysiology Electrophysiology (Patch Clamp) Data_Analysis Data Analysis (IC50 Determination) Electrophysiology->Data_Analysis Calcium_Imaging Calcium Imaging (SOCE Assay) Calcium_Imaging->Data_Analysis Proliferation T-Cell Proliferation Assay Proliferation->Data_Analysis Cytokine Cytokine Release Assay Cytokine->Data_Analysis Start Select CRAC Channel Inhibitor (e.g., RO2959) Start->Electrophysiology Start->Calcium_Imaging Start->Proliferation Start->Cytokine

Caption: Workflow for assessing CRAC inhibitor efficacy.

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to evaluate the efficacy of CRAC channel inhibitors.

Electrophysiology (Whole-Cell Patch Clamp)

This technique directly measures the ion flow (Icrac) through CRAC channels.

  • Cell Preparation: Cells (e.g., RBL-1, HEK293, or Jurkat T cells) are cultured on coverslips. For recording, a coverslip is transferred to a recording chamber on a microscope stage and perfused with an extracellular solution.

  • Solutions:

    • Intracellular (Pipette) Solution: Typically contains a high concentration of a calcium chelator like EGTA or BAPTA to passively deplete ER calcium stores. To mimic physiological activation, inositol (B14025) 1,4,5-trisphosphate (IP₃) can be included to actively deplete the stores.

    • Extracellular (Bath) Solution: Contains physiological concentrations of ions. To elicit CRAC currents, a solution with a specific concentration of Ca²⁺ (e.g., 20 mM) is applied after store depletion. A divalent cation-free (DVF) solution can be used to measure larger Na⁺ currents through the channels.

  • Recording:

    • A glass micropipette filled with the intracellular solution is used to form a high-resistance seal (giga-ohm seal) with the cell membrane.

    • The cell membrane is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment.

    • The cell is held at a specific holding potential (e.g., 0 mV) to minimize the activity of voltage-gated channels.

    • Voltage ramps (e.g., -100 mV to +100 mV over 100 ms) are applied to measure the current-voltage relationship of the CRAC channels.

    • The development of Icrac is monitored over time as the stores deplete.

  • Inhibitor Application: The inhibitor is added to the extracellular solution at various concentrations to determine its effect on the Icrac amplitude, from which an IC50 value can be calculated.

Calcium Imaging for Store-Operated Calcium Entry (SOCE)

This method measures changes in intracellular calcium concentration in response to store depletion and subsequent calcium influx.

  • Cell Preparation and Dye Loading: Cells are seeded on coverslips or in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Experimental Procedure:

    • Cells are initially bathed in a calcium-free buffer.

    • ER calcium stores are depleted by applying a SERCA pump inhibitor, such as thapsigargin, or a relevant agonist that generates IP₃. This leads to a transient increase in intracellular calcium due to release from the ER.

    • Once the intracellular calcium level returns to a baseline, a buffer containing calcium is added back to the cells.

    • The subsequent rise in intracellular calcium is due to SOCE through CRAC channels.

  • Inhibitor Assessment: The inhibitor is pre-incubated with the cells before the experiment or added before the calcium add-back step. The reduction in the SOCE-mediated calcium peak in the presence of the inhibitor is used to determine its potency (IC50). Fluorescence is measured using a fluorescence microscope or a plate reader.

T-Cell Proliferation Assay

This assay assesses the ability of an inhibitor to block the proliferation of T-cells, a key downstream function of CRAC channel activity.

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) or purified T-cells are cultured in 96-well plates.

  • Stimulation: T-cells are stimulated to proliferate using mitogens (e.g., phytohemagglutinin (PHA)) or antibodies against CD3 and CD28.

  • Inhibitor Treatment: The CRAC channel inhibitor is added to the culture medium at various concentrations at the time of stimulation.

  • Proliferation Measurement: After a set incubation period (e.g., 72 hours), cell proliferation is quantified. Common methods include:

    • [³H]-Thymidine Incorporation: Radiolabeled thymidine (B127349) is added to the culture, and its incorporation into the DNA of proliferating cells is measured.

    • BrdU Assay: A non-radioactive alternative where bromodeoxyuridine (BrdU) incorporation is detected using an antibody-based ELISA.

    • CFSE Staining: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE), a dye that is diluted with each cell division. The reduction in fluorescence intensity is measured by flow cytometry.

  • Data Analysis: The inhibition of proliferation at different inhibitor concentrations is used to calculate the IC50 value.

Cytokine Release Assay

This assay measures the production and secretion of cytokines (e.g., IL-2, IFN-γ, TNF-α) by immune cells following activation, a process highly dependent on CRAC channel-mediated calcium signaling.

  • Cell Culture and Stimulation: Similar to the proliferation assay, immune cells (e.g., PBMCs or specific T-cell lines) are cultured and stimulated.

  • Inhibitor Treatment: The CRAC channel inhibitor is added at varying concentrations.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of specific cytokines in the supernatant is measured using methods such as:

    • ELISA (Enzyme-Linked Immunosorbent Assay): A highly specific and sensitive antibody-based method for quantifying individual cytokines.

    • Multiplex Bead Array (e.g., Luminex): Allows for the simultaneous measurement of multiple cytokines in a single sample.

  • Data Analysis: The reduction in cytokine levels in the presence of the inhibitor is used to determine its inhibitory potency.

Conclusion

This compound demonstrates high potency as a CRAC channel inhibitor, with particular selectivity for Orai1-containing channels. Its efficacy in blocking SOCE, T-cell proliferation, and cytokine production is comparable or superior to other well-known inhibitors such as YM-58483. The data presented in this guide, along with the detailed methodologies, provides a valuable resource for researchers evaluating CRAC channel inhibitors for therapeutic development or as tool compounds for investigating calcium signaling pathways. The distinct pharmacological profiles of these inhibitors highlight the importance of selecting the appropriate compound based on the specific research question and experimental system.

References

Validation of RO2959 monohydrochloride's selectivity for Orai1 over other ion channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of RO2959 monohydrochloride's selectivity for the Orai1 ion channel over other ion channels. The information presented is supported by experimental data to assist researchers in evaluating this compound for their specific applications.

Executive Summary

This compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, with a primary molecular target of Orai1. Experimental data demonstrates that RO2959 exhibits significantly higher potency for Orai1 over its isoform Orai3. While comprehensive screening has been performed, some off-target effects have been noted at higher concentrations, which are detailed in this guide.

Data Presentation

The following table summarizes the quantitative data on the inhibitory activity of this compound against Orai isoforms and the overall CRAC channel current.

TargetIC50 Value (nM)Cell LineReference
Orai125CHO cells stably expressing human Orai1 and STIM1[1]
Orai3530CHO cells stably expressing human Orai3 and STIM1[1]
CRAC Channel (ICRAC)402RBL-2H3 cells[2]
Store Operated Calcium Entry (SOCE)265Activated CD4+ T lymphocytes[1]

Selectivity for Orai1 over Orai3: RO2959 is approximately 21-fold more selective for Orai1 over Orai3, as indicated by their respective IC50 values.[1]

Off-Target Selectivity: RO2959 has been screened against a panel of other ion channels and receptors. While specific IC50 values for a broad range of ion channels are not publicly available in a comprehensive table, studies have reported that RO2959 shows no significant off-target effects on various voltage-gated calcium (CaV), sodium (NaV), and potassium (KV) channels, as well as members of the TRPC and TRPM channel families at concentrations effective for Orai1 inhibition.

However, at a concentration of 3 µM, RO2959 was found to inhibit the 5-hydroxytryptamine receptor 2B (5-HT2B) by 87% and the peripheral benzodiazepine (B76468) (BZD) receptors by 89%.

Experimental Protocols

The selectivity of this compound for Orai1 is primarily determined through two key experimental techniques: patch-clamp electrophysiology and calcium imaging .

Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the Orai1 channels in the cell membrane, providing a precise assessment of channel inhibition.

Objective: To determine the concentration-dependent inhibitory effect of RO2959 on Orai1-mediated currents (ICRAC).

Cell Lines:

  • HEK293 cells stably co-expressing human Orai1 and STIM1.

  • RBL-2H3 cells, which endogenously express CRAC channels.

General Protocol:

  • Cell Preparation: Cells are cultured on glass coverslips to a confluency of 50-80%.

  • Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Solutions:

    • External (Bath) Solution (in mM): 145 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 145 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 10 BAPTA, pH adjusted to 7.2 with CsOH. To induce store depletion and activate Orai1 channels, IP₃ (Inositol 1,4,5-trisphosphate) can be included in the pipette solution.

  • Recording:

    • A whole-cell patch-clamp configuration is established.

    • The cell is held at a holding potential of 0 mV.

    • Voltage ramps (e.g., -100 to +100 mV over 100 ms) are applied periodically to elicit the characteristic inwardly rectifying ICRAC.

    • Once a stable baseline current is established, RO2959 is perfused into the bath at various concentrations.

  • Data Analysis: The inhibition of the current at a specific negative potential (e.g., -80 mV) is measured for each concentration of RO2959. The IC50 value is then calculated by fitting the concentration-response data to a Hill equation.

Calcium Imaging

This method measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to store-operated calcium entry (SOCE), providing a functional readout of Orai1 channel activity.

Objective: To quantify the inhibitory effect of RO2959 on SOCE mediated by Orai1.

Cell Lines:

  • CHO or HEK293 cells stably expressing human Orai1 and STIM1.

  • Primary cells such as human CD4+ T lymphocytes.

General Protocol:

  • Cell Loading: Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM, in a serum-free medium.

  • Store Depletion: To initiate SOCE, the intracellular calcium stores are depleted. This is typically achieved by treating the cells with a SERCA (Sarco/endoplasmic reticulum Ca²⁺-ATPase) pump inhibitor, such as thapsigargin, in a calcium-free buffer.

  • Calcium Add-back: After store depletion, calcium is reintroduced to the extracellular solution. The subsequent increase in intracellular calcium is due to SOCE through Orai1 channels.

  • Inhibitor Treatment: To determine the effect of RO2959, cells are pre-incubated with varying concentrations of the compound before store depletion and calcium add-back.

  • Data Acquisition: The fluorescence of the calcium indicator is continuously measured using a fluorescence microscope or a plate reader. The ratio of fluorescence at two different excitation wavelengths (for Fura-2) is calculated to determine the intracellular calcium concentration.

  • Data Analysis: The peak increase in intracellular calcium following calcium add-back is measured for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Below are diagrams illustrating the key signaling pathway and experimental workflows described.

Orai1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (inactive) [Ca2+ bound] STIM1_active STIM1 (active) [Ca2+ unbound] STIM1_inactive->STIM1_active Store Depletion (e.g., Thapsigargin) Orai1_closed Orai1 Channel (Closed) STIM1_active->Orai1_closed Translocation & Interaction Ca_store Ca2+ Store Orai1_open Orai1 Channel (Open) Orai1_closed->Orai1_open Ca_influx [Ca2+]i ↑ Orai1_open->Ca_influx Ca2+ Influx (SOCE) RO2959 RO2959 RO2959->Orai1_open Inhibition

Caption: Orai1 Signaling Pathway and RO2959 Inhibition.

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (Orai1/STIM1 expressing cells) start->cell_prep patch Establish Whole-Cell Patch-Clamp cell_prep->patch baseline Record Baseline I_CRAC patch->baseline apply_ro2959 Apply RO2959 (various concentrations) baseline->apply_ro2959 record_inhibition Record Inhibited I_CRAC apply_ro2959->record_inhibition analysis Data Analysis (IC50 Calculation) record_inhibition->analysis end End analysis->end

Caption: Patch-Clamp Electrophysiology Workflow.

Calcium_Imaging_Workflow start Start cell_loading Load Cells with Fura-2 AM start->cell_loading pre_incubation Pre-incubate with RO2959 cell_loading->pre_incubation store_depletion Deplete Ca2+ Stores (Thapsigargin in Ca2+-free buffer) pre_incubation->store_depletion ca_addback Add Extracellular Ca2+ store_depletion->ca_addback measure_fluorescence Measure [Ca2+]i Increase ca_addback->measure_fluorescence analysis Data Analysis (IC50 Calculation) measure_fluorescence->analysis end End analysis->end

Caption: Calcium Imaging Workflow for SOCE Inhibition.

References

A Head-to-Head Battle: Cross-Validation of RO2959 Monohydrochloride's Effects with Genetic Knockdown of Orai1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism and impact of therapeutic compounds is paramount. This guide provides a comprehensive comparison of two key methods for interrogating the function of the Orai1 calcium channel: pharmacological inhibition with RO2959 monohydrochloride and genetic silencing via RNA interference (RNAi).

This comparison guide delves into the experimental data supporting the effects of both approaches on store-operated calcium entry (SOCE), cell proliferation, and downstream signaling pathways. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms, this guide aims to offer an objective resource for designing and interpreting experiments targeting Orai1.

Executive Summary

Both this compound and genetic knockdown of Orai1 effectively abrogate Orai1-mediated cellular processes. RO2959 is a potent and selective small molecule inhibitor that offers acute and reversible control over Orai1 function. Genetic knockdown, typically through siRNA, provides a powerful tool for studying the long-term consequences of reduced Orai1 expression. While both methods lead to a significant reduction in SOCE and can inhibit cell proliferation, the magnitude of these effects can vary depending on the specific cell type and experimental conditions. This guide provides the data to help researchers choose the most appropriate method for their specific research questions.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative effects of this compound and Orai1 genetic knockdown on key cellular functions as reported in various studies. It is important to note that direct comparisons should be made with caution, as the data are compiled from studies using different cell lines and experimental setups.

Intervention Target Effect on Store-Operated Calcium Entry (SOCE) Cell Type Reference
This compoundOrai1/STIM1 channelsIC50 of 25 nMCHO cells stably expressing human Orai1 and STIM1[1]
This compoundCRAC channelIC50 of 402 nMRBL-2H3 cells[1][2]
This compoundSOCE in activated CD4+ T lymphocytesIC50 of 265 nMHuman primary CD4+ T lymphocytes[1][3]
Orai1 siRNA KnockdownOrai1~80% reduction in SOCEHEK-293 cells[4]
Orai1 siRNA KnockdownOrai1Significantly attenuated SOCEHuman aortic smooth muscle cells
Orai1 shRNA KnockdownOrai1~20% of original Orai1 expressionEsophageal squamous carcinoma cells[5]
Intervention Target Effect on Cell Proliferation Cell Type Reference
This compoundCRAC channelCompletely inhibits T cell proliferationHuman primary CD4+ T lymphocytes[1][3][6]
Orai1 siRNA KnockdownOrai1Decreased cell proliferationMC3T3-E1 osteoblasts[7][8]
Orai1 siRNA KnockdownOrai1No significant effect on proliferationHEK-293 cells[4]
Orai1 shRNA KnockdownOrai1Reduced cell proliferationEsophageal squamous carcinoma cells[5]
Orai1 siRNA KnockdownOrai1Markedly inhibited proliferationHuman aortic smooth muscle cells
Orai1 KnockdownOrai1Inhibited PI3K/AKT/ERK pathway, influencing proliferationNon-small cell lung cancer cells[9]

Signaling Pathways and Experimental Overviews

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum RO2959 RO2959 Orai1 Orai1 RO2959->Orai1 Inhibition Ca2+ Influx Ca2+ Influx Orai1->Ca2+ Influx STIM1 STIM1 STIM1->Orai1 Activation ER Ca2+ ER Ca2+ ER Ca2+->STIM1 Depletion Downstream Signaling Downstream Signaling Ca2+ Influx->Downstream Signaling

Caption: Mechanism of RO2959 inhibition on Orai1-mediated calcium influx.

Start Start Cell Culture Cell Culture Start->Cell Culture Transfection with Orai1 siRNA Transfection with Orai1 siRNA Cell Culture->Transfection with Orai1 siRNA Incubation (e.g., 48-72h) Incubation (e.g., 48-72h) Transfection with Orai1 siRNA->Incubation (e.g., 48-72h) Protein Extraction Protein Extraction Incubation (e.g., 48-72h)->Protein Extraction Functional Assays Functional Assays Incubation (e.g., 48-72h)->Functional Assays Western Blot for Orai1 Western Blot for Orai1 Protein Extraction->Western Blot for Orai1 End End Western Blot for Orai1->End Functional Assays->End

Caption: Experimental workflow for Orai1 genetic knockdown and validation.

Experimental Protocols

Orai1 Genetic Knockdown using siRNA

This protocol provides a general framework for siRNA-mediated knockdown of Orai1 in cultured cells. Optimization of siRNA concentration and incubation time is recommended for each cell line.

Materials:

  • Orai1-specific siRNA and non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Cell culture medium and supplements

  • 6-well plates

  • Cultured cells

Procedure:

  • Cell Seeding: Twenty-four hours prior to transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute the desired amount of Orai1 siRNA or control siRNA into Opti-MEM™.

    • In a separate tube, dilute the transfection reagent into Opti-MEM™.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in each well.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Validation and Functional Assays: After incubation, harvest the cells to validate knockdown efficiency by Western blot or qPCR and proceed with functional assays.

Western Blot for Orai1 Protein Expression

This protocol describes the detection of Orai1 protein levels following genetic knockdown.

Materials:

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against Orai1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-Orai1 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

Calcium Imaging using Fura-2 AM

This protocol outlines the measurement of intracellular calcium concentrations to assess SOCE.

Materials:

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

  • Thapsigargin (B1683126) or other ER Ca2+-ATPase inhibitor

  • Fluorescence microscope with ratiometric imaging capabilities

Procedure:

  • Cell Loading: Incubate the cells with Fura-2 AM and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells with HBSS to remove extracellular dye.

  • Baseline Measurement: Perfuse the cells with Ca2+-free HBSS and record the baseline Fura-2 fluorescence ratio (340/380 nm excitation).

  • Store Depletion: Add thapsigargin to the Ca2+-free HBSS to deplete endoplasmic reticulum calcium stores and continue recording.

  • SOCE Measurement: Reintroduce Ca2+-containing HBSS to the cells and record the increase in the Fura-2 fluorescence ratio, which represents SOCE.

  • Data Analysis: Analyze the change in the 340/380 nm fluorescence ratio over time to quantify intracellular calcium concentrations.

Conclusion

The cross-validation of effects from this compound and Orai1 genetic knockdown provides a robust framework for studying Orai1's role in cellular physiology and pathology. RO2959 offers a rapid and reversible means to probe Orai1 function, making it ideal for acute studies and validating observations from genetic approaches. Conversely, Orai1 knockdown allows for the investigation of the long-term consequences of reduced Orai1 expression, providing complementary insights. The choice between these powerful techniques will ultimately depend on the specific scientific question being addressed. The data and protocols presented in this guide are intended to facilitate informed experimental design and the objective interpretation of results in the pursuit of novel therapeutic strategies targeting Orai1.

References

RO2959 Monohydrochloride Demonstrates Superior Potency Over SKF-96365 in Blocking Store-Operated Calcium Entry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular signaling and drug development, the selection of a potent and specific inhibitor is critical. In the context of Store-Operated Calcium Entry (SOCE), a crucial pathway regulating a myriad of cellular functions, both RO2959 monohydrochloride and SKF-96365 are utilized as inhibitors. However, experimental evidence clearly indicates that this compound is a significantly more potent and selective inhibitor of SOCE compared to SKF-96365.

A direct, side-by-side comparison of various SOCE inhibitors has provided definitive data on the relative potencies of these two compounds. In a study utilizing a fluorescence-based calcium recording system in HEK293 cells, RO2959 demonstrated an IC50 value of less than 0.5 µM for the inhibition of thapsigargin-induced SOCE. In stark contrast, SKF-96365 exhibited an IC50 of 16 µM under the same experimental conditions, indicating substantially lower potency.[1]

Potency and Selectivity: A Clear Distinction

The disparity in potency is further underscored by the compounds' mechanisms of action and selectivity. This compound is recognized as a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, the primary channel responsible for SOCE.[2][3][4] Specifically, it is a potent blocker of SOCE mediated by Orai1/Stim1 channels, with IC50 values reported to be as low as 25 nM in certain experimental systems.[2][5][6] Its high selectivity for CRAC channels minimizes off-target effects, making it a more precise tool for studying SOCE-mediated pathways.[7]

On the other hand, SKF-96365 is a non-specific inhibitor of SOCE.[8] Its inhibitory action extends beyond CRAC channels to include TRPC channels, voltage-gated calcium channels, and potassium channels.[7][9] This broad-spectrum activity can complicate the interpretation of experimental results, as the observed effects may not be solely attributable to the inhibition of SOCE.

The following table summarizes the key quantitative data comparing the potency of this compound and SKF-96365.

CompoundIC50 (SOCE Inhibition)Primary Target(s)Selectivity
This compound < 0.5 µM[1], 25 nM (Orai1/Stim1)[2][5][6]CRAC (Orai1/Stim1) Channels[2][3][4]High[7]
SKF-96365 16 µM[1]SOCE, TRPC channels, Voltage-gated Ca2+ channels, K+ channels[7][9]Non-selective[7][8]

Understanding the SOCE Pathway and Inhibition

Store-Operated Calcium Entry is a fundamental signaling process initiated by the depletion of calcium stores from the endoplasmic reticulum (ER). This depletion is sensed by STIM (Stromal Interaction Molecule) proteins in the ER membrane, which then translocate and aggregate near the plasma membrane. There, they interact with and activate Orai channels, forming the CRAC channel pore and allowing the influx of extracellular calcium into the cell. This influx is critical for a wide range of cellular processes, including gene transcription, cell proliferation, and immune responses.

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca²⁺ STIM1_inactive STIM1 (Inactive) ER_Ca->STIM1_inactive High [Ca²⁺] STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active ER Ca²⁺ Depletion Orai1_closed Orai1 (Closed) STIM1_active->Orai1_closed Interaction & Activation Orai1_open Orai1 (Open) Orai1_closed->Orai1_open Cytosol_Ca Cytosolic Ca²⁺ ↑ Orai1_open->Cytosol_Ca Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Orai1_open Influx Downstream Downstream Signaling Cytosol_Ca->Downstream RO2959 RO2959 RO2959->Orai1_open Inhibits SKF96365 SKF-96365 SKF96365->Orai1_open Inhibits

Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway and points of inhibition.

Experimental Methodologies for Potency Determination

The comparative data presented is based on a robust experimental protocol designed to quantify the inhibition of SOCE. A typical workflow for such an assay is outlined below.

SOCE_Inhibition_Assay start Start cell_prep HEK293 cells are seeded and grown overnight start->cell_prep dye_loading Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) cell_prep->dye_loading inhibitor_incubation Cells are pre-incubated with varying concentrations of RO2959 or SKF-96365 dye_loading->inhibitor_incubation soc_induction SOCE is induced by adding thapsigargin (B1683126) in a calcium-free buffer inhibitor_incubation->soc_induction ca_addition Extracellular calcium is added to initiate calcium influx soc_induction->ca_addition measurement Changes in intracellular calcium are measured using a fluorescence plate reader ca_addition->measurement analysis IC50 values are calculated from the dose-response curves measurement->analysis end End analysis->end

Caption: A generalized workflow for a SOCE inhibition assay.

Detailed Experimental Protocol

The following provides a more detailed description of the methodology used in the side-by-side comparison of RO2959 and SKF-96365[1][10]:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in appropriate media and seeded into 96-well plates.

  • Fluorescent Dye Loading: The cells are loaded with a ratiometric calcium indicator, such as Fura-2 AM, which allows for the quantification of intracellular calcium concentrations by measuring the ratio of fluorescence emission at two different excitation wavelengths.

  • Inhibitor Treatment: Cells are pre-incubated with a range of concentrations of either this compound or SKF-96365 for a defined period (e.g., 30 minutes) to allow for compound binding.

  • Induction of Store Depletion: To initiate SOCE, the endoplasmic reticulum Ca2+-ATPase pump is inhibited using thapsigargin in a calcium-free buffer. This leads to the passive depletion of calcium from the ER stores.

  • Measurement of Calcium Influx: Following store depletion, a solution containing a known concentration of extracellular calcium is added to the cells. The subsequent influx of calcium through the activated store-operated channels is monitored in real-time by recording the changes in fluorescence of the calcium indicator.

  • Data Analysis: The peak increase in intracellular calcium concentration following the addition of extracellular calcium is determined for each inhibitor concentration. These values are then used to generate dose-response curves, from which the IC50 value (the concentration of inhibitor required to reduce the calcium influx by 50%) is calculated.

Conclusion

Based on the available experimental data, this compound is unequivocally a more potent inhibitor of Store-Operated Calcium Entry than SKF-96365. Its high potency, with IC50 values in the nanomolar to low micromolar range, and its selectivity for CRAC channels make it a superior tool for researchers specifically investigating the roles of SOCE in various physiological and pathological processes. While SKF-96365 can inhibit SOCE, its lower potency and non-specific nature necessitate careful consideration and interpretation of experimental outcomes. For studies demanding precise and targeted inhibition of SOCE, this compound is the recommended choice.

References

Assessing the Specificity of RO2959 Monohydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RO2959 monohydrochloride's performance against other common inhibitors of store-operated calcium entry (SOCE). The information presented, supported by experimental data, is intended to facilitate informed decisions in the selection of pharmacological tools for studying Calcium Release-Activated Calcium (CRAC) channel function.

This compound has emerged as a potent and selective inhibitor of CRAC channels, which are pivotal in cellular calcium signaling and have been implicated in a variety of physiological and pathological processes, including immune responses and inflammatory diseases.[1][2] This guide delves into the specificity of RO2959 in different cell types and provides a comparative analysis with other widely used CRAC channel inhibitors.

Performance Comparison of CRAC Channel Inhibitors

The inhibitory potency of this compound and other SOCE inhibitors varies across different cell types and against different Orai channel isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) from various studies. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions can differ between studies.[3]

InhibitorTarget/AssayCell TypeIC50Reference(s)
RO2959 Orai1/STIM1-mediated SOCECHO cells25 nM[4]
Orai3/STIM1-mediated SOCECHO cells530 nM[4]
CRAC channel current (I-CRAC)RBL-2H3 cells402 nM[4]
SOCEActivated CD4+ T lymphocytes265 nM[4]
IL-2 ProductionHuman T-cells15 nM[5]
SOCEHEK293 cells490 nM[6]
YM-58483 (BTP2) Thapsigargin-induced Ca2+ influxJurkat T-cells100 nM[7]
T cell proliferation (MLR)Human lymphocytes330 nM[8]
GSK-5498A CRAC channel current (I-CRAC)HEK cells (STIM1/Orai1)~1 µM[7]
GSK-7975A STIM1-mediated Orai1/Orai3 currentsHEK293 cells~4 µM[7]
Synta-66 CRAC channel current (I-CRAC)RBL cells1.4 µM[9]
SOCEHEK293 cells209 nM[6]

Signaling Pathways and Experimental Workflows

To understand the context of RO2959's action, it is crucial to visualize the CRAC channel signaling pathway and the experimental workflows used to assess inhibitor potency.

CRAC_Signaling_Pathway cluster_receptor Cell Membrane cluster_er Endoplasmic Reticulum Receptor Receptor PLC PLC Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis IP3 IP3 PIP2->IP3 Ca_ER Ca2+ (ER Store) IP3->Ca_ER 4. Ca2+ Release Orai1 Orai1 (CRAC Channel) Ca_cyt Cytosolic Ca2+ Orai1->Ca_cyt STIM1 STIM1 STIM1->Orai1 6. Activation Ca_ER->STIM1 5. Sensing Store Depletion Ligand Ligand Ligand->Receptor 1. Binding Ca_ext Extracellular Ca2+ Ca_ext->Orai1 7. Ca2+ Influx Downstream Downstream Signaling (e.g., NFAT activation, Gene Expression) Ca_cyt->Downstream 8. Signaling Cascade

CRAC Channel Signaling Pathway.

SOCE_Inhibition_Workflow A 1. Cell Preparation (e.g., HEK293, Jurkat T-cells) B 2. Dye Loading (e.g., Fura-2 AM) A->B C 3. Inhibitor Incubation (Varying concentrations of RO2959 or other inhibitors) B->C D 4. Store Depletion (e.g., Thapsigargin (B1683126) in Ca2+-free buffer) C->D E 5. Calcium Addback (Reintroduction of extracellular Ca2+) D->E F 6. Measurement (Fluorescence imaging to monitor intracellular Ca2+ levels) E->F G 7. Data Analysis (Calculation of IC50 values) F->G

Workflow for SOCE Inhibition Assay.

Experimental Protocols

Accurate assessment of the specificity and potency of CRAC channel inhibitors relies on standardized experimental methodologies. Below are detailed protocols for two common assays.

Fluorescence-Based Measurement of Store-Operated Calcium Entry (SOCE)

This method utilizes a ratiometric fluorescent indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration.[10]

Materials:

  • Cells of interest (e.g., HEK293 or Jurkat T-cells)

  • Culture medium

  • HEPES-buffered saline (HBS)

  • Fura-2 AM

  • Pluronic F-127

  • Thapsigargin

  • This compound and other inhibitors

  • Fluorescence imaging system or plate reader

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging and culture to the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.

    • Wash the cells once with HBS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification for at least 15 minutes.

  • Inhibitor Incubation: Incubate the Fura-2 loaded cells with various concentrations of RO2959 or other test compounds (or vehicle control) in HBS containing CaCl2 for a predetermined time (e.g., 15-30 minutes).

  • Measurement of SOCE:

    • Place the dish or plate in the fluorescence imaging system.

    • Perfuse the cells with a Ca2+-free HBS solution containing the respective inhibitor or vehicle.

    • After the fluorescence signal stabilizes, add a SERCA pump inhibitor like thapsigargin (e.g., 1-2 µM) to deplete the ER calcium stores. This will cause a transient increase in intracellular Ca2+ due to leakage from the stores.

    • Once the intracellular Ca2+ level returns to a new baseline, reintroduce HBS containing 2 mM CaCl2 along with the respective inhibitor or vehicle.

    • Record the subsequent rise in the Fura-2 fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission), which represents SOCE.[6]

  • Data Analysis: Quantify SOCE by measuring the peak increase in the fluorescence ratio or the initial slope of the rise after Ca2+ re-addition. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Whole-Cell Patch-Clamp Recording of CRAC Current (I-CRAC)

This electrophysiological technique allows for the direct measurement of the ion current flowing through CRAC channels.[1][2]

Materials:

  • Cells expressing CRAC channels

  • Patch-clamp rig with an amplifier, digitizer, and microscope

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (e.g., containing in mM: 115 NaCl, 10 CsCl, 1.2 MgCl2, 10 HEPES, 10 CaCl2, pH 7.4)

  • Intracellular solution (e.g., containing in mM: 135 Cs-glutamate, 8 MgCl2, 10 BAPTA, 10 HEPES, pH 7.2)

  • Reagents for store depletion (e.g., IP3 in the intracellular solution)

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Hold the cell at a holding potential (e.g., 0 mV).

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) at regular intervals (e.g., every 2 seconds) to measure the current-voltage relationship.

    • The inclusion of a high concentration of a Ca2+ chelator (e.g., BAPTA) and/or IP3 in the intracellular solution will passively deplete the ER Ca2+ stores, leading to the gradual activation of I-CRAC, which is characterized by its inward rectification and reversal potential above +50 mV.[11]

  • Inhibitor Application: Once a stable I-CRAC is recorded, perfuse the cell with the extracellular solution containing the desired concentration of RO2959 or another inhibitor.

  • Data Analysis: Measure the amplitude of the inward current at a negative potential (e.g., -100 mV). The percentage of current inhibition is plotted against the inhibitor concentration to calculate the IC50 value.

Conclusion

This compound is a highly potent inhibitor of CRAC channels, demonstrating significant selectivity for Orai1-containing channels.[4] Its efficacy in blocking SOCE and downstream T-cell functions makes it a valuable tool for immunological and cell signaling research.[12] When selecting a CRAC channel inhibitor, researchers should consider the specific Orai isoform expression in their cell type of interest and the desired level of selectivity. The experimental protocols provided herein offer a framework for the rigorous assessment of RO2959 and other inhibitors, ensuring the generation of reliable and comparable data.

References

Replicating Published Findings: A Comparative Guide to RO2959 Monohydrochloride in CRAC Channel Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RO2959 monohydrochloride, a potent and selective Calcium Release-Activated Calcium (CRAC) channel inhibitor, with other commonly used alternatives. The information presented herein is intended to assist researchers in replicating and building upon published findings by providing detailed experimental protocols, comparative quantitative data, and a clear understanding of the underlying signaling pathways.

Introduction to this compound and CRAC Channels

This compound is a selective inhibitor of the CRAC channel, which plays a pivotal role in T-cell activation and effector functions.[1][2] CRAC channels are activated upon depletion of calcium from the endoplasmic reticulum (ER), leading to a sustained influx of extracellular calcium known as store-operated calcium entry (SOCE).[3][4] This process is primarily mediated by the interaction of the ER calcium sensor, STIM1, and the plasma membrane calcium channel, Orai1.[4] By blocking this pathway, RO2959 effectively inhibits downstream signaling events, including the production of pro-inflammatory cytokines like Interleukin-2 (IL-2) and subsequent T-cell proliferation.[1][5]

Comparative Performance of CRAC Channel Inhibitors

The efficacy of this compound is best understood in the context of other available CRAC channel inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for RO2959 and its common alternatives in various cell lines, providing a quantitative basis for comparison.

CompoundTargetCell LineIC50 ValueReferences
This compound CRAC Channel (Orai1)RBL-2H3 cells~402 nM[1]
Orai1/STIM1 expressing CHO cells25 nM[1]
Activated CD4+ T lymphocytes (SOCE)265 nM[2]
Orai3530 nM[2]
YM-58483 (BTP2) CRAC ChannelJurkat T cells (Thapsigargin-induced Ca2+ influx)100 nM[6][7]
T-cell proliferation (MLR)330 nM[8]
IgE-primed RBL-2H3 cells (Histamine release)460 nM[8]
Synta66 Orai1RBL mast cells~1-3 µM[9][10]
STIM1/Orai1 overexpressing HEK cells~4 µM[10]
GSK-5498A CRAC ChannelHuman embryonic kidney cells (STIM1/Orai1)1 µM[2][6]
Jurkat cells (Thapsigargin-evoked fluorescence)pIC50: 6.3[2]

Key Experimental Protocols

To facilitate the replication of published findings, detailed methodologies for key experiments are provided below.

Measurement of Store-Operated Calcium Entry (SOCE)

This protocol describes the use of a fluorescent calcium indicator, Fura-2, to measure changes in intracellular calcium concentration following store depletion.

Materials:

  • Cells of interest (e.g., Jurkat T cells, HEK293 cells)

  • Fura-2 AM (calcium indicator dye)

  • Thapsigargin (B1683126) (SERCA pump inhibitor to deplete ER calcium stores)

  • Calcium-free buffer (e.g., HBSS without Ca2+)

  • Calcium-containing buffer (e.g., HBSS with 2 mM Ca2+)

  • This compound and other inhibitors

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Preparation: Seed cells on a 96-well plate or coverslips suitable for fluorescence imaging.

  • Dye Loading: Incubate cells with Fura-2 AM in a suitable buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with a calcium-free buffer to remove extracellular Fura-2 AM.

  • Baseline Measurement: Measure the baseline Fura-2 fluorescence ratio (340/380 nm excitation, ~510 nm emission) in calcium-free buffer.

  • Inhibitor Treatment: Add this compound or alternative inhibitors at the desired concentrations and incubate for the specified time.

  • Store Depletion: Add thapsigargin to the calcium-free buffer to induce ER calcium store depletion and record the transient increase in intracellular calcium.

  • Calcium Re-addition: Add calcium-containing buffer to the wells and measure the sustained increase in fluorescence, which represents SOCE.

  • Data Analysis: Quantify the SOCE response by measuring the peak or area under the curve of the fluorescence increase after calcium re-addition. Compare the response in inhibitor-treated cells to the vehicle control.

T-Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of this compound on T-cells stimulated in vitro.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

  • Cell proliferation dye (e.g., CFSE) or a proliferation assay kit (e.g., based on ATP measurement)

  • This compound and other inhibitors

  • Complete RPMI-1640 medium

  • 96-well flat-bottom plates

Procedure:

  • Cell Staining (if using CFSE): Label T-cells with CFSE according to the manufacturer's protocol.

  • Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody.

  • Cell Seeding: Seed the T-cells in the coated wells.

  • Inhibitor and Stimulant Addition: Add this compound or alternative inhibitors at various concentrations. Add soluble anti-CD28 antibody to provide co-stimulation.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a CO2 incubator.

  • Proliferation Measurement:

    • CFSE: Harvest the cells and analyze CFSE dilution by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.

    • ATP-based assay: Add the assay reagent (e.g., CellTiter-Glo) and measure luminescence, which correlates with the number of viable, proliferating cells.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each inhibitor concentration compared to the stimulated control.

Cytokine Production Assay (IL-2)

This protocol describes how to measure the inhibitory effect of this compound on the production of IL-2 by activated T-cells.

Materials:

  • Human PBMCs or isolated T-cells

  • Anti-CD3 and Anti-CD28 antibodies

  • This compound and other inhibitors

  • Complete RPMI-1640 medium

  • 96-well plates

  • Human IL-2 ELISA kit

Procedure:

  • Cell Stimulation and Treatment: Follow steps 2-4 of the T-Cell Proliferation Assay protocol.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • ELISA: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of IL-2 in each sample. Calculate the percentage of inhibition of IL-2 production for each inhibitor concentration compared to the stimulated control.

Visualizing the Mechanisms

To provide a clearer understanding of the processes involved, the following diagrams illustrate the CRAC signaling pathway and a typical experimental workflow.

CRAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_inhibitors Inhibitors Ca2+ Ca²⁺ Orai1 Orai1 CRAC Channel Pore Ca2+->Orai1 Influx Calcineurin Calcineurin Orai1->Calcineurin Ca²⁺ Signal STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active Store Depletion STIM1_active->Orai1 Activation NFAT_p NFAT (Phosphorylated) NFAT_a NFAT (Active) NFAT_p->NFAT_a Gene Expression Gene Expression NFAT_a->Gene Expression Nuclear Translocation Calcineurin->NFAT_p Dephosphorylation ER_Ca ER Ca²⁺ Store ER_Ca->STIM1_inactive High Ca²⁺ RO2959 RO2959 RO2959->Orai1 Inhibition YM58483 YM-58483 YM58483->Orai1 Synta66 Synta66 Synta66->Orai1 GSK5498A GSK-5498A GSK5498A->Orai1 SOCE_Workflow start Start: Seed Cells dye_loading Load with Fura-2 AM start->dye_loading wash1 Wash with Ca²⁺-free buffer dye_loading->wash1 baseline Measure Baseline Fluorescence wash1->baseline treatment Add Inhibitor (e.g., RO2959) baseline->treatment store_depletion Add Thapsigargin (in Ca²⁺-free buffer) treatment->store_depletion ca_readdition Add Ca²⁺-containing buffer store_depletion->ca_readdition measure_soce Measure SOCE Fluorescence ca_readdition->measure_soce analysis Data Analysis measure_soce->analysis end End analysis->end

References

A Head-to-Head Comparison of RO2959 Monohydrochloride and Synta66 in Neurological Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dysregulation of intracellular calcium (Ca²⁺) signaling is a key pathological feature in a host of neurological diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A critical pathway governing Ca²⁺ entry into non-excitable cells, such as neurons and glia, is the store-operated calcium entry (SOCE) pathway, mediated by Calcium Release-Activated Ca²⁺ (CRAC) channels. The pore-forming subunit of the CRAC channel, Orai1, and its activator, the endoplasmic reticulum Ca²⁺ sensor STIM1, have emerged as promising therapeutic targets. This guide provides a detailed, data-driven comparison of two prominent small-molecule inhibitors of the Orai1 channel: RO2959 monohydrochloride and Synta66.

At a Glance: Key Differences

FeatureThis compoundSynta66
Primary Target Orai1Orai1
Reported IC₅₀ for Orai1 25 nM[1][2]~1-4 µM (cell-dependent)
Mechanism of Action Potent and selective CRAC channel inhibitorDirect inhibitor of the Orai1 pore
In Vivo Neurological Model Data Primarily characterized for anti-inflammatory effects, with strong implications for neuroinflammationDemonstrated efficacy in a rat model of type-2 diabetes mellitus-induced dementia (Alzheimer's disease model)[3]

Quantitative Performance Comparison

The potency of CRAC channel inhibitors is a crucial factor in their potential therapeutic application. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound and Synta66 from in vitro assays.

CompoundAssay TypeCell TypeTargetIC₅₀ Value
This compound Store-Operated Calcium Entry (SOCE)CHO cells (stably expressing human Orai1 and STIM1)Orai1/STIM125 nM[1][2]
I-CRACRBL-2H3 cellsCRAC channel~402 nM[1][2]
SOCEActivated CD4+ T lymphocytesSOCE265 nM[1]
Synta66 I-CRACRBL cellsCRAC channel1.4 - 3 µM
STIM1/Orai1 currentsHEK293 cellsOrai1~4 µM
SOCEVascular smooth muscle cellsSOCE25 nM

Mechanism of Action: Targeting the Orai1 Channel

Both this compound and Synta66 exert their effects by inhibiting the Orai1 subunit of the CRAC channel, albeit through potentially different binding interactions.

This compound is a highly potent and selective inhibitor of Orai1-mediated SOCE. Its low nanomolar IC₅₀ value indicates a high affinity for its target. While the precise binding site is not fully elucidated in the provided information, its potent activity suggests a strong and specific interaction with the Orai1 channel complex.

Synta66 has been shown to be a direct inhibitor of the Orai1 pore. It is believed to bind to the extracellular side of the channel, close to the selectivity filter, thereby physically occluding the pore and preventing Ca²⁺ influx.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the CRAC channel signaling pathway and a typical workflow for evaluating inhibitors.

CRAC_Channel_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (inactive) [Ca2+] STIM1_active STIM1 (active) STIM1_inactive->STIM1_active Store depletion Orai1_closed Orai1 (closed) STIM1_active->Orai1_closed Translocation & Coupling Ca_store Ca2+ Store Orai1_open Orai1 (open) Orai1_closed->Orai1_open Activation Ca_influx Orai1_open->Ca_influx Receptor Receptor PLC PLC Receptor->PLC Ligand IP3 IP3 PLC->IP3 IP3R IP3R IP3->IP3R IP3R->Ca_store Ca2+ release Downstream Downstream Signaling (e.g., NFAT activation, Gene expression) Ca_influx->Downstream RO2959 RO2959 monohydrochloride RO2959->Orai1_open Inhibition Synta66 Synta66 Synta66->Orai1_open Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation in Neurological Disease Model calcium_imaging Calcium Imaging (Fura-2 AM) - Measure SOCE inhibition (IC50) model Disease Model Induction (e.g., T2DM-induced dementia in rats) calcium_imaging->model patch_clamp Whole-Cell Patch Clamp - Measure I-CRAC inhibition (IC50) patch_clamp->model treatment Compound Administration (RO2959 or Synta66) model->treatment behavior Behavioral Tests (e.g., Morris Water Maze) treatment->behavior biochem Biochemical Analysis (e.g., ELISA for Aβ and cytokines) treatment->biochem end End behavior->end biochem->end start Start start->calcium_imaging start->patch_clamp

References

Validating T Cell Proliferation Inhibition: A Comparative Analysis of RO2959 Monohydrochloride and Alternative Immunosuppressants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RO2959 monohydrochloride's efficacy in inhibiting T cell proliferation against other established immunosuppressive agents. This analysis is supported by experimental data and detailed methodologies for validating these effects using Bromodeoxyuridine (BrdU) assays.

The activation and subsequent proliferation of T cells are central to the adaptive immune response and are implicated in various autoimmune diseases and transplant rejection. Consequently, the inhibition of T cell proliferation is a key therapeutic strategy. This guide focuses on this compound, a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, and compares its performance with YM-58483, another CRAC channel inhibitor, and Cyclosporin A, a widely used calcineurin inhibitor.

Performance Comparison: Inhibition of T Cell Proliferation

The inhibitory effects of this compound and its alternatives on T cell proliferation have been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the reported IC50 values for each compound in inhibiting T cell proliferation or related upstream events.

CompoundMechanism of ActionAssayTargetIC50
This compound CRAC Channel InhibitorCalcium Influx AssayStore-Operated Calcium Entry (SOCE) in activated CD4+ T lymphocytes265 nM[1]
T Cell Proliferation AssayT Cell Proliferation (mediated by TCR stimulation or MLR)Complete inhibition reported[1][2]
YM-58483 (BTP2) CRAC Channel InhibitorMixed Lymphocyte Reaction (MLR)T Cell Proliferation330 nM[3][4]
Cyclosporin A Calcineurin InhibitorMixed Lymphocyte Reaction (MLR)T Cell Proliferation12.7 nM[3][4]
T Cell Proliferation Assay (without CD28 costimulation)T Cell Proliferation0.2 - 0.6 ng/mL[5]

Note: The IC50 values can vary depending on the specific experimental conditions, including the cell type, stimulation method, and assay used. RO2959 has been shown to completely inhibit T cell proliferation, indicating high potency.[1][2] While a specific IC50 from a BrdU assay for RO2959 was not found in the searched literature, its potent inhibition of SOCE, a critical step for T cell activation, strongly supports its anti-proliferative effect.[1]

Experimental Protocols: BrdU Assay for T Cell Proliferation

The Bromodeoxyuridine (BrdU) assay is a widely used method to quantify cell proliferation. It is based on the incorporation of the thymidine (B127349) analog, BrdU, into newly synthesized DNA of proliferating cells. The incorporated BrdU can then be detected using a specific anti-BrdU antibody.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells

  • T cell activation stimuli (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA))

  • This compound, YM-58483, Cyclosporin A

  • BrdU labeling reagent

  • Fixing/Denaturing solution

  • Anti-BrdU primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed PBMCs or T cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of the inhibitory compounds (this compound, YM-58483, Cyclosporin A) to the wells. Include a vehicle control (e.g., DMSO).

  • T Cell Stimulation: Add T cell activation stimuli to the wells to induce proliferation.

  • BrdU Labeling: After an appropriate incubation period (e.g., 48-72 hours), add BrdU labeling reagent to each well and incubate for an additional 2-24 hours to allow for BrdU incorporation into the DNA of proliferating cells.[6]

  • Fixation and Denaturation: Remove the culture medium and fix the cells using a fixing/denaturing solution. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.[7]

  • Antibody Incubation: Wash the cells and add the anti-BrdU primary antibody. Incubate to allow binding to the incorporated BrdU.

  • Secondary Antibody and Detection: Wash the cells and add the HRP-conjugated secondary antibody. After incubation, add the TMB substrate. The HRP enzyme will convert the TMB into a colored product.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.

  • Data Analysis: Calculate the percentage of proliferation inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the signaling pathway affected by RO2959 and the workflow of the BrdU assay.

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum TCR TCR PLC PLCγ TCR->PLC IP3 IP3 PLC->IP3 CRAC CRAC Channel (ORAI1) Ca_influx Ca2+ Influx CRAC->Ca_influx STIM1 STIM1 STIM1->CRAC Activates Ca_ER Ca2+ Store Ca_ER->STIM1 Senses low Ca2+ IP3->Ca_ER Depletion Calcineurin Calcineurin Ca_influx->Calcineurin NFAT NFAT (inactive) Calcineurin->NFAT Dephosphorylates NFAT_active NFAT (active) NFAT->NFAT_active Nucleus Nucleus NFAT_active->Nucleus Gene_expression Gene Expression (e.g., IL-2) Nucleus->Gene_expression Proliferation T Cell Proliferation Gene_expression->Proliferation RO2959 RO2959 RO2959->CRAC Inhibits

Caption: CRAC Channel Signaling Pathway and RO2959 Inhibition.

G start Start seed_cells Seed T cells in 96-well plate start->seed_cells end End add_compounds Add inhibitory compounds (RO2959, etc.) seed_cells->add_compounds stimulate_cells Stimulate T cell proliferation add_compounds->stimulate_cells add_brdu Add BrdU labeling reagent stimulate_cells->add_brdu incubate Incubate for BrdU incorporation add_brdu->incubate fix_denature Fix and denature cells incubate->fix_denature add_primary_ab Add anti-BrdU primary antibody fix_denature->add_primary_ab add_secondary_ab Add HRP-conjugated secondary antibody add_primary_ab->add_secondary_ab add_substrate Add TMB substrate add_secondary_ab->add_substrate measure_absorbance Measure absorbance at 450 nm add_substrate->measure_absorbance analyze_data Analyze data and determine IC50 measure_absorbance->analyze_data analyze_data->end

References

Safety Operating Guide

Proper Disposal of RO2959 Monohydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing RO2959 monohydrochloride, a potent and selective CRAC channel inhibitor, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. As this compound is intended for research use only, understanding its handling and waste management is a critical aspect of the experimental workflow.

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 2309172-44-7) was not accessible through public databases, general best practices for the disposal of research-grade chemical compounds should be strictly followed. The following procedural guidance is based on established principles of laboratory safety and chemical waste management.

Immediate Safety and Handling Considerations

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach to prevent contamination and ensure the safety of laboratory personnel and the environment.

  • Waste Identification and Segregation:

    • Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for solid chemical waste. Do not mix with other types of waste.

    • Solutions: Solutions containing this compound (e.g., dissolved in DMSO) should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Specify the solvent and estimated concentration on the label.

    • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, must be disposed of as hazardous solid waste. Place these items in a designated, sealed waste bag or container.

  • Waste Collection and Storage:

    • Use containers that are compatible with the chemical and its solvent.

    • Ensure all waste containers are securely sealed to prevent leaks or spills.

    • Label all containers clearly with "Hazardous Waste," the chemical name ("this compound"), and any solvents present.

    • Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Institutional Disposal Protocol:

    • Consult your Environmental Health and Safety (EHS) Office: This is a mandatory step. Your institution's EHS office will provide specific guidance on the proper disposal procedures in accordance with local, state, and federal regulations.

    • Arrange for Waste Pickup: Follow your institution's protocol for scheduling a hazardous waste pickup. Do not dispose of this chemical down the drain or in regular trash.

Summary of Waste Streams

Waste TypeContainerDisposal Protocol
Solid this compound Sealed, labeled container for solid chemical waste.Collect separately. Contact institutional EHS for pickup.
This compound Solutions Sealed, labeled container for liquid chemical waste.Collect separately, noting solvent and concentration. Contact institutional EHS for pickup.
Contaminated Labware (gloves, tips, etc.) Designated, sealed hazardous waste bag or container.Dispose of as solid hazardous waste. Contact institutional EHS for pickup.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Containment cluster_3 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Identify Waste Type B->C D Solid RO2959 C->D Solid E Liquid RO2959 Solution C->E Liquid F Contaminated Materials C->F Contaminated G Collect in Labeled, Sealed Container D->G E->G F->G H Store in Designated Secondary Containment G->H I Consult Institutional EHS Office H->I J Arrange for Hazardous Waste Pickup I->J

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these general guidelines and, most importantly, consulting with your institution's EHS department, you can ensure the safe and compliant disposal of this compound.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.